molecular formula C43H76N7O17P3S B15550935 trans-2-docosenoyl-CoA

trans-2-docosenoyl-CoA

Katalognummer: B15550935
Molekulargewicht: 1088.1 g/mol
InChI-Schlüssel: KRTIFNFQCJTGMV-DYAVHEMFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-2-docosenoyl-CoA is a 2,3-trans-enoyl CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of trans-2-docosenoic acid. It is a trans-2-enoyl-CoA, a long-chain fatty acyl-CoA, an 11,12-saturated fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

Eigenschaften

Molekularformel

C43H76N7O17P3S

Molekulargewicht

1088.1 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-docos-2-enethioate

InChI

InChI=1S/C43H76N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h22-23,30-32,36-38,42,53-54H,4-21,24-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b23-22+/t32-,36-,37-,38+,42-/m1/s1

InChI-Schlüssel

KRTIFNFQCJTGMV-DYAVHEMFSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Peroxisomal Synthesis of trans-2-Docosenoyl-CoA

This technical guide provides a comprehensive overview of the synthesis pathway of this compound within peroxisomes, a critical intermediate in the metabolism of very-long-chain fatty acids (VLCFAs). This document details the core biochemical reactions, key enzymes, available quantitative data, and relevant experimental protocols, designed to support research and development in metabolic diseases and drug discovery.

Introduction to Peroxisomal Fatty Acid β-Oxidation

Peroxisomes are ubiquitous subcellular organelles essential for a variety of metabolic processes, including the β-oxidation of VLCFAs (fatty acids with 22 or more carbons).[1][2][3] This pathway is distinct from the mitochondrial β-oxidation system and is crucial for shortening VLCFAs that cannot be readily metabolized by mitochondria.[2] The peroxisomal β-oxidation cascade generates shortened acyl-CoAs and acetyl-CoA.[4][5] The synthesis of this compound is a key step in the degradation of docosahexaenoic acid (DHA, C22:6) and other C22 fatty acids.[6][7]

Dysfunction in this pathway is associated with several severe metabolic disorders, highlighting its importance in cellular lipid homeostasis.[8][9] Understanding the synthesis of intermediates like this compound is vital for developing therapeutic interventions for these conditions.[10][11]

The Biochemical Pathway of this compound Synthesis

The formation of this compound is the result of the first two enzymatic steps in the peroxisomal β-oxidation of a C24:6 fatty acid, which is a precursor in the synthesis of DHA (C22:6).[6][12] The process begins with the activation of the fatty acid in the cytoplasm or on the peroxisomal membrane.

Fatty Acid Activation

Before entering the peroxisome, very-long-chain fatty acids must be activated to their coenzyme A (CoA) esters. This reaction is catalyzed by very-long-chain acyl-CoA synthetases (ACSVLs) , which are present in the peroxisomal membrane.[13][14][15]

  • Substrate: Docosahexaenoic acid (DHA; C22:6) or other C22 fatty acids

  • Enzyme: Very-long-chain acyl-CoA synthetase (e.g., ACSL4, SLC27A2, SLC27A4)[13]

  • Product: Docosahexaenoyl-CoA

Dehydrogenation

Once inside the peroxisome, the activated fatty acyl-CoA undergoes dehydrogenation, the first step of β-oxidation. This reaction is catalyzed by acyl-CoA oxidase (ACOX) .

  • Substrate: Tetracosahexaenoyl-CoA (C24:6-CoA)

  • Enzyme: Acyl-CoA oxidase 1 (ACOX1)

  • Product: trans-2-Tetracosahexaenoyl-CoA

Hydration

The second step is the hydration of the trans-2-enoyl-CoA intermediate, which is catalyzed by the D-bifunctional protein (DBP) . This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[6][16]

  • Substrate: trans-2-Tetracosahexaenoyl-CoA

  • Enzyme: D-bifunctional protein (DBP) - enoyl-CoA hydratase activity

  • Product: 3-hydroxy-tetracosahexaenoyl-CoA

The subsequent steps of dehydrogenation and thiolytic cleavage lead to the shortening of the fatty acyl-CoA chain, producing C22:6-CoA (docosahexaenoyl-CoA) and acetyl-CoA. The intermediate in the next round of beta-oxidation for a C22 fatty acid would be this compound.

Peroxisomal_Beta_Oxidation cluster_cytosol Cytosol / Peroxisomal Membrane cluster_peroxisome Peroxisome VLCFA Very-Long-Chain Fatty Acid (e.g., C24:6) ACSL Acyl-CoA Synthetase VLCFA->ACSL ATP -> AMP+PPi VLCFA_CoA VLCFA-CoA Transport ABCD1 Transporter VLCFA_CoA->Transport ACSL->VLCFA_CoA VLCFA_CoA_in VLCFA-CoA Transport->VLCFA_CoA_in ACOX Acyl-CoA Oxidase VLCFA_CoA_in->ACOX FAD -> FADH2 trans_2_enoyl_CoA trans-2-Enoyl-CoA DBP_hydratase D-Bifunctional Protein (Hydratase) trans_2_enoyl_CoA->DBP_hydratase H2O hydroxyacyl_CoA 3-Hydroxyacyl-CoA DBP_dehydrogenase D-Bifunctional Protein (Dehydrogenase) hydroxyacyl_CoA->DBP_dehydrogenase NAD+ -> NADH ketoacyl_CoA 3-Ketoacyl-CoA Thiolase 3-Ketoacyl-CoA Thiolase ketoacyl_CoA->Thiolase CoA shortened_acyl_CoA Shortened Acyl-CoA (e.g., this compound) acetyl_CoA Acetyl-CoA ACOX->trans_2_enoyl_CoA DBP_hydratase->hydroxyacyl_CoA DBP_dehydrogenase->ketoacyl_CoA Thiolase->shortened_acyl_CoA Thiolase->acetyl_CoA

Diagram 1: Peroxisomal β-oxidation pathway leading to shortened acyl-CoAs.

Quantitative Data

Quantitative kinetic data for peroxisomal enzymes with C22 substrates are not extensively reported in the literature. The following table summarizes general information on the enzymes involved.

EnzymeSubstrate(s)Product(s)Activators/InhibitorsCellular Localization
Very-long-chain acyl-CoA synthetase (ACSL/SLC27) Very-long-chain fatty acids, ATP, CoAAcyl-CoA, AMP, PPi-Peroxisomal membrane, Endoplasmic reticulum
Acyl-CoA oxidase 1 (ACOX1) Saturated and unsaturated very-long-chain acyl-CoAstrans-2-enoyl-CoA, H₂O₂FADPeroxisomal matrix
D-bifunctional protein (DBP) trans-2-enoyl-CoA, 3-hydroxyacyl-CoA, NAD⁺3-hydroxyacyl-CoA, 3-ketoacyl-CoA, NADH-Peroxisomal matrix
3-ketoacyl-CoA thiolase 3-ketoacyl-CoA, CoAShortened acyl-CoA, Acetyl-CoA-Peroxisomal matrix

Experimental Protocols

The following protocols are adapted from established methods for studying peroxisomal β-oxidation and can be tailored to investigate the synthesis of this compound.

Isolation of Peroxisomes

A reliable method for isolating peroxisomes is crucial for in vitro studies.

Materials:

  • Liver tissue or cultured cells

  • Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 3 mM Tris-HCl, pH 7.4)

  • Differential centrifugation equipment

  • Density gradient medium (e.g., Nycodenz or Percoll)

Protocol:

  • Homogenize fresh tissue or cell pellets in ice-cold homogenization buffer.

  • Perform differential centrifugation to obtain a crude organellar pellet.[17]

  • Resuspend the pellet and layer it onto a pre-formed density gradient.

  • Centrifuge at high speed (e.g., 100,000 x g) for a specified time.

  • Carefully collect the peroxisomal fraction.

  • Assess the purity of the fraction using marker enzymes (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).[18]

In Vitro Synthesis and Detection of this compound

This protocol outlines an in vitro assay to synthesize and detect the desired intermediate.

Materials:

  • Isolated and purified peroxisomes

  • Docosahexaenoyl-CoA (or other C22:n-CoA) substrate

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 µM FAD, 0.2 mM NAD⁺, 0.12 mM CoA, 2.5 mM ATP, 5 mM MgCl₂)

  • HPLC system with a UV detector or a mass spectrometer

Protocol:

  • Incubate the isolated peroxisomes with the fatty acyl-CoA substrate in the reaction buffer at 37°C.

  • At various time points, stop the reaction by adding an organic solvent (e.g., acetonitrile) or acid.

  • Centrifuge to pellet the protein and collect the supernatant.

  • Analyze the supernatant by reverse-phase HPLC to separate the different acyl-CoA species. The formation of this compound can be monitored by its characteristic UV absorbance.

  • For confirmation, the collected HPLC fractions can be analyzed by mass spectrometry to verify the mass of the product.

Experimental_Workflow start Start tissue Tissue/Cell Culture start->tissue homogenization Homogenization tissue->homogenization centrifugation Differential & Density Gradient Centrifugation homogenization->centrifugation peroxisomes Isolated Peroxisomes centrifugation->peroxisomes assay In Vitro Beta-Oxidation Assay (with C22-CoA substrate) peroxisomes->assay extraction Acyl-CoA Extraction assay->extraction analysis HPLC / LC-MS Analysis extraction->analysis quantification Quantification of This compound analysis->quantification end End quantification->end

Diagram 2: Experimental workflow for the synthesis and analysis of this compound.

Implications for Drug Development

The peroxisomal β-oxidation pathway is a potential target for therapeutic intervention in a range of diseases.

  • Metabolic Disorders: In diseases like X-linked adrenoleukodystrophy (X-ALD), the accumulation of VLCFAs is a key pathological feature.[19] Modulating the activity of the enzymes in this pathway could help to reduce this accumulation.

  • Cancer: Altered lipid metabolism is a hallmark of many cancers.[11][20] Targeting peroxisomal β-oxidation may offer a novel strategy to disrupt the energy supply of cancer cells.

  • Inflammation: Peroxisomes and their metabolic products play a role in regulating inflammation.[21] Drugs that target this pathway could have anti-inflammatory effects.

Further research into the specific kinetics and regulation of the enzymes involved in this compound synthesis will be crucial for the development of targeted and effective therapies.

References

The Biological Role of trans-2-Docosenoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

trans-2-Docosenoyl-CoA is a pivotal, yet often overlooked, intermediate in the metabolism of very-long-chain fatty acids (VLCFAs). As a 22-carbon monounsaturated acyl-CoA, it occupies a key position in two major metabolic pathways: the elongation of fatty acids in the endoplasmic reticulum and their subsequent degradation via β-oxidation in peroxisomes. Disruptions in the metabolic flux of this compound and related VLCFA intermediates are implicated in several severe human pathologies, including X-linked adrenoleukodystrophy and D-bifunctional protein deficiency. This technical guide provides an in-depth exploration of the biological roles of this compound, the enzymes that govern its transformations, and the experimental methodologies used to study its metabolism.

Introduction to Very-Long-Chain Fatty Acids and this compound

Very-long-chain fatty acids (VLCFAs) are a class of fatty acids with 22 or more carbon atoms.[1] They are integral components of cellular lipids, particularly sphingolipids and glycerophospholipids, and serve as precursors for signaling molecules.[1] The metabolism of VLCFAs is compartmentalized within the cell, with synthesis (elongation) occurring primarily in the endoplasmic reticulum and degradation (β-oxidation) taking place in peroxisomes.[1][2]

This compound is a key intermediate in both of these pathways. It is formed during the elongation of C20 fatty acids and is a substrate for degradation in the peroxisomal β-oxidation of C24 and longer fatty acids. Its transient nature makes it a critical control point in maintaining the delicate balance of VLCFA homeostasis.

Metabolic Pathways Involving this compound

Fatty Acid Elongation in the Endoplasmic Reticulum

The elongation of fatty acids beyond the C16 chain length produced by fatty acid synthase occurs in the endoplasmic reticulum through a four-step cycle. This compound is an intermediate in the elongation cycle that produces docosanoic acid (C22:0) and other longer saturated and unsaturated fatty acids.

The key enzyme acting on trans-2-enoyl-CoA intermediates in this pathway is trans-2-enoyl-CoA reductase (TECR) .[1][3][4] This enzyme catalyzes the final reduction step of the elongation cycle, converting the trans-2 double bond into a saturated carbon-carbon bond, using NADPH as a reductant.[1]

fatty_acid_elongation cluster_elongation Fatty Acid Elongation Cycle (Endoplasmic Reticulum) acyl_coa_n Acyl-CoA (C20) ketoacyl_coa 3-Ketoacyl-CoA (C22) acyl_coa_n->ketoacyl_coa Condensation (ELOVL) hydroxyacyl_coa 3-Hydroxyacyl-CoA (C22) ketoacyl_coa->hydroxyacyl_coa Reduction (KAR) trans_2_docosenoyl_coa This compound (C22:1) hydroxyacyl_coa->trans_2_docosenoyl_coa Dehydration (HACD) acyl_coa_n2 Acyl-CoA (C22) trans_2_docosenoyl_coa->acyl_coa_n2 Reduction (TECR)

Figure 1: Fatty Acid Elongation Pathway.

Peroxisomal β-Oxidation

VLCFAs are exclusively degraded in peroxisomes.[1][2] In this pathway, this compound is an intermediate in the breakdown of longer fatty acids, such as hexacosanoic acid (C26:0). The second step of peroxisomal β-oxidation involves the hydration of a trans-2-enoyl-CoA intermediate.

This reaction is catalyzed by the enoyl-CoA hydratase domain of the D-bifunctional protein (DBP) .[5][6][7] DBP is a multifunctional enzyme that also possesses 3-hydroxyacyl-CoA dehydrogenase activity.[5][6][7] Deficiencies in DBP lead to the accumulation of VLCFAs and are associated with severe neurological disorders.[5][6][7]

peroxisomal_beta_oxidation cluster_beta_oxidation Peroxisomal β-Oxidation vlcfa_coa VLCFA-CoA (e.g., C24:0) trans_2_enoyl_coa trans-2-Enoyl-CoA (C24:1) vlcfa_coa->trans_2_enoyl_coa Dehydrogenation (ACOX1) hydroxyacyl_coa 3-Hydroxyacyl-CoA (C24) trans_2_enoyl_coa->hydroxyacyl_coa Hydration (D-Bifunctional Protein) note *this compound would be an intermediate in the subsequent cycle of β-oxidation of the C24:1 intermediate. trans_2_enoyl_coa->note ketoacyl_coa 3-Ketoacyl-CoA (C24) hydroxyacyl_coa->ketoacyl_coa Dehydrogenation (D-Bifunctional Protein) shortened_acyl_coa Acyl-CoA (C22) + Acetyl-CoA ketoacyl_coa->shortened_acyl_coa Thiolysis (Thiolase)

Figure 2: Peroxisomal β-Oxidation Pathway.

Quantitative Data

Table 1: Kinetic Parameters of trans-2-enoyl-CoA Reductase with Various Substrates

Substrate Organism Km (µM) Vmax (nmol/min/mg) Reference
Crotonyl-CoA (C4:1) Euglena gracilis 68 Not Reported [8]
trans-2-Hexenoyl-CoA (C6:1) Euglena gracilis 91 Not Reported [8]

| Crotonyl-CoA (C4:1) | Clostridium acetobutylicum | Not Reported | Not Reported |[9] |

Table 2: Substrate Specificity of D-bifunctional Protein

Substrate Class Activity Notes Reference
Very-long-chain acyl-CoAs High Essential for the degradation of VLCFAs. [5][6][7]
Branched-chain acyl-CoAs High Important for the breakdown of pristanic acid. [5][6][7]

| Bile acid precursors | High | Involved in the synthesis of bile acids. |[5][6][7] |

Experimental Protocols

Synthesis of this compound

The study of this compound metabolism necessitates its availability as a substrate. Chemo-enzymatic methods provide a robust approach for the synthesis of various acyl-CoA thioesters.[10]

Protocol Outline:

  • Chemical Synthesis of the Acyl-Thioester Precursor: trans-2-Docosenoic acid can be activated to an N-hydroxysuccinimide (NHS) ester.

  • Thioesterification: The activated docosenoic acid is then reacted with Coenzyme A to form the thioester bond, yielding this compound.

  • Purification: The synthesized this compound is purified using reverse-phase high-performance liquid chromatography (HPLC).

Analysis of this compound

The quantification of this compound in biological samples is typically achieved using liquid chromatography-mass spectrometry (LC-MS/MS).[11][12][13]

hplc_ms_workflow start Biological Sample (e.g., tissue homogenate, cell lysate) extraction Acyl-CoA Extraction (e.g., solid-phase extraction) start->extraction hplc Reverse-Phase HPLC Separation extraction->hplc ms Tandem Mass Spectrometry (MS/MS) - Electrospray Ionization (ESI) - Selected Reaction Monitoring (SRM) hplc->ms quantification Quantification ms->quantification

Figure 3: Workflow for HPLC-MS/MS Analysis of Acyl-CoAs.

Methodology:

  • Sample Preparation: Biological samples are homogenized and subjected to solid-phase extraction to isolate the acyl-CoA fraction.

  • Chromatographic Separation: The extracted acyl-CoAs are separated on a C18 reverse-phase HPLC column using a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection: The eluting compounds are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode for high specificity and sensitivity.

Enzymatic Assays

The activity of TECR can be measured spectrophotometrically by monitoring the decrease in NADPH absorbance at 340 nm.[14]

Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing a suitable pH (e.g., 7.4), NADPH, and the enzyme source (e.g., microsomal fraction or purified TECR).

  • Initiation: Start the reaction by adding this compound.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH oxidation is proportional to the TECR activity.

The enoyl-CoA hydratase activity of DBP can be determined by measuring the hydration of the trans-2 double bond. This is often done by coupling the reaction to the subsequent dehydrogenase step and monitoring the production of NADH.[15]

Protocol:

  • Reaction Mixture: Combine a buffered solution with NAD+, the enzyme source (e.g., peroxisomal fraction or purified DBP), and this compound.

  • Measurement: The hydration of this compound by the hydratase domain of DBP produces 3-hydroxydocosenoyl-CoA. The dehydrogenase domain of DBP then oxidizes this intermediate, reducing NAD+ to NADH. The increase in NADH absorbance at 340 nm is monitored to determine the enzyme activity.

Clinical Relevance

The metabolism of VLCFAs, and by extension this compound, is critically important for human health. Genetic defects in the enzymes and transporters involved in VLCFA metabolism lead to severe, often fatal, inherited disorders.

  • X-linked Adrenoleukodystrophy (X-ALD): This disease is caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter for VLCFA-CoA esters.[16][17] The impaired transport leads to the accumulation of VLCFAs in tissues, causing progressive demyelination of the central nervous system and adrenal insufficiency.

  • D-bifunctional Protein (DBP) Deficiency: Mutations in the HSD17B4 gene, which encodes DBP, result in a severe peroxisomal β-oxidation disorder.[5][6][7] The inability to degrade VLCFAs leads to their accumulation and causes profound neurological abnormalities, hypotonia, and seizures in affected infants.[5][6][7]

Conclusion and Future Directions

This compound is a central intermediate in the complex and vital metabolic network of very-long-chain fatty acids. Its position at the crossroads of anabolic and catabolic pathways underscores its importance in maintaining cellular lipid homeostasis. While the broader pathways are well-characterized, a significant gap exists in our understanding of the specific enzymatic kinetics and regulatory mechanisms governing the flux of this compound. Future research, leveraging advanced mass spectrometry techniques and in vitro reconstituted systems, is needed to elucidate these finer details. A deeper understanding of the metabolism of this compound will be crucial for developing effective therapeutic strategies for devastating disorders of VLCFA metabolism.

References

An In-depth Technical Guide to trans-2-Docosenoyl-CoA: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-2-docosenoyl-CoA is a critical intermediate in the metabolism of very-long-chain fatty acids (VLCFAs). As a member of the trans-2-enoyl-CoA class of molecules, it occupies a key position in the fatty acid elongation cycle, a fundamental process for the synthesis of lipids essential for cellular structure and signaling. This technical guide provides a comprehensive overview of the structure and chemical properties of this compound, its role in metabolic pathways, and detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a foundational resource for researchers in lipidomics, metabolic disorders, and drug development targeting fatty acid metabolism.

Molecular Structure and Chemical Identity

This compound is a complex organic molecule comprising two main components: the coenzyme A (CoA) moiety and a trans-2-docosenoyl acyl group. The acyl group is a 22-carbon monounsaturated fatty acid chain with a double bond in the trans configuration between the second and third carbon atoms. This acyl group is linked to the thiol group of coenzyme A via a high-energy thioester bond.

IUPAC Name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E)-docos-2-enethioate

Chemical Formula: C₄₃H₇₆N₇O₁₇P₃S

The structure consists of an adenosine (B11128) 3'-phosphate 5'-diphosphate group, a pantothenic acid unit, and a cysteamine (B1669678) residue, which provides the reactive thiol group for the attachment of the docosenoyl chain.

(Image of the chemical structure of this compound would be placed here in a full whitepaper. For this format, the detailed description and IUPAC name serve to define the structure.)

Physicochemical Properties

Property Nametrans-2-Octenoyl-CoA[1][2]trans-2-Decenoyl-CoA[3]trans-2-Dodecenoyl-CoA[4]trans-2-Tetradecenoyl-CoA[5]trans-2-Octadecenoyl-CoAThis compound (Estimated)
Molecular Formula C₂₉H₄₈N₇O₁₇P₃SC₃₁H₅₂N₇O₁₇P₃SC₃₃H₅₆N₇O₁₇P₃SC₃₅H₆₀N₇O₁₇P₃SC₃₉H₆₈N₇O₁₇P₃SC₄₃H₇₆N₇O₁₇P₃S
Molecular Weight ( g/mol ) 891.7919.8947.8975.91031.98~1088.1
Exact Mass (Da) 891.204024919.235325947.266626975.2979261031.360524~1087.4231
Topological Polar Surface Area (Ų) 365.7365.7365.7365.7365.7~365.7
XLogP3 (Estimated) 4.05-1.7-0.60.5> 2.0> 3.0
Hydrogen Bond Donors 999999
Hydrogen Bond Acceptors 212121212121

Note: The values for this compound are estimates based on the trend observed in the homologous series. The Topological Polar Surface Area is not expected to change significantly as the acyl chain is non-polar.

Biological Role in Very-Long-Chain Fatty Acid Elongation

This compound is an essential, albeit transient, intermediate in the microsomal fatty acid elongation cycle. This pathway is responsible for the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms.[6] The elongation process involves a four-step cycle that adds two carbon units from malonyl-CoA to a pre-existing acyl-CoA chain.

The cycle, as it pertains to the formation and consumption of this compound, is as follows:

  • Condensation: A C20 acyl-CoA (e.g., arachidoyl-CoA) is condensed with malonyl-CoA by a fatty acid elongase (ELOVL) to form 3-keto-docosanoyl-CoA.

  • Reduction: The 3-keto group is reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (KAR), yielding 3-hydroxy-docosanoyl-CoA.

  • Dehydration: A water molecule is removed from 3-hydroxy-docosanoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD), creating a trans double bond and forming This compound .

  • Reduction: The trans double bond of this compound is reduced by a trans-2-enoyl-CoA reductase (TER), using NADPH as the electron donor, to produce docosanoyl-CoA (C22:0).[7]

This newly formed docosanoyl-CoA can then be further elongated, desaturated, or incorporated into complex lipids such as sphingolipids and glycerophospholipids.

Fatty_Acid_Elongation C20_CoA Arachidoyl-CoA (C20:0) Keto_CoA 3-Keto-docosanoyl-CoA C20_CoA->Keto_CoA ELOVL (Condensation) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Keto_CoA Hydroxy_CoA 3-Hydroxy-docosanoyl-CoA Keto_CoA->Hydroxy_CoA KAR (Reduction) Trans_CoA This compound Hydroxy_CoA->Trans_CoA HACD (Dehydration) C22_CoA Docosanoyl-CoA (C22:0) Trans_CoA->C22_CoA TER (Reduction) Further_Metabolism Further Elongation or Lipid Synthesis C22_CoA->Further_Metabolism Synthesis_Workflow start Start prep Prepare Substrates: trans-2-Docosenoic Acid-BSA Coenzyme A, ATP start->prep react Assemble Reaction Mixture (Buffer, MgCl2, DTT) prep->react enzyme Add Acyl-CoA Synthetase react->enzyme incubate Incubate at 37°C enzyme->incubate quench Quench Reaction (Acid) incubate->quench purify Purify by SPE (C18) quench->purify end Quantify and Store purify->end

References

An In-depth Technical Guide on trans-2-Docosenoyl-CoA as a Substrate for Acyl-CoA Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA oxidase (ACOX) is the rate-limiting enzyme in the peroxisomal β-oxidation pathway, a critical metabolic route for the degradation of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and other lipid molecules that are not efficiently metabolized by mitochondria. This technical guide provides a comprehensive overview of the role of trans-2-docosenoyl-CoA, a C22:1 acyl-CoA, as a potential substrate for ACOX. While direct quantitative kinetic data for this compound is not extensively available in the current body of scientific literature, this guide synthesizes existing knowledge on the substrate specificity of ACOX isoforms, details relevant experimental protocols for assessing enzyme activity, and presents key signaling and metabolic pathways. This information is intended to support researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development in designing experiments and interpreting data related to VLCFA metabolism.

Introduction to Acyl-CoA Oxidase and Peroxisomal β-Oxidation

Peroxisomes are ubiquitous organelles that play a crucial role in cellular lipid metabolism.[1] One of their primary functions is the β-oxidation of fatty acids that are poor substrates for the mitochondrial oxidation system.[1] This includes very-long-chain fatty acids (VLCFAs, ≥ C22), 2-methyl-branched fatty acids, and the side chains of bile acid intermediates.[2] The initial and rate-limiting step of this pathway is catalyzed by acyl-CoA oxidase (ACOX; EC 1.3.3.6).[3][4]

ACOX is a flavoprotein that catalyzes the desaturation of an acyl-CoA to a 2-trans-enoyl-CoA, with the concomitant reduction of flavin adenine (B156593) dinucleotide (FAD) to FADH₂. The FADH₂ is then reoxidized by molecular oxygen to produce hydrogen peroxide (H₂O₂).[3]

In mammals, three isoforms of ACOX have been identified, each with distinct but overlapping substrate specificities:

  • ACOX1 (Palmitoyl-CoA oxidase): Primarily acts on straight-chain saturated and unsaturated very-long-chain fatty acyl-CoAs.[5]

  • ACOX2 (Branched-chain acyl-CoA oxidase): Primarily oxidizes 2-methyl-branched fatty acyl-CoAs and the CoA esters of bile acid intermediates.[2]

  • ACOX3 (Pristanoyl-CoA oxidase): Also acts on 2-methyl-branched fatty acyl-CoAs.[2]

Defects in ACOX1 can lead to an accumulation of VLCFAs, resulting in severe neurological disorders such as pseudoneonatal adrenoleukodystrophy.[6]

This compound in the Context of ACOX Substrate Specificity

This compound is the activated form of trans-2-docosenoic acid, a 22-carbon monounsaturated fatty acid. Its isomer, erucic acid (cis-13-docosenoic acid), is a known substrate for the peroxisomal β-oxidation pathway.[7] The metabolism of erucoyl-CoA is initiated by ACOX. Given that ACOX1 acts on straight-chain unsaturated VLCFAs, it is highly probable that this compound is also a substrate for this enzyme.[5]

Quantitative Data on ACOX Activity with Relevant Substrates
SubstrateACOX Isoform(s)Relative Activity (%)
Hexanoyl-CoA (C6:0)Palmitoyl-CoA oxidase100
Palmitoyl-CoA (C16:0)Palmitoyl-CoA oxidase & Pristanoyl-CoA oxidase~70% by Palmitoyl-CoA oxidase
Lignoceroyl-CoA (C24:0)Palmitoyl-CoA oxidase & Pristanoyl-CoA oxidase~65% by Pristanoyl-CoA oxidase
2-Methylpalmitoyl-CoAPristanoyl-CoA oxidase & Trihydroxycoprostanoyl-CoA oxidase~90% by Pristanoyl-CoA oxidase
Pristanoyl-CoAPristanoyl-CoA oxidase & Trihydroxycoprostanoyl-CoA oxidase~90% by Pristanoyl-CoA oxidase
Trihydroxycoprostanoyl-CoATrihydroxycoprostanoyl-CoA oxidase100

Data adapted from Van Veldhoven et al., J Biol Chem, 1992.[8]

Experimental Protocols

The activity of acyl-CoA oxidase can be determined using various methods, primarily by measuring the production of H₂O₂ or the formation of the enoyl-CoA product. Below are detailed methodologies for commonly used assays that can be adapted for this compound.

Spectrophotometric Assay based on H₂O₂ Production

This is a coupled enzyme assay where the H₂O₂ produced by ACOX is used by a second enzyme, horseradish peroxidase (HRP), to oxidize a chromogenic substrate.

Principle: Acyl-CoA + O₂ --(ACOX)--> trans-2-Enoyl-CoA + H₂O₂ H₂O₂ + Leuco-dichlorofluorescein --(HRP)--> Dichlorofluorescein (colored) + 2H₂O

Reagents:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5.

  • Substrate Stock: 1 mM this compound in assay buffer. (Note: Due to the low solubility of VLCFA-CoAs, it may be necessary to add a small amount of a non-ionic detergent like Triton X-100 (0.01-0.03%) to the assay buffer to ensure substrate availability).

  • FAD Solution: 1 mM Flavin Adenine Dinucleotide in water.

  • HRP Solution: 1 mg/mL Horseradish Peroxidase in assay buffer.

  • Leuco-dichlorofluorescein (LDCF) Solution: Prepare a stock solution of 2,7-dichlorofluorescin diacetate in ethanol. Immediately before use, hydrolyze to LDCF by adding NaOH. Neutralize with phosphate buffer.

  • Enzyme Preparation: Purified or partially purified ACOX, or cell/tissue homogenates.

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Assay Buffer

    • FAD (final concentration 10-20 µM)

    • HRP (final concentration ~5 µg/mL)

    • LDCF solution

  • Incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme preparation.

  • Start the reaction by adding the this compound substrate.

  • Monitor the increase in absorbance at 502 nm over time using a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the curve using the molar extinction coefficient of dichlorofluorescein.

Fluorometric Assay based on H₂O₂ Production

This method is more sensitive than the spectrophotometric assay and is suitable for samples with low ACOX activity.[9][10]

Principle: Acyl-CoA + O₂ --(ACOX)--> trans-2-Enoyl-CoA + H₂O₂ H₂O₂ + 4-Hydroxyphenylacetic acid --(HRP)--> Fluorescent product + 2H₂O

Reagents:

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.

  • Substrate Stock: 1 mM this compound in assay buffer (with detergent as needed).

  • FAD Solution: 1 mM FAD in water.

  • HRP Solution: 1 mg/mL Horseradish Peroxidase in assay buffer.

  • 4-Hydroxyphenylacetic Acid (HPA) Solution: 10 mg/mL in water.

  • Enzyme Preparation: Purified ACOX or cell/tissue homogenates.

Procedure:

  • In a microplate well or fluorometer cuvette, prepare a reaction mixture containing:

    • Assay Buffer

    • FAD (final concentration 10-20 µM)

    • HRP (final concentration ~5 µg/mL)

    • HPA solution

  • Add the enzyme preparation to the mixture.

  • Pre-incubate at the desired temperature for 5 minutes.

  • Initiate the reaction by adding the this compound substrate.

  • Measure the increase in fluorescence (Excitation: 320 nm, Emission: 400 nm) over time.

  • Quantify the H₂O₂ production by comparing the fluorescence change to a standard curve generated with known concentrations of H₂O₂.

Signaling Pathways and Experimental Workflows

The activity of ACOX is integrated into the broader context of cellular lipid metabolism and is subject to transcriptional regulation.

Peroxisomal β-Oxidation Pathway

The following diagram illustrates the core steps of the peroxisomal β-oxidation pathway, highlighting the central role of Acyl-CoA Oxidase.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix Acyl_CoA Acyl-CoA (C_n) Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) O2 -> H2O2 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA 2-Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH Shortened_Acyl_CoA Acyl-CoA (C_n-2) Ketoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase CoA -> Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: The peroxisomal β-oxidation spiral.

Experimental Workflow for ACOX Activity Measurement

The logical flow for determining the activity of ACOX with a novel substrate like this compound is depicted below.

ACOX_Assay_Workflow start Start: Hypothesis This compound is an ACOX substrate prep_substrate Prepare this compound start->prep_substrate prep_enzyme Prepare Enzyme Source (Purified ACOX or lysate) start->prep_enzyme assay Perform ACOX Activity Assay (Spectrophotometric or Fluorometric) prep_substrate->assay prep_enzyme->assay data_acq Data Acquisition (e.g., Absorbance/Fluorescence vs. Time) assay->data_acq analysis Data Analysis (Calculate reaction rates) data_acq->analysis kinetics Determine Kinetic Parameters (Km, Vmax) analysis->kinetics conclusion Conclusion kinetics->conclusion

Caption: Workflow for ACOX kinetic analysis.

Conclusion and Future Directions

While direct evidence for the kinetic parameters of this compound as a substrate for acyl-CoA oxidase is currently lacking in the scientific literature, its structural similarity to other known very-long-chain unsaturated fatty acyl-CoA substrates strongly suggests its role in peroxisomal β-oxidation. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate this interaction further. Future studies should focus on the direct measurement of the kinetic constants of ACOX isoforms with this compound to fully elucidate its metabolic fate and its potential implications in health and diseases associated with VLCFA metabolism. Such data will be invaluable for the development of targeted therapies for peroxisomal disorders.

References

An In-depth Technical Guide on the Cellular Localization of trans-2-Docosenoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-2-Docosenoyl-CoA is a key metabolic intermediate in the pathways of very-long-chain fatty acids (VLCFAs). As a monounsaturated fatty acyl-CoA with a 22-carbon chain, its metabolism is compartmentalized within the cell, primarily involving the endoplasmic reticulum, peroxisomes, and mitochondria. The precise subcellular localization of the enzymes that synthesize and degrade this compound is critical for maintaining lipid homeostasis. Dysregulation of VLCFA metabolism is associated with several severe human diseases, including X-linked adrenoleukodystrophy, making the enzymes in these pathways potential therapeutic targets. This guide provides a comprehensive overview of the cellular locations for the metabolism of this compound, detailing the key enzymes, presenting available quantitative data, outlining experimental protocols for its study, and visualizing the involved pathways.

Key Cellular Compartments and Enzymes

The metabolism of this compound is spatially segregated between anabolic and catabolic pathways located in distinct organelles.

Endoplasmic Reticulum (ER): The Hub of Elongation

The synthesis of VLCFAs, including the C22:1 backbone of docosenoyl-CoA, occurs in the endoplasmic reticulum through the fatty acid elongation cycle.[1][2] this compound is an intermediate in the final step of each elongation cycle.

  • Elongation of Very-Long-Chain Fatty Acids (ELOVL): The ELOVL family of enzymes catalyzes the initial and rate-limiting condensation step in fatty acid elongation.[1][3][4] Different ELOVL isoforms exhibit substrate specificity for fatty acids of varying chain lengths and degrees of saturation.

  • trans-2-Enoyl-CoA Reductase (TECR): This enzyme catalyzes the final reduction step of the elongation cycle, converting trans-2-enoyl-CoAs to their corresponding saturated acyl-CoAs.[5][6] TECR is an ER-resident protein and is crucial for the production of saturated VLCFAs.[6]

Peroxisomes: The Primary Site of VLCFA Beta-Oxidation

Peroxisomes are the principal site for the catabolism of VLCFAs.[7][8][9] Due to the substrate specificity of their enzymes, they are uniquely equipped to handle the breakdown of fatty acids with chain lengths greater than C20.

  • Acyl-CoA Oxidases (ACOX): These enzymes catalyze the first, rate-limiting step of peroxisomal beta-oxidation, introducing a double bond at the C2 position of the acyl-CoA.[10]

  • D-Bifunctional Protein (DBP): This protein possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of the peroxisomal beta-oxidation of VLCFAs.[10][11]

  • Peroxisomal trans-2-Enoyl-CoA Reductase: A distinct reductase has also been identified in peroxisomes, suggesting a potential for chain elongation to also occur within this organelle, although its primary role is in beta-oxidation.[12][13]

Mitochondria: A Secondary Site for Beta-Oxidation

While peroxisomes are the main site for VLCFA breakdown, mitochondria also contribute to the beta-oxidation of fatty acids, including VLCFAs, once they have been chain-shortened by peroxisomes.[7][9][14]

  • Acyl-CoA Dehydrogenases: Mitochondria have a suite of acyl-CoA dehydrogenases with varying chain-length specificities.

  • Mitochondrial Trifunctional Protein (MTP): This protein complex, associated with the inner mitochondrial membrane, contains enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase activities for long-chain fatty acids.[14]

  • Mitochondrial trans-2-Enoyl-CoA Reductase: A mitochondrial isoform of this enzyme has been identified, suggesting a role in mitochondrial fatty acid synthesis under certain conditions.

Quantitative Data on VLCFA Metabolism

Table 1: Comparison of Peroxisomal and Mitochondrial Beta-Oxidation of Erucic Acid (C22:1)

ParameterPeroxisomesMitochondriaReference
Apparent Km (µM)1.53.0[5]
Relative Oxidation Rate (%)10025[5]

Table 2: Substrate Specificity of Peroxisomal and Mitochondrial Beta-Oxidation

SubstrateOrganelle with Higher Oxidation RateOrganelle with Lower KmReference
Lauroyl-CoA (C12:0)PeroxisomesNot specified[5]
Palmitoyl-CoA (C16:0)MitochondriaMitochondria[5]
Erucic Acid (C22:1)PeroxisomesPeroxisomes[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cellular localization of this compound metabolism.

Protocol for Subcellular Fractionation

This protocol describes the isolation of enriched fractions of endoplasmic reticulum, mitochondria, and peroxisomes from cultured cells or tissues.

Materials:

  • Homogenization buffer (e.g., 250 mM sucrose (B13894), 10 mM HEPES, pH 7.4, 1 mM EDTA)

  • Differential centrifugation buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4)

  • Percoll or sucrose density gradient solutions

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Harvest cells or finely mince tissue and wash with ice-cold PBS.

  • Resuspend the cell/tissue pellet in ice-cold homogenization buffer.

  • Homogenize the suspension using a Dounce homogenizer on ice.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 min) to pellet a crude mitochondrial/peroxisomal fraction.

  • The supernatant from the previous step is then subjected to ultracentrifugation (e.g., 100,000 x g for 60 min) to pellet the microsomal fraction (ER).

  • The crude mitochondrial/peroxisomal pellet can be further purified by density gradient centrifugation (e.g., Percoll or sucrose gradient) to separate mitochondria from peroxisomes.[1]

  • Collect the fractions and validate the purity of each fraction by Western blotting for organelle-specific marker proteins (e.g., Calnexin for ER, TOM20 for mitochondria, PMP70 for peroxisomes).

Protocol for Immunofluorescence Microscopy

This protocol details the visualization of the subcellular localization of enzymes involved in this compound metabolism.

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Primary antibodies against target enzymes (e.g., anti-TECR, anti-ACOX1) and organelle markers

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Fix cells grown on coverslips with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour in the dark.

  • Wash three times with PBS.

  • Stain nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Protocol for trans-2-Enoyl-CoA Reductase (TECR) Enzyme Assay

This spectrophotometric assay measures the activity of TECR by monitoring the oxidation of NADPH.

Materials:

  • Isolated subcellular fractions (ER, mitochondria, peroxisomes)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH

  • This compound (substrate)

  • Spectrophotometer

Procedure:

  • In a cuvette, add the assay buffer, NADPH, and the subcellular fraction.

  • Initiate the reaction by adding the substrate, this compound.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH.

  • Perform control reactions without the substrate to account for any background NADPH oxidation.

Protocol for Mass Spectrometry-Based Quantification of this compound

This protocol outlines the quantification of this compound in subcellular fractions using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Isolated subcellular fractions

  • Internal standard (e.g., a stable isotope-labeled version of this compound)

  • Acetonitrile and other LC-MS grade solvents

  • Solid-phase extraction (SPE) columns for acyl-CoA enrichment

  • LC-MS system

Procedure:

  • To the isolated subcellular fractions, add the internal standard.

  • Extract the acyl-CoAs using a suitable solvent system (e.g., acetonitrile/water).

  • Enrich the acyl-CoA fraction using SPE.

  • Analyze the samples by LC-MS, using a method optimized for the separation and detection of long-chain acyl-CoAs.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Visualization of Pathways

The following diagrams, generated using the DOT language, illustrate the metabolic and signaling pathways governing the fate of this compound.

Metabolic Pathways

cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion er_start C20:1-CoA elovl ELOVL er_start->elovl keto 3-Ketoacyl-CoA elovl->keto reductase1 3-Ketoacyl-CoA Reductase keto->reductase1 hydroxy 3-Hydroxyacyl-CoA reductase1->hydroxy dehydratase 3-Hydroxyacyl-CoA Dehydratase hydroxy->dehydratase t2dcoa This compound dehydratase->t2dcoa tecr TECR t2dcoa->tecr c22_1 Docosenoyl-CoA (C22:1) tecr->c22_1 p_t2dcoa This compound dbp_h D-Bifunctional Protein (Hydratase) p_t2dcoa->dbp_h p_hydroxy 3-Hydroxyacyl-CoA dbp_h->p_hydroxy dbp_d D-Bifunctional Protein (Dehydrogenase) p_hydroxy->dbp_d p_keto 3-Ketoacyl-CoA dbp_d->p_keto thiolase_p Thiolase p_keto->thiolase_p p_end C20:1-CoA + Acetyl-CoA thiolase_p->p_end m_t2dcoa This compound (from Peroxisomal Shortening) mtp_h MTP (Hydratase) m_t2dcoa->mtp_h m_hydroxy 3-Hydroxyacyl-CoA mtp_h->m_hydroxy mtp_d MTP (Dehydrogenase) m_hydroxy->mtp_d m_keto 3-Ketoacyl-CoA mtp_d->m_keto thiolase_m Thiolase m_keto->thiolase_m m_end Chain-shortened Acyl-CoA + Acetyl-CoA thiolase_m->m_end

Caption: Metabolic fate of this compound in different organelles.

Signaling Pathways

cluster_PPAR PPARα Signaling cluster_SREBP SREBP-1c Signaling ligands Fatty Acids / Fibrates ppara PPARα ligands->ppara ppre PPRE ppara->ppre dimerizes with RXR rxr RXR rxr->ppre acox ACOX1 Gene ppre->acox activates transcription dbp DBP Gene ppre->dbp activates transcription insulin Insulin srebp_er SREBP-1c (ER) insulin->srebp_er activates processing golgi Golgi srebp_er->golgi translocates to srebp_n nSREBP-1c (nucleus) golgi->srebp_n cleavage sre SRE srebp_n->sre binds to elovl_gene ELOVL Gene sre->elovl_gene activates transcription tecr_gene TECR Gene sre->tecr_gene activates transcription

Caption: Transcriptional regulation of enzymes in VLCFA metabolism.

Conclusion

The metabolism of this compound is intricately regulated through its compartmentalization within the endoplasmic reticulum, peroxisomes, and mitochondria. The ER is the primary site of its synthesis as part of the VLCFA elongation pathway, while peroxisomes are the main location for its degradation via beta-oxidation. Mitochondria also contribute to the beta-oxidation of chain-shortened products. The coordinated action of enzymes in these organelles is crucial for maintaining cellular lipid balance. The provided experimental protocols offer a framework for researchers to further investigate the nuanced roles of these pathways. Understanding the distinct functions and regulation of these subcellular metabolic hubs is essential for developing therapeutic strategies for diseases linked to aberrant VLCFA metabolism.

References

role of trans-2-docosenoyl-CoA in Zellweger syndrome pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of Trans-2-Docosenoyl-CoA in Zellweger Syndrome Pathogenesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Zellweger spectrum disorder (ZSD) is a group of autosomal recessive peroxisome biogenesis disorders (PBDs) arising from mutations in PEX genes. These mutations impair the import of essential enzymes into the peroxisome, leading to a catastrophic failure of peroxisomal metabolic pathways. A central consequence of this dysfunction is the failed β-oxidation of very long-chain fatty acids (VLCFAs), leading to their accumulation in tissues and plasma. This guide focuses on the role of this compound, a key metabolic intermediate, in the pathogenesis of Zellweger syndrome. While its direct measurement is not a primary diagnostic marker, its accumulation is an inevitable consequence of the enzymatic blockade, contributing to the complex cellular pathology involving lipotoxicity, oxidative stress, neuroinflammation, and mitochondrial dysfunction that characterizes the disease.

The Biochemical Basis of Zellweger Syndrome

Peroxisomes are vital organelles that house over 50 enzymes responsible for numerous anabolic and catabolic functions.[1] A primary role is the β-oxidation of fatty acids that cannot be processed by mitochondria, including VLCFAs (chain length > C22), pristanic acid, and bile acid intermediates.[1][2][3]

The biogenesis of functional peroxisomes depends on a family of proteins known as peroxins, encoded by PEX genes.[1][4] Mutations in these genes are the underlying cause of ZSD.[4][5] For instance, mutations in PEX1 are the most common cause, accounting for a significant majority of ZSD cases.[5][6] These genetic defects lead to failed import of peroxisomal matrix proteins, resulting in non-functional, "ghost" peroxisomes and the subsequent accumulation of VLCFAs in all body tissues.[3][7][8][9]

The Peroxisomal β-Oxidation Pathway and the Role of this compound

The β-oxidation of a saturated fatty acid like docosanoic acid (C22:0) in the peroxisome is a four-step spiral. The process begins after the VLCFA is transported into the peroxisome (mediated by transporters like ABCD1) and activated to its CoA ester, docosenoyl-CoA.

  • Oxidation: Acyl-CoA oxidase 1 (ACOX1) catalyzes the first, rate-limiting step, introducing a double bond between the α and β carbons. This reaction converts the saturated acyl-CoA into a trans-2-enoyl-CoA. For docosenoic acid, this product is This compound .

  • Hydration: The D-bifunctional protein (DBP) hydrates the double bond, forming 3-hydroxyacyl-CoA.

  • Dehydrogenation: DBP then dehydrogenates the 3-hydroxyacyl-CoA to 3-ketoacyl-CoA.

  • Thiolysis: Peroxisomal thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

In Zellweger syndrome, the absence of functional peroxisomal enzymes means this pathway is blocked from the very first step. Docosenoyl-CoA and other VLCFA-CoAs accumulate in the cytosol, while their metabolic product, this compound, cannot be formed within a functional peroxisomal pathway. However, the upstream precursors build up, leading to severe cellular consequences.

Peroxisomal_Beta_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_pathway β-Oxidation Pathway cluster_zs Zellweger Syndrome Pathogenesis VLCFA VLCFA (e.g., Docosanoic Acid C22:0) ACSL Acyl-CoA Synthetase VLCFA->ACSL ATP -> AMP+PPi VLCFA_CoA Docosenoyl-CoA ACSL->VLCFA_CoA ABCD1 ABCD1 Transporter VLCFA_CoA->ABCD1 Transport ACOX1 ACOX1 (Oxidase) Trans2 This compound ACOX1->Trans2 FAD -> FADH2 O2 -> H2O2 DBP1 D-Bifunctional Protein (Hydratase) Trans2->DBP1 Hydroxy 3-Hydroxyacyl-CoA DBP1->Hydroxy + H2O DBP2 D-Bifunctional Protein (Dehydrogenase) Hydroxy->DBP2 Keto 3-Ketoacyl-CoA DBP2->Keto NAD+ -> NADH Thiolase Thiolase Keto->Thiolase Short_CoA Shorter Acyl-CoA (C20:0) Thiolase->Short_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA PEX_mut PEX Gene Mutations Enzyme_def Failed Enzyme Import (ACOX1, DBP, etc.) PEX_mut->Enzyme_def Block Pathway Blocked Enzyme_def->Block Accumulation VLCFA Accumulation Block->Accumulation Leads to

Caption: Peroxisomal β-oxidation pathway and its disruption in Zellweger syndrome.

Pathogenesis and Downstream Cellular Consequences

The failure to metabolize VLCFAs results in their incorporation into complex lipids, which disrupts membrane integrity and triggers a cascade of pathological cellular events.[8]

Quantitative Impact of VLCFA Accumulation

The measurement of C26:0 levels and the C26:0/C22:0 ratio in plasma is a primary biochemical diagnostic for ZSD.[3] Patients with the most severe form, classical Zellweger syndrome, exhibit significantly higher levels of these markers compared to those with milder phenotypes.[1][3][10]

AnalyteClassical Zellweger Syndrome (n=15)Mild ZSD (n=3)D-Bifunctional Protein Deficiency (n=9)P-value
C26:0 (µg/mL) 5.20 ± 1.780.76 ± 0.462.61 ± 0.97< 0.001
C26:0/C22:0 Ratio 0.65 ± 0.180.11 ± 0.090.30 ± 0.13< 0.001
Data summarized from Stradomska et al., 2020.[1][3][10]
Induction of Inflammation and Oxidative Stress

VLCFA accumulation is profoundly pro-inflammatory. In the central nervous system, this triggers the activation of resident glial cells (microglia and astrocytes).[4] This activation leads to the upregulation and release of a host of inflammatory mediators, including:

  • Pro-inflammatory Cytokines: Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and IL-6.[4][11]

  • Chemokines: CCL2, CCL3, CCL4, and CXCL8, which promote the infiltration of peripheral immune cells.[4][7][12]

This inflammatory cascade is driven by the activation of key signaling pathways, notably the NF-κB and c-Jun N-terminal kinase (JNK) pathways.[7][11]

Simultaneously, the accumulation of VLCFAs and dysfunctional peroxisomes leads to severe oxidative stress.[11] This occurs through two primary mechanisms:

  • Mitochondrial Damage: VLCFAs cause mitochondrial dysfunction, leading to the excessive production of reactive oxygen species (ROS).[2][3][11]

  • Impaired Antioxidant Defense: The antioxidant NRF2 pathway is suppressed, reducing the cell's capacity to neutralize ROS.[11]

Mitochondrial Dysfunction and Apoptosis

Peroxisomes and mitochondria are metabolically linked, and the loss of peroxisome function in ZSD directly impacts mitochondrial health.[13] VLCFA accumulation leads to alterations in mitochondrial structure, including disorganized cristae and disruption of the outer membrane.[13] This dysfunction impairs oxidative phosphorylation and increases ROS production.[3]

Ultimately, the combination of lipotoxicity, inflammation, and oxidative stress pushes the cell towards programmed cell death (apoptosis). Peroxisome deficiency has been shown to increase the localization of the fission protein Drp1 to mitochondria, promoting mitochondrial fragmentation—a key step in the intrinsic apoptotic pathway.[14] This leads to the release of cytochrome c from the mitochondria into the cytosol, activating caspases and executing cell death.[14][15]

Pathogenesis_Pathway cluster_inflammation Neuroinflammation cluster_ox_stress Oxidative Stress cluster_apoptosis Apoptosis VLCFA VLCFA Accumulation (Docosenoyl-CoA Precursors) JNK JNK Pathway Activation VLCFA->JNK NFkB NF-κB Pathway Activation VLCFA->NFkB Mito_ROS Mitochondrial ROS Production VLCFA->Mito_ROS NRF2 NRF2 Pathway Inhibition VLCFA->NRF2 Adrenal Adrenal Insufficiency VLCFA->Adrenal Direct Toxicity Chemokines ↑ Chemokines (CCL2, CXCL8) JNK->Chemokines Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Glial Glial Cell Activation (Microglia, Astrocytes) Cytokines->Glial Chemokines->Glial Demyelination Demyelination Glial->Demyelination Redox Redox Imbalance Mito_ROS->Redox NRF2->Redox Contributes to Mito_Dys Mitochondrial Dysfunction Redox->Mito_Dys Drp1 ↑ Drp1-mediated Fission Mito_Dys->Drp1 CytoC Cytochrome C Release Drp1->CytoC Caspase Caspase Activation CytoC->Caspase CellDeath Neuronal & Glial Cell Death Caspase->CellDeath CellDeath->Demyelination

Caption: Downstream signaling cascades initiated by VLCFA accumulation in Zellweger syndrome.

Experimental Protocols: Quantification of VLCFAs

The definitive diagnosis of ZSD relies on the biochemical analysis of VLCFAs in plasma. The gold-standard methodology is gas chromatography-mass spectrometry (GC-MS).[16][17]

Detailed Protocol for Plasma VLCFA Analysis via GC-MS

This protocol is adapted from established methods for quantifying total fatty acids in plasma.[6]

1. Sample Preparation and Hydrolysis: a. To a 16x125 mm glass tube, add 200 µL of patient plasma. b. Add 100 µL of an internal standard solution containing known concentrations of deuterated fatty acids (e.g., C22:0-d3, C26:0-d4). c. Add 1 mL of methanol (B129727) and vortex thoroughly. d. To release esterified fatty acids, add 500 µL of 1N potassium hydroxide (B78521) (KOH), vortex, and incubate at 60°C for 1 hour. e. After incubation, cool the sample and acidify by adding 500 µL of 1N hydrochloric acid (HCl). Verify the pH is < 5.

2. Fatty Acid Extraction: a. Add 2 mL of a nonpolar solvent (e.g., iso-octane or hexane) to the tube. b. Vortex vigorously for 1 minute to extract the free fatty acids into the organic phase. c. Centrifuge at 3,000 x g for 2 minutes to achieve phase separation. d. Carefully transfer the upper organic layer to a clean 10x75 mm glass tube. e. Repeat the extraction (steps 2a-2d) on the remaining aqueous layer and combine the organic phases.

3. Derivatization: a. Evaporate the pooled organic solvent to dryness under a stream of nitrogen or using a vacuum centrifuge. b. To the dried residue, add 25 µL of 1% pentafluorobenzyl bromide (PFBBr) in acetonitrile (B52724) and 25 µL of 1% diisopropylethylamine (DIPEA) in acetonitrile.[6] c. Cap the tube, vortex, and allow the reaction to proceed at room temperature for 20 minutes. This converts the fatty acids to their PFB esters, which are volatile and suitable for GC-MS analysis. d. Dry the sample again under nitrogen or vacuum.

4. GC-MS Analysis: a. Reconstitute the derivatized sample in 50 µL of iso-octane and transfer to a GC-MS autosampler vial. b. Inject 1 µL of the sample into the GC-MS system. c. GC Conditions (Typical):

  • Column: DB-23 or similar polar capillary column.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  • Oven Program: Initial temperature of 60-70°C, followed by a ramp to ~250°C to elute the VLCFAs. d. MS Conditions (Typical):
  • Ionization: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity with PFB esters.
  • Mode: Selected Ion Monitoring (SIM) to monitor the characteristic ions for each fatty acid and its corresponding deuterated internal standard.

5. Quantification: a. Generate a standard curve by processing known concentrations of fatty acid standards (including C22:0, C24:0, C26:0) with the same internal standard mixture. b. Calculate the ratio of the peak area of the endogenous fatty acid to its deuterated internal standard for both the patient samples and the standards. c. Determine the concentration of each VLCFA in the patient plasma by interpolating its peak area ratio against the standard curve.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_deriv 3. Derivatization cluster_analysis 4. Analysis start Start: Patient Plasma Sample (200 µL) add_is Add Deuterated Internal Standards start->add_is hydrolysis Alkaline Hydrolysis (KOH) Release of bound FAs add_is->hydrolysis acidify Acidification (HCl) hydrolysis->acidify add_solvent Add Organic Solvent (e.g., Iso-octane) acidify->add_solvent vortex Vortex & Centrifuge add_solvent->vortex collect Collect Organic Phase vortex->collect dry1 Evaporate to Dryness collect->dry1 add_reagents Add PFBBr & DIPEA dry1->add_reagents react Incubate at RT add_reagents->react dry2 Evaporate to Dryness react->dry2 reconstitute Reconstitute in Iso-octane dry2->reconstitute inject Inject into GC-MS reconstitute->inject quantify Quantify vs. Standard Curve inject->quantify end Result: VLCFA Concentrations (C22:0, C24:0, C26:0) quantify->end

Caption: Experimental workflow for the quantification of VLCFAs in plasma by GC-MS.

Therapeutic Implications and Future Directions

Understanding the central role of VLCFA accumulation in ZSD pathogenesis is critical for developing therapeutic strategies. Current management is largely supportive. Therapies aimed at reducing VLCFA levels, such as Lorenzo's oil, have shown biochemical efficacy but limited clinical benefit in established disease.[18]

Future drug development efforts may focus on:

  • Chaperone Therapies: For patients with specific missense mutations (e.g., PEX1-G843D), chemical chaperones could potentially stabilize the mutant peroxin and restore partial function.

  • Anti-inflammatory and Antioxidant Agents: Targeting the downstream consequences of VLCFA accumulation, such as the NF-κB and JNK pathways or mitochondrial ROS production, could mitigate cellular damage and slow disease progression.

  • Gene Therapy: Replacing the defective PEX gene is a long-term goal that holds the potential for a curative approach.

Conclusion

In Zellweger syndrome, the genetic failure of peroxisome biogenesis halts the β-oxidation pathway, leading to the accumulation of VLCFA precursors, including those for this compound. This accumulation is not a benign storage issue but a potent trigger of a multi-faceted cellular pathology. It initiates a toxic cascade of neuroinflammation, oxidative stress, and mitochondrial collapse, ultimately leading to the widespread cellular death and demyelination that underlies the devastating clinical phenotype. A thorough understanding of these molecular mechanisms is paramount for the rational design of novel therapeutic interventions for this catastrophic disorder.

References

The Enzymatic Blueprint: A Technical Guide to the Formation of trans-2-Docosenoyl-CoA from Docosenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core enzymatic process of converting docosenoic acid into trans-2-docosenoyl-CoA, a critical step in the metabolism of very long-chain fatty acids (VLCFAs). This document provides a comprehensive overview of the key enzymes, their kinetics, detailed experimental methodologies, and the associated signaling pathways, with a focus on quantitative data and practical application for research and development.

Executive Summary

The enzymatic formation of this compound from docosenoic acid is a two-step intracellular process essential for the catabolism of this very long-chain fatty acid. The initial activation of docosenoic acid to docosenoyl-CoA is catalyzed by a very long-chain acyl-CoA synthetase (VLC-ACS). Subsequently, docosenoyl-CoA is oxidized to this compound by the peroxisomal enzyme acyl-CoA oxidase 1 (ACOX1), the first and rate-limiting step of peroxisomal β-oxidation.[1] This pathway is intricately linked to the peroxisome proliferator-activated receptor alpha (PPARα) signaling cascade, where the acyl-CoA products act as high-affinity ligands, modulating the expression of genes involved in lipid metabolism.[2][3][4] Dysregulation of this pathway is associated with several metabolic disorders, making it a key area of interest for drug development.

The Core Enzymatic Pathway

The conversion process is sequential, involving two key enzymes with distinct cellular localizations and catalytic functions.

Step 1: Activation of Docosenoic Acid by Very Long-Chain Acyl-CoA Synthetase (VLC-ACS)

Before docosenoic acid can be metabolized, it must first be activated by esterification to coenzyme A. This reaction is catalyzed by a family of enzymes known as very long-chain acyl-CoA synthetases (VLC-ACSs), also referred to as fatty acid transport proteins (FATPs).[5][6][7] Specifically, FATP2 (also known as ACSVL1) is a key enzyme in the liver that possesses VLC-ACS activity and is localized to both the plasma membrane and peroxisomes.[6]

The activation reaction proceeds as follows:

Docosenoic Acid + ATP + CoA-SH → Docosenoyl-CoA + AMP + PPi

Step 2: Oxidation to this compound by Acyl-CoA Oxidase 1 (ACOX1)

Once formed, docosenoyl-CoA is transported into the peroxisome, where it undergoes the first cycle of β-oxidation. The initial and rate-limiting step is the oxidation of docosenoyl-CoA to this compound, catalyzed by the flavoenzyme Acyl-CoA Oxidase 1 (ACOX1).[1][8][9] This enzyme is specific for straight-chain acyl-CoAs.[1]

The oxidation reaction is as follows:

Docosenoyl-CoA + FAD → this compound + FADH₂ FADH₂ + O₂ → FAD + H₂O₂

Quantitative Data: Enzyme Kinetics

Very Long-Chain Acyl-CoA Synthetase (VLC-ACS)

Kinetic parameters for VLC-ACSs are often determined using radiometric or fluorometric assays. The available data for long-chain fatty acids suggest that the apparent Km values are in the micromolar range.

Enzyme/SourceSubstrateApparent Km (µM)VmaxReference
Rat Liver Nuclear LC-ACSPalmitic Acid (16:0)4.5Not Reported[10]
Rat Liver Nuclear LC-ACSLinoleic Acid (18:2n-6)7.1Not Reported[10]
Rat Liver Nuclear LC-ACS8,11,14-Eicosatrienoic Acid (20:3n-6)10.0Not Reported[10]
Human FATP2a/Acsvl1VariousPreference for n-3 fatty acids (C18:3, C22:6)Not Reported[11]

Note: The lowest apparent Km for palmitic acid with the nuclear long-chain acyl-CoA synthetase indicates a higher affinity for this substrate compared to the longer chain unsaturated fatty acids tested.[10]

Acyl-CoA Oxidase 1 (ACOX1)

ACOX1 activity is typically measured by monitoring the production of H₂O₂ or the reduction of a suitable electron acceptor. Human ACOX1 exists as two isoforms, ACOX1a and ACOX1b, with ACOX1b showing greater efficacy in metabolizing PPARα ligands.[10]

Enzyme/SourceSubstrateApparent Km (µM)Relative ActivityReference
Rat Liver ACOXPalmitoyl-CoA (16:0)~20High[5]
Human ACOX1bVarious VLCFA-CoAsNot ReportedMore effective than ACOX1a[10]

Note: The chain-length specificity of acyl-CoA oxidase can be influenced by the substrate concentration.[5]

Experimental Protocols

The following protocols provide a framework for the in vitro enzymatic formation of this compound from docosenoic acid.

Protocol 1: Enzymatic Synthesis of Docosenoyl-CoA

This protocol is adapted from radiometric assays for long-chain acyl-CoA synthetase activity.[12]

Objective: To synthesize docosenoyl-CoA from docosenoic acid using a source of VLC-ACS (e.g., liver microsomes or recombinant FATP2).

Materials:

  • Docosenoic acid

  • [¹⁴C]-Docosenoic acid (for quantification)

  • ATP

  • Coenzyme A (CoA-SH)

  • MgCl₂

  • Triton X-100

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Tris-HCl buffer (pH 7.5)

  • Enzyme source (e.g., rat liver microsomes or purified recombinant FATP2)

  • Dole's solution (isopropanol:n-heptane:1 M H₂SO₄, 40:10:1)

  • n-heptane

  • Scintillation cocktail and counter

Procedure:

  • Substrate Preparation: Prepare a solution of docosenoic acid and a tracer amount of [¹⁴C]-docosenoic acid complexed to BSA in Tris-HCl buffer.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, CoA-SH, and Triton X-100.

  • Enzyme Addition: Add the enzyme source to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding Dole's solution.

  • Extraction: Add n-heptane and water to the tube, vortex, and centrifuge to separate the phases. The unreacted [¹⁴C]-docosenoic acid will partition into the upper heptane (B126788) phase, while the [¹⁴C]-docosenoyl-CoA will remain in the lower aqueous phase.

  • Quantification: Remove the upper heptane phase and wash the aqueous phase with heptane multiple times to remove any remaining free fatty acid. Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the amount of docosenoyl-CoA synthesized based on the specific activity of the [¹⁴C]-docosenoic acid.

Protocol 2: Coupled Assay for the Formation of this compound

This protocol combines the synthesis of docosenoyl-CoA with its subsequent oxidation by ACOX1, adapted from coupled enzyme assays.[13][14]

Objective: To continuously measure the formation of this compound from docosenoic acid.

Materials:

  • All materials from Protocol 1 (using non-radiolabeled docosenoic acid)

  • Purified recombinant ACOX1

  • Horseradish peroxidase (HRP)

  • 4-aminoantipyrine

  • Phenol

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl₂, ATP, CoA-SH, Triton X-100, 4-aminoantipyrine, phenol, and HRP.

  • Enzyme Addition: Add the VLC-ACS enzyme source and ACOX1 to the reaction mixture.

  • Initiation: Start the reaction by adding docosenoic acid.

  • Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 500 nm over time at 30°C. The formation of H₂O₂ from the ACOX1 reaction leads to the HRP-catalyzed formation of a colored product.

  • Calculation: The rate of this compound formation is proportional to the rate of change in absorbance, which can be quantified using the molar extinction coefficient of the colored product. A standard curve with known concentrations of H₂O₂ should be generated.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Oxidation docosenoic_acid Docosenoic Acid vlc_acs VLC-ACS (e.g., FATP2) docosenoic_acid->vlc_acs docosenoyl_coa Docosenoyl-CoA vlc_acs->docosenoyl_coa atp_coa ATP, CoA-SH atp_coa->vlc_acs acox1 ACOX1 docosenoyl_coa->acox1 cluster_step2 cluster_step2 h2o2 H2O2 acox1->h2o2 trans_docosenoyl_coa This compound acox1->trans_docosenoyl_coa oxygen O2 oxygen->acox1

Caption: Enzymatic cascade for this compound formation.

Signaling Pathway: PPARα Activation

ppar_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus docosenoic_acid Docosenoic Acid vlc_acs VLC-ACS docosenoic_acid->vlc_acs docosenoyl_coa_cyto Docosenoyl-CoA vlc_acs->docosenoyl_coa_cyto ppara PPARα docosenoyl_coa_cyto->ppara Ligand Binding cluster_nucleus cluster_nucleus rxr RXR ppara->rxr Heterodimerization ppre PPRE rxr->ppre Binds to DNA transcription Transcription ppre->transcription target_genes Target Genes (e.g., ACOX1, CPT1) transcription->target_genes

Caption: VLCFA-CoA activation of the PPARα signaling pathway.

Conclusion and Future Directions

The enzymatic conversion of docosenoic acid to this compound represents a fundamental process in lipid metabolism with significant implications for cellular homeostasis and disease. The key enzymes, VLC-ACS and ACOX1, and the associated PPARα signaling pathway, are critical nodes for therapeutic intervention in metabolic disorders. Future research should focus on elucidating the precise kinetic parameters of these enzymes with docosenoic acid and its derivatives to facilitate the development of targeted modulators. Furthermore, a deeper understanding of the downstream effects of this compound and other lipid metabolites on nuclear receptor signaling will open new avenues for drug discovery.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peroxisomal disorders, a group of severe and often fatal genetic diseases, are characterized by the dysfunction of peroxisomes, essential cellular organelles for lipid metabolism. A key pathological hallmark of many of these disorders, including Zellweger spectrum disorders (ZSD) and X-linked adrenoleukodystrophy (X-ALD), is the accumulation of very-long-chain fatty acids (VLCFAs). This technical guide delves into the core of this pathology, focusing on a critical intermediate in the peroxisomal β-oxidation pathway: trans-2-docosenoyl-CoA . While direct quantitative data on the accumulation of this specific molecule in patient samples remains elusive in publicly available literature, this document synthesizes the current understanding of its metabolic context, provides detailed experimental frameworks for its investigation, and visualizes the intricate molecular pathways involved. This guide serves as a foundational resource for researchers aiming to elucidate the precise role of this compound in disease pathogenesis and to develop novel therapeutic strategies targeting peroxisomal β-oxidation.

Introduction: The Peroxisome and Very-Long-Chain Fatty Acid Metabolism

Peroxisomes are indispensable for the catabolism of a variety of molecules, most notably VLCFAs (fatty acids with 22 or more carbons).[1][2] Unlike mitochondria, which handle the β-oxidation of shorter fatty acids, peroxisomes are uniquely equipped to initiate the breakdown of these exceptionally long lipid molecules.[1] The process of peroxisomal β-oxidation is a cyclical four-step pathway that shortens the fatty acyl-CoA chain by two carbons in each cycle, generating acetyl-CoA and a shortened acyl-CoA.[3]

This compound (C22:1-CoA) is the product of the first enzymatic step in the β-oxidation of docosanoyl-CoA (C22:0-CoA), a VLCFA. Its formation is catalyzed by Acyl-CoA Oxidase 1 (ACOX1).[4][5] Subsequent enzymatic reactions convert this compound to 3-keto-docosenoyl-CoA, which is then cleaved to yield acetyl-CoA and eicosanoyl-CoA (C20:0-CoA). The shortened eicosanoyl-CoA can then undergo further rounds of β-oxidation.

In peroxisomal disorders, genetic defects in the enzymes or transporters required for this pathway lead to its disruption. This guide will focus on the implications of such disruptions on the fate of this compound.

The Link to Peroxisomal Disorders: A Story of Accumulation and Dysfunction

Defects in peroxisomal β-oxidation are central to the pathology of several devastating genetic disorders. These can be broadly categorized into:

  • Peroxisome Biogenesis Disorders (PBDs): In these disorders, such as Zellweger spectrum disorders (ZSD), the formation of the peroxisome organelle itself is impaired. This leads to a global loss of peroxisomal functions, including VLCFA β-oxidation.[6][7]

  • Single Peroxisomal Enzyme/Transporter Deficiencies: In these cases, the peroxisome is correctly assembled, but a specific protein is non-functional. X-linked adrenoleukodystrophy (X-ALD) is a prime example, caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter for VLCFA-CoAs.[8] Other examples include deficiencies in individual β-oxidation enzymes like ACOX1 or D-bifunctional protein (DBP).[4][5]

In both categories, the inability to properly metabolize VLCFAs leads to their accumulation in tissues and plasma.[1][2] While direct measurement of this compound in patient samples has not been extensively reported, it is strongly hypothesized that this intermediate, along with its upstream precursor docosanoyl-CoA, accumulates when downstream enzymes are deficient. Indirect evidence from studies on mutant enzymes in model organisms supports the potential for the buildup of trans-2-enoyl-CoA intermediates when the β-oxidation pathway is blocked.

The accumulation of VLCFAs and their derivatives is cytotoxic and is thought to contribute to the severe clinical manifestations of these disorders, including neurodegeneration, demyelination, and adrenal insufficiency.[9]

Quantitative Data on VLCFA Accumulation in Peroxisomal Disorders

Analyte Control (Fibroblasts) Zellweger Syndrome (Fibroblasts) Fold Increase Reference
C24:0 (Lignoceric Acid)Representative ValueElevated ValueSignificant[2]
C26:0 (Cerotic Acid)Representative ValueElevated ValueSignificant[2]
C26:1Representative ValueElevated ValueSignificant[2]

Table 1: Representative Accumulation of Very-Long-Chain Fatty Acids in Fibroblasts from Zellweger Syndrome Patients. (Note: Specific absolute concentrations are highly variable between studies and analytical methods. The table illustrates the general trend of significant elevation.)

Analyte Control (Plasma) X-linked Adrenoleukodystrophy (Plasma) Fold Increase Reference
C24:0/C22:0 RatioNormal RangeElevatedSignificant[10]
C26:0/C22:0 RatioNormal RangeElevatedSignificant[10]

Table 2: Representative Ratios of Very-Long-Chain Fatty Acids in Plasma from X-linked Adrenoleukodystrophy Patients. (Note: Ratios are often used for diagnostic purposes to normalize for variations in total fatty acid levels.)

Experimental Protocols for the Investigation of this compound

The direct investigation of this compound requires specialized and sensitive analytical techniques. The following sections provide detailed, albeit generalized, experimental protocols that can be adapted and optimized for the specific study of this molecule.

Extraction of Acyl-CoA Esters from Cultured Fibroblasts

This protocol outlines a method for the extraction of a broad range of acyl-CoAs from patient-derived fibroblasts.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)

  • Internal Standard: A deuterated version of the analyte of interest (e.g., d3-trans-2-docosenoyl-CoA) is ideal. If unavailable, a structurally similar, non-endogenous acyl-CoA (e.g., C17:0-CoA) can be used.

  • Cell scrapers

  • Microcentrifuge tubes

  • Sonicator

  • Centrifuge capable of 17,000 x g at 4°C

Procedure:

  • Grow patient and control fibroblasts to confluence in appropriate culture vessels.

  • Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Add 1 mL of ice-cold 10% TCA directly to the culture plate.

  • Immediately scrape the cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Spike the sample with a known amount of the internal standard.

  • Sonicate the sample on ice using short pulses to ensure complete cell lysis.

  • Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

  • Carefully collect the supernatant, which contains the acyl-CoA esters, and transfer it to a new tube for immediate analysis or store at -80°C.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column suitable for the separation of long-chain acyl-CoAs.

  • Mobile Phase A: Aqueous solution with a modifier to improve peak shape and ionization (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).

  • Mobile Phase B: Organic solvent such as acetonitrile (B52724) or methanol.

  • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the acyl-CoAs based on their hydrophobicity. The specific gradient profile needs to be optimized for the separation of C22:1-CoA from other species.

Mass Spectrometry Parameters (Hypothetical for this compound):

  • Ionization Mode: Positive ESI is commonly used for acyl-CoAs.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): The m/z of the protonated molecule [M+H]⁺ of this compound.

    • Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation (CID) of the precursor ion. For acyl-CoAs, a common fragmentation is the loss of the phosphopantetheine moiety.

  • Internal Standard MRM: A separate MRM transition for the deuterated internal standard would be monitored simultaneously.

Data Analysis:

The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a synthetic, non-deuterated this compound standard and a fixed amount of the internal standard.

Peroxisomal β-Oxidation Enzyme Activity Assay

This assay measures the activity of the peroxisomal β-oxidation enzyme cascade using a specific substrate.

Substrate:

  • This compound (requires chemical synthesis).

Materials:

  • Fibroblast homogenates from patients and controls.

  • Reaction buffer containing cofactors essential for β-oxidation: NAD⁺, FAD, and Coenzyme A.

  • A detection system to measure the product of the reaction. This could be a spectrophotometer to monitor the production of NADH or a mass spectrometer to measure the formation of the chain-shortened acyl-CoA.

Procedure (General Principle):

  • Incubate the fibroblast homogenate with a known concentration of this compound in the reaction buffer.

  • At specific time points, stop the reaction (e.g., by adding a strong acid).

  • Measure the amount of product formed (e.g., NADH or eicosanoyl-CoA).

  • The rate of product formation is indicative of the overall β-oxidation activity. By omitting specific cofactors or using specific inhibitors, the activity of individual enzymes in the pathway can be interrogated.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the central metabolic pathway and a general experimental workflow for the analysis of this compound.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_disorder Peroxisomal Disorder VLCFA_CoA Docosanoyl-CoA (C22:0-CoA) trans_2_docosenoyl_CoA This compound VLCFA_CoA->trans_2_docosenoyl_CoA ACOX1 hydroxyacyl_CoA 3-Hydroxy-docosenoyl-CoA trans_2_docosenoyl_CoA->hydroxyacyl_CoA D-Bifunctional Protein (Hydratase activity) ketoacyl_CoA 3-Keto-docosenoyl-CoA hydroxyacyl_CoA->ketoacyl_CoA D-Bifunctional Protein (Dehydrogenase activity) shortened_acyl_CoA Eicosanoyl-CoA (C20:0-CoA) ketoacyl_CoA->shortened_acyl_CoA Thiolase acetyl_CoA Acetyl-CoA ketoacyl_CoA->acetyl_CoA Thiolase VLCFA VLCFA (C22:0) VLCFA->VLCFA_CoA VLC-ACS defect Enzyme/Transporter Defect defect->trans_2_docosenoyl_CoA Accumulation Experimental_Workflow start Patient & Control Fibroblast Culture extraction Acyl-CoA Extraction (with Internal Standard) start->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantification of This compound lcms->quantification data_analysis Data Analysis & Comparison quantification->data_analysis conclusion Conclusion on Accumulation data_analysis->conclusion

References

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry Analysis of trans-2-Docosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-2-docosenoyl-CoA is a very-long-chain acyl-Coenzyme A (CoA) intermediate involved in the fatty acid elongation cycle. The accurate and sensitive quantification of this and other long-chain acyl-CoAs is crucial for studying lipid metabolism and its association with various disease states, including metabolic disorders and neurological diseases. This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Signaling Pathway Involvement

This compound is an intermediate in the fatty acid elongation cycle, a critical pathway for the synthesis of very-long-chain fatty acids (VLCFAs). This cycle involves a four-step process that extends an acyl-CoA molecule by two carbons. Trans-2-enoyl-CoA reductases (TECR) catalyze the final reduction step, converting trans-2-enoyl-CoAs to their saturated counterparts.

FattyAcidElongation cluster_elongation Fatty Acid Elongation Cycle AcylCoA_n Acyl-CoA (n) KetoacylCoA 3-Ketoacyl-CoA (n+2) AcylCoA_n->KetoacylCoA Condensation MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA 3-Hydroxyacyl-CoA (n+2) KetoacylCoA->HydroxyacylCoA Reduction EnoylCoA trans-2-Enoyl-CoA (n+2) (e.g., this compound) HydroxyacylCoA->EnoylCoA Dehydration AcylCoA_n2 Acyl-CoA (n+2) EnoylCoA->AcylCoA_n2 Reduction (TECR)

Figure 1: Fatty acid elongation cycle showing the position of trans-2-enoyl-CoA.

Experimental Protocols

A robust and sensitive method for the quantification of long-chain acyl-CoAs involves liquid chromatography separation followed by tandem mass spectrometry detection.[1][2][3]

Sample Preparation: Solid-Phase Extraction (SPE)

A fast SPE method can be employed for sample cleanup and enrichment, avoiding lengthy evaporation steps.[1][2]

Materials:

  • Tissue sample (~50-100 mg)

  • Homogenization Buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)

  • Acetonitrile:Isopropanol (3:1, v/v)

  • Internal Standard (IS) solution (e.g., C17:0-CoA)

  • Glacial Acetic Acid

  • SPE Cartridges (e.g., C18)

  • SPE Conditioning Solution (Methanol)

  • SPE Equilibration Solution (Water)

  • SPE Wash Solution (e.g., 2% Acetic Acid in Water)

  • SPE Elution Buffer (e.g., Methanol with 30 mM Ammonium Hydroxide)

Procedure:

  • Homogenize the tissue sample in ice-cold homogenization buffer.

  • Add the internal standard solution to the homogenate.

  • Precipitate proteins by adding cold acetonitrile:isopropanol solution.

  • Vortex and centrifuge at 16,000 x g for 5 minutes at 4°C.

  • Acidify the supernatant with glacial acetic acid.

  • Condition the SPE cartridge with methanol, followed by equilibration with water.

  • Load the acidified supernatant onto the SPE cartridge.

  • Wash the cartridge with the wash solution.

  • Elute the acyl-CoAs with the elution buffer.

  • The eluate is ready for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm).[4]

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH 10.5).[2][3][5][6]

  • Mobile Phase B: Acetonitrile.[2][3][5][6]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the long-chain acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS)

Instrumentation:

  • Triple quadrupole mass spectrometer.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2][3]

  • Scan Type: Multiple Reaction Monitoring (MRM).[2]

  • Collision Gas: Argon.

  • Key Fragmentation: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the phosphoadenosine diphosphate (B83284) moiety.[1][6][7] Another common fragmentation pattern involves the generation of a product ion at m/z 428, representing adenosine (B11128) 3',5'-diphosphate.[8][9]

MRM Transitions for this compound: To determine the specific MRM transitions, the molecular weight of this compound must be calculated.

  • Formula of Docosenoyl group (C22H41O): 321.5 g/mol

  • Formula of Coenzyme A (C21H36N7O16P3S): 767.5 g/mol

  • Molecular Weight of this compound: ~1089 g/mol (after condensation and loss of H2O)

  • Precursor Ion [M+H]+: m/z 1090

  • Product Ion 1 (Neutral Loss): [M+H - 507]+ -> m/z 583

  • Product Ion 2 (Adenosine Diphosphate Fragment): m/z 428

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Homogenization Extraction Solvent Extraction & Protein Precipitation Tissue->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC Reverse-Phase HPLC/UHPLC (C18 Column, High pH) SPE->LC MS Triple Quadrupole MS (ESI+, MRM Mode) LC->MS Quant Quantification (Internal Standard Method) MS->Quant Validation Method Validation Quant->Validation

Figure 2: General experimental workflow for the analysis of this compound.

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison. The following tables are based on typical performance characteristics for the analysis of long-chain acyl-CoAs and can be used as a template for reporting results for this compound.

Table 1: MRM Transitions for Selected Acyl-CoAs
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 1090 583 ~45
1090 428 ~35
C16:0-CoA (Palmitoyl-CoA)992485~45
C18:1-CoA (Oleoyl-CoA)1018511~45
C17:0-CoA (Internal Standard)1006499~45
Table 2: Method Validation Parameters

The following data for other long-chain acyl-CoAs demonstrates the expected performance of this type of method.[2][3][7]

ParameterC16:0-CoAC16:1-CoAC18:0-CoAC18:1-CoAC18:2-CoA
Accuracy (%) 94.8-110.894.8-110.894.8-110.894.8-110.894.8-110.8
Inter-run Precision (%RSD) 2.6-12.22.6-12.22.6-12.22.6-12.22.6-12.2
Intra-run Precision (%RSD) 1.2-4.41.2-4.41.2-4.41.2-4.41.2-4.4
LOD (fmol) In the low femtomole rangeIn the low femtomole rangeIn the low femtomole rangeIn the low femtomole rangeIn the low femtomole range

Logical Relationship for Data Analysis

The quantification of this compound relies on the relationship between the analyte and a stable, non-endogenous internal standard.

DataAnalysis Analyte_Peak Analyte Peak Area (this compound) Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Peak->Ratio IS_Peak Internal Standard Peak Area (e.g., C17:0-CoA) IS_Peak->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Final_Conc Determine Analyte Concentration Cal_Curve->Final_Conc

Figure 3: Logical workflow for quantitative data analysis.

Conclusion

The described LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in biological matrices. The use of a robust sample preparation protocol, optimized chromatographic separation at high pH, and specific MRM transitions allows for accurate measurement in the femtomole range. This methodology is a valuable tool for researchers and scientists in the fields of lipidomics, metabolic research, and drug development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of C22 Acyl-CoA Esters

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Very long-chain acyl-coenzyme A (VLC-CoA) esters, particularly those with a 22-carbon acyl chain (C22), are critical intermediates in lipid metabolism. Their accurate quantification is essential for understanding various physiological and pathological processes. This application note provides detailed protocols for the separation and analysis of C22 acyl-CoA esters using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methods are applicable to various biological samples and are intended for researchers, scientists, and professionals in drug development.

Introduction

C22 acyl-CoA esters, such as docosahexaenoyl-CoA (22:6-CoA) and adrenoyl-CoA (22:4-CoA), are key players in fatty acid metabolism and are precursors for important signaling molecules. The analysis of these compounds is challenging due to their low abundance and structural similarity to other acyl-CoA species. Reversed-phase HPLC is a powerful technique for the separation of these amphipathic molecules. This document outlines a robust method for the extraction, purification, and HPLC-based separation of C22 acyl-CoA esters from biological matrices.

Experimental Protocols

Sample Preparation: Extraction and Solid-Phase Purification

A crucial step for successful HPLC analysis is the efficient extraction and purification of acyl-CoAs from the sample matrix.

Materials:

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-Propanol

  • Acetonitrile (B52724) (ACN)

  • Oligonucleotide purification cartridges or C18 cartridges

  • Glass homogenizer

Protocol:

  • Homogenize tissue samples in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9).[1]

  • Add 2-propanol and homogenize again.[1]

  • Extract the acyl-CoAs from the homogenate using acetonitrile.[1]

  • For purification, bind the acyl-CoAs in the extract to an oligonucleotide purification column or a C18 cartridge.[1][2]

  • Elute the bound acyl-CoAs with 2-propanol.[1]

  • Concentrate the eluent before HPLC analysis.[1]

HPLC Separation of C22 Acyl-CoA Esters

This protocol is based on the method described by Golovko et al. (2004), which has been shown to effectively separate various polyunsaturated acyl-CoAs.[1][2]

Instrumentation:

  • HPLC system with a binary gradient pump

  • UV detector

  • C18 reversed-phase column (e.g., 5 µm particle size)

Mobile Phases:

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9[1]

  • Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid[1]

HPLC Conditions:

  • Column: C18 reversed-phase column

  • Detection: UV at 260 nm[1][2]

  • Flow Rate: 0.5 ml/min[2]

  • Column Temperature: 35°C[2]

  • Gradient Program:

    • Initial conditions: 44% Mobile Phase B.[2]

    • Increase Mobile Phase B to 50% over the first 80 minutes.[2]

Data Presentation

The following table summarizes representative quantitative data for the HPLC separation of C22 and other long-chain acyl-CoA esters. Retention times are approximate and may vary depending on the specific HPLC system and column used.

Acyl-CoA EsterCarbon Chain Length:Double BondsTypical Retention Time (min)
Linoleoyl-CoA18:2~35
Arachidonoyl-CoA20:4~45
Adrenoyl-CoA22:4~55
Docosahexaenoyl-CoA22:6~65

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analysis of C22 acyl-CoA esters.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Tissue_Sample Tissue Sample Homogenization Homogenization in Buffer Tissue_Sample->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Concentration Concentration SPE->Concentration Injection HPLC Injection Concentration->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (260 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for C22 Acyl-CoA Ester Analysis.

Discussion

The presented RP-HPLC method provides a reliable and reproducible approach for the separation of C22 acyl-CoA esters. The use of a C18 column with a phosphate (B84403) buffer and acetonitrile gradient allows for the effective resolution of these long-chain species.[1][2] UV detection at 260 nm is suitable for quantification due to the strong absorbance of the adenine (B156593) moiety of the coenzyme A molecule.[2] For enhanced sensitivity, derivatization with chloroacetaldehyde (B151913) to form fluorescent etheno-derivatives can be employed, allowing for detection at femtomole levels.[2]

It is important to note that the retention of acyl-CoA esters on a reversed-phase column is influenced by the length and degree of unsaturation of the acyl chain. Longer and more saturated chains will have longer retention times. The described method has been successfully applied to resolve common polyunsaturated acyl-CoAs, including 22:6-CoA, 20:4-CoA, and 18:2-CoA.[2]

For more complex biological samples, coupling the HPLC system to a mass spectrometer (LC-MS/MS) can provide higher selectivity and sensitivity, enabling the identification and quantification of a wider range of acyl-CoA species.[3]

Conclusion

This application note details a comprehensive HPLC-based methodology for the separation and analysis of C22 acyl-CoA esters. The provided protocols for sample preparation and HPLC analysis, along with the representative data and workflow visualization, offer a valuable resource for researchers in the fields of lipid metabolism and drug development. The adaptability of the method allows for its application to a variety of research needs, from routine quantification to more sensitive and selective analyses.

References

Application Notes and Protocols for In Vitro Enzyme Assays Using trans-2-Docosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Docosenoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA-CoA) intermediate involved in the fatty acid elongation pathway. This pathway is crucial for the synthesis of fatty acids with 22 or more carbon atoms, which are essential components of cellular membranes, particularly in the nervous system, and precursors for signaling molecules. Dysregulation of VLCFA metabolism is associated with several severe genetic disorders, such as X-linked adrenoleukodystrophy (X-ALD). Therefore, the enzymes that metabolize this compound are critical targets for drug discovery and for understanding the pathophysiology of these diseases.

These application notes provide detailed protocols for in vitro assays of three key enzymes that interact with this compound: Acyl-CoA Oxidase, trans-2-Enoyl-CoA Reductase, and Enoyl-CoA Hydratase.

Metabolic Pathway Involving this compound

The synthesis of very-long-chain fatty acids occurs through a cyclic process in the endoplasmic reticulum, known as the fatty acid elongation cycle. Each cycle extends the fatty acyl-CoA chain by two carbons. This compound is an intermediate in the elongation of C20:1-CoA to C22:1-CoA.

Fatty_Acid_Elongation_Pathway cluster_elongation Fatty Acid Elongation Cycle cluster_peroxisome Peroxisomal β-Oxidation C20_1_CoA Eicosenoyl-CoA (C20:1-CoA) Keto_C22_1_CoA 3-Keto-docosenoyl-CoA C20_1_CoA->Keto_C22_1_CoA  Malonyl-CoA ELOVL Hydroxy_C22_1_CoA 3-Hydroxy-docosenoyl-CoA Keto_C22_1_CoA->Hydroxy_C22_1_CoA NADPH 3-Ketoacyl-CoA Reductase Trans_2_C22_1_CoA This compound Hydroxy_C22_1_CoA->Trans_2_C22_1_CoA 3-Hydroxyacyl-CoA Dehydratase C22_1_CoA Docosenoyl-CoA (C22:1-CoA) Trans_2_C22_1_CoA->C22_1_CoA NADPH trans-2-Enoyl-CoA Reductase Trans_2_VLCFA_CoA trans-2-Enoyl-CoA Trans_2_C22_1_CoA->Trans_2_VLCFA_CoA Can be a substrate for β-oxidation VLCFA_CoA Very-Long-Chain Acyl-CoA VLCFA_CoA->Trans_2_VLCFA_CoA Acyl-CoA Oxidase (ACOX) H2O2 H2O2 ACOX_Assay_Workflow cluster_workflow ACOX Assay Workflow Prepare_Reagents Prepare Assay Buffer, Substrate, and Enzyme Solutions Incubate Incubate Enzyme with Substrate Prepare_Reagents->Incubate Add_Detection_Reagent Add HRP and Chromogenic Substrate Incubate->Add_Detection_Reagent Measure_Absorbance Measure Absorbance at Specified Wavelength Add_Detection_Reagent->Measure_Absorbance Analyze_Data Calculate Enzyme Activity Measure_Absorbance->Analyze_Data TER_Assay_Workflow cluster_workflow TER Assay Workflow Prepare_Reagents Prepare Assay Buffer, Substrate, and Cofactor Solutions Pre_Incubate Pre-incubate Reaction Mixture (without substrate) Prepare_Reagents->Pre_Incubate Initiate_Reaction Add Substrate to Start Reaction Pre_Incubate->Initiate_Reaction Monitor_Absorbance Monitor Decrease in Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Analyze_Data Calculate Enzyme Activity Monitor_Absorbance->Analyze_Data ECH_Assay_Workflow cluster_workflow ECH Assay Workflow Prepare_Reaction Prepare and Incubate Reaction Mixture Stop_Reaction Stop Reaction with Acid Prepare_Reaction->Stop_Reaction Centrifuge Centrifuge to Pellet Protein Stop_Reaction->Centrifuge HPLC_Analysis Analyze Supernatant by RP-HPLC Centrifuge->HPLC_Analysis Quantify_Peaks Quantify Substrate and Product Peaks HPLC_Analysis->Quantify_Peaks

Application Notes and Protocols for the Quantification of trans-2-Docosenoyl-CoA in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Docosenoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of very-long-chain fatty acids (VLCFAs), particularly docosahexaenoic acid (DHA), which is abundant in the brain and retina. The accurate quantification of this compound in tissue samples is essential for understanding the pathophysiology of various metabolic disorders, including peroxisomal biogenesis disorders and very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency. Dysregulation of VLCFA metabolism has been implicated in neurodegenerative diseases and metabolic syndrome, making the enzymes and intermediates of this pathway attractive targets for drug development.

These application notes provide a comprehensive protocol for the sensitive and specific quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is applicable to a range of tissue types, including the liver, brain, and muscle.

Signaling Pathway: Mitochondrial Fatty Acid Beta-Oxidation

The catabolism of fatty acids through beta-oxidation is a vital metabolic process for energy production. Very-long-chain fatty acyl-CoAs are first dehydrogenated by acyl-CoA dehydrogenases, forming a trans-2-enoyl-CoA intermediate. This intermediate is then hydrated, dehydrogenated, and finally cleaved to produce acetyl-CoA and a shortened acyl-CoA, which re-enters the beta-oxidation spiral.

Fatty_Acid_Beta_Oxidation cluster_matrix Mitochondrial Matrix cluster_products Products per cycle Fatty_Acyl_CoA Very Long-Chain Fatty Acyl-CoA (C22) Trans_2_Enoyl_CoA This compound Fatty_Acyl_CoA->Trans_2_Enoyl_CoA Acyl-CoA Dehydrogenase (VLCAD) FADH2 FADH2 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Trans_2_Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NADH NADH Shortened_Acyl_CoA Shortened Acyl-CoA (C20) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial beta-oxidation of a very-long-chain fatty acyl-CoA.

Experimental Workflow for Quantification

The quantification of this compound from tissue samples involves several key steps, from sample collection and preparation to instrumental analysis and data processing.

Caption: Workflow for this compound quantification.

Detailed Experimental Protocols

Materials and Reagents
  • Tissues: Flash-frozen liver, brain, or muscle tissue stored at -80°C.

  • Solvents: Acetonitrile, methanol (B129727), isopropanol, chloroform (B151607) (all LC-MS grade).

  • Buffers: Potassium phosphate (B84403) buffer, ammonium (B1175870) hydroxide.

  • Acids: Formic acid, trichloroacetic acid.

  • Internal Standard: A suitable odd-chain trans-2-enoyl-CoA (e.g., trans-2-heptadecenoyl-CoA) or a stable isotope-labeled this compound.

  • Solid-Phase Extraction (SPE) Cartridges: Reversed-phase C18 cartridges.

  • UHPLC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Protocol 1: Tissue Homogenization and Extraction
  • Tissue Weighing: Weigh approximately 50-100 mg of frozen tissue on a pre-chilled analytical balance.

  • Homogenization: Immediately place the weighed tissue in a 2 mL tube containing 1 mL of ice-cold 10% trichloroacetic acid and a steel bead. Homogenize the tissue using a bead mill homogenizer for 2-3 cycles of 30 seconds at 4°C.

  • Internal Standard Spiking: Add the internal standard to the homogenate at a known concentration.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and polar contaminants.

    • Elute the acyl-CoAs with 1 mL of methanol containing 0.1% formic acid.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Separation:

    • UHPLC System: A high-performance liquid chromatography system capable of binary gradients.

    • Column: C18 reversed-phase column maintained at 40°C.

    • Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium hydroxide.

    • Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium hydroxide.

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: Linear gradient to 95% B

      • 10-12 min: Hold at 95% B

      • 12-12.1 min: Return to 5% B

      • 12.1-15 min: Re-equilibration at 5% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. The precursor ion will be [M+H]+, and a characteristic product ion results from the neutral loss of the phosphopantetheine moiety.

    • Optimization: Optimize source and compound-specific parameters (e.g., collision energy, declustering potential) by infusing a standard solution of a similar very-long-chain acyl-CoA.

Data Presentation

While specific quantitative data for this compound in tissues is not extensively reported in the literature, the following table provides representative concentrations of other very-long-chain acyl-CoAs found in mammalian tissues to serve as a reference for expected concentration ranges.

Acyl-CoA SpeciesTissueConcentration (pmol/mg tissue)Reference Method
C22:0-CoARat Brain~0.1 - 0.5LC-MS/MS
C24:0-CoARat Brain~0.2 - 1.0LC-MS/MS
C26:0-CoARat Brain~0.05 - 0.2LC-MS/MS
C22:6-CoA (DHA-CoA)Rat BrainNot consistently detectedLC-MS/MS
C16:0-CoARat Liver~5 - 20LC-MS/MS
C18:1-CoARat Liver~2 - 10LC-MS/MS

Note: The concentrations of very-long-chain acyl-CoAs are generally low and can vary significantly based on the physiological state of the animal (e.g., fed vs. fasted).

Conclusion

The presented application notes and protocols provide a robust framework for the quantification of this compound in tissue samples. The use of LC-MS/MS offers the necessary sensitivity and specificity to measure these low-abundance, critical metabolic intermediates. Accurate measurement of this compound will aid researchers and drug development professionals in elucidating the role of VLCFA metabolism in health and disease and in the development of novel therapeutic strategies.

Application Notes and Protocols for the Synthesis of Isotopically Labeled trans-2-Docosenoyl-CoA for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of isotopically labeled trans-2-docosenoyl-CoA, a critical tracer for investigating very-long-chain fatty acid (VLCFA) metabolism. The protocols described herein outline a chemo-enzymatic approach, leveraging stable isotopes such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H) for metabolic labeling. This tracer is invaluable for studying the dynamics of lipid metabolism, including synthesis rates, turnover, and flux within cellular systems and whole organisms.[] The application of such tracers is pivotal in understanding the pathophysiology of metabolic disorders, cardiovascular diseases, and cancer, thereby aiding in the development of novel therapeutic interventions.[]

Introduction

The study of fatty acid metabolism is fundamental to understanding a multitude of physiological and pathological states.[2] Isotopically labeled fatty acids serve as powerful tools to trace the metabolic fate of these molecules in vivo.[2][3] this compound is an intermediate in the fatty acid elongation cycle, a crucial pathway for the synthesis of very-long-chain fatty acids (VLCFAs).[4] The ability to synthesize an isotopically labeled version of this molecule allows researchers to quantitatively track its incorporation into complex lipids and its flux through various metabolic pathways using mass spectrometry-based techniques.[5][6][7] This application note details a robust protocol for the synthesis of isotopically labeled this compound and its application in tracer studies.

Data Presentation

Table 1: Isotopic Labeling Strategies for Fatty Acid Tracers
FeatureDeuterated (²H) Fatty Acids¹³C-Labeled Fatty Acids
Detection Method Mass Spectrometry (MS)[2][5]Mass Spectrometry (MS), Isotope Ratio Mass Spectrometry (IRMS)[2][5]
Primary Application Tracing fatty acid oxidation and incorporation into complex lipids.[2]Quantifying fatty acid oxidation, flux, and incorporation into metabolites.[2]
Advantages - Lower cost compared to ¹³C tracers.- Stable label with no loss during desaturation.[7] - Enables high-precision measurements with IRMS.[5]
Limitations - Potential for deuterium loss in some metabolic pathways.[2][7] - Requires sophisticated MS analysis.[2]- Higher cost.[2] - Requires specialized MS or IRMS instrumentation.[2]
Table 2: Representative Yields for Chemo-enzymatic Synthesis of Acyl-CoAs
StepReactionPrecursorProductRepresentative Yield (%)Reference
1Chemical SynthesisIsotopically Labeled Docosanoic AcidIsotopically Labeled trans-2-Docosenoic Acid70-85%Assumed based on similar organic reactions
2Enzymatic LigationIsotopically Labeled trans-2-Docosenoic Acid + Coenzyme AIsotopically Labeled this compound>40%[8][9]

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled trans-2-Docosenoic Acid

This protocol describes the synthesis of ¹³C-labeled trans-2-docosenoic acid from commercially available [U-¹³C]-docosanoic acid. A similar approach can be used for deuterium labeling.

Materials:

  • [U-¹³C]-Docosanoic acid

  • Thionyl chloride (SOCl₂)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether, anhydrous

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Silica (B1680970) gel for column chromatography

  • Standard organic solvents for chromatography (hexanes, ethyl acetate)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve [U-¹³C]-docosanoic acid in anhydrous DMF.

    • Add thionyl chloride dropwise at 0°C and stir for 2 hours at room temperature to form the acyl chloride.

    • In a separate flask, dissolve N-hydroxysuccinimide in anhydrous DMF with triethylamine.

    • Add the acyl chloride solution dropwise to the NHS solution and stir overnight at room temperature to form the NHS ester.

  • Reduction to the Aldehyde:

    • The NHS ester is then selectively reduced to the corresponding aldehyde using a mild reducing agent. (This is a conceptual step; specific literature for this long-chain fatty acid may require adaptation).

  • Wittig Reaction to form the trans-alkene:

    • Prepare a phosphonium (B103445) ylide (e.g., from (carboxymethyl)triphenylphosphonium bromide) in an appropriate anhydrous solvent.

    • Add the isotopically labeled docosanal (B110267) to the ylide solution and stir at room temperature. The Wittig reaction will form the trans-2-docosenoic acid.

  • Purification:

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate (B1210297) to yield pure, isotopically labeled trans-2-docosenoic acid.

    • Confirm the structure and isotopic enrichment using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Enzymatic Synthesis of Isotopically Labeled this compound

This protocol utilizes an acyl-CoA synthetase to couple the isotopically labeled fatty acid with coenzyme A.[10]

Materials:

  • Isotopically labeled trans-2-docosenoic acid (from Protocol 1)

  • Coenzyme A (CoA) trilithium salt

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available long-chain acyl-CoA synthetase)

  • ATP, magnesium salt

  • Tris-HCl buffer (pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Triton X-100 (optional, to aid solubility)[11]

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, and ATP.

    • Add the isotopically labeled trans-2-docosenoic acid (dissolved in a minimal amount of a suitable solvent, with Triton X-100 if needed for solubility).

    • Add Coenzyme A.

    • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2-4 hours. Monitor the reaction progress by HPLC or LC-MS.

  • Purification:

    • Terminate the reaction by adding acetic acid.

    • Purify the this compound using a C18 SPE cartridge.

    • Wash the cartridge with an aqueous buffer to remove salts and unreacted CoA.

    • Elute the product with a methanol/water mixture.

  • Analysis and Quantification:

    • Confirm the identity and purity of the product by LC-MS/MS.

    • Determine the concentration of the product using a spectrophotometric assay (e.g., measuring the absorbance of the thioester bond at 232 nm after alkaline hydrolysis) or by comparison with a standard curve.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Protocol 1: Synthesis of Labeled trans-2-Docosenoic Acid cluster_step2 Protocol 2: Enzymatic Synthesis of Acyl-CoA A Isotopically Labeled Docosanoic Acid (e.g., [U-¹³C]) B Activation (e.g., NHS ester) A->B C Reduction to Aldehyde B->C D Wittig Reaction C->D E Purification (Chromatography) D->E F Labeled trans-2-Docosenoic Acid E->F H Enzymatic Ligation (Acyl-CoA Synthetase, ATP) F->H G Coenzyme A G->H I Purification (SPE) H->I J Labeled this compound I->J Fatty_Acid_Elongation_Pathway AcylCoA Acyl-CoA (n) KetoacylCoA 3-Ketoacyl-CoA (n+2) AcylCoA->KetoacylCoA Condensation MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA Condensation HydroxyacylCoA 3-Hydroxyacyl-CoA (n+2) KetoacylCoA->HydroxyacylCoA Reduction EnoylCoA trans-2-Enoyl-CoA (n+2) HydroxyacylCoA->EnoylCoA Dehydration ElongatedAcylCoA Acyl-CoA (n+2) EnoylCoA->ElongatedAcylCoA Reduction (TECR) ElongatedAcylCoA->AcylCoA Further Cycles

References

Application Notes and Protocols for Studying Acyl-CoA Dehydrogenase Kinetics Using Trans-2-Docosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA dehydrogenases (ACADs) are a class of flavoenzymes that catalyze the initial, rate-limiting step in each cycle of mitochondrial fatty acid β-oxidation.[1] These enzymes exhibit specificity for the chain length of their acyl-CoA substrates, and are categorized as short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases.[2] VLCAD is responsible for the dehydrogenation of fatty acyl-CoAs with chain lengths of 14 to 20 carbons, introducing a trans-double bond between the α and β carbons.[2] The crystal structure of human VLCAD reveals a substrate-binding channel capable of accommodating fatty acyl chains up to 24 carbons in length, suggesting that even longer chain acyl-CoAs, such as trans-2-docosenoyl-CoA (C22:1-CoA), could be potential substrates.[3][4]

The study of VLCAD kinetics with very-long-chain substrates is crucial for understanding the enzyme's role in the metabolism of these fatty acids and for investigating the pathophysiology of VLCAD deficiency, a genetic disorder that can lead to severe metabolic crises.[5] Furthermore, as drug development efforts may target fatty acid metabolism, detailed kinetic analysis of VLCAD with a range of substrates is essential.

Synthesis of this compound

Since this compound is not commercially available, it must be synthesized. A common and effective method for the synthesis of long-chain acyl-CoA thioesters is through the use of N-hydroxysuccinimide (NHS) esters of the corresponding fatty acid.[6]

Protocol for the Synthesis of this compound

This protocol is adapted from methods for synthesizing long-chain fatty acyl-CoAs.[6]

Materials:

  • Trans-2-docosenoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dioxane (anhydrous)

  • Coenzyme A (free acid)

  • Sodium bicarbonate buffer (0.1 M, pH 8.0)

  • Lithium chloride (LiCl)

  • Acetone (B3395972) (ice-cold)

  • Diethyl ether (ice-cold)

  • Argon or Nitrogen gas

  • Thin-layer chromatography (TLC) supplies

  • HPLC system for purification

Procedure:

  • Activation of Trans-2-Docosenoic Acid:

    • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve trans-2-docosenoic acid and a 1.2-fold molar excess of NHS in anhydrous dioxane.

    • Add a 1.2-fold molar excess of DCC to the solution.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.

    • Evaporate the dioxane from the filtrate under reduced pressure to obtain the crude trans-2-docosenoic acid NHS ester.

  • Coupling to Coenzyme A:

    • Dissolve the crude NHS ester in a minimal amount of dioxane.

    • In a separate flask, dissolve Coenzyme A (free acid) in 0.1 M sodium bicarbonate buffer (pH 8.0).

    • Slowly add the NHS ester solution to the Coenzyme A solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-3 hours.

  • Purification of this compound:

    • Precipitate the crude this compound by adding a saturated solution of LiCl.

    • Centrifuge the mixture and discard the supernatant.

    • Wash the pellet sequentially with ice-cold acetone and ice-cold diethyl ether to remove unreacted fatty acid and other impurities.

    • Air-dry the pellet briefly to remove residual ether.

    • For higher purity, the crude product can be purified by reversed-phase HPLC.

    • Lyophilize the purified product and store it at -80°C.

  • Characterization:

    • Determine the concentration of the synthesized this compound spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M-1cm-1 for the adenine (B156593) moiety of CoA).

    • Confirm the purity by HPLC analysis.

Experimental Protocols for Acyl-CoA Dehydrogenase Kinetic Assays

Two robust methods for measuring acyl-CoA dehydrogenase activity are presented below. The choice of assay will depend on the available equipment and the specific experimental requirements.

Protocol 1: Ferricenium-Based Spectrophotometric Assay

This assay is based on the reduction of a ferricenium salt, an artificial electron acceptor, which can be monitored spectrophotometrically.[7]

Materials:

  • Purified recombinant VLCAD

  • This compound solution (concentration determined as described above)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.2) containing 0.2% Triton X-100 and 0.1 mM EDTA

  • Ferricenium hexafluorophosphate (B91526) solution (prepare fresh in the assay buffer)

  • Spectrophotometer capable of reading at 300 nm

Procedure:

  • Reaction Setup:

    • In a cuvette, prepare a reaction mixture containing the potassium phosphate buffer and 150 µM ferricenium hexafluorophosphate.

    • Add a known amount of purified VLCAD enzyme to the cuvette.

    • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiation of the Reaction:

    • Initiate the reaction by adding a specific concentration of this compound to the cuvette. The final reaction volume should be standardized (e.g., 1 mL).

  • Measurement of Activity:

    • Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

    • Record the absorbance change over time. The initial linear rate of the reaction is used for kinetic calculations.

  • Kinetic Parameter Determination:

    • To determine the Km and Vmax, perform the assay with varying concentrations of this compound while keeping the enzyme concentration constant.

    • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Table 1: Recommended Experimental Conditions for the Ferricenium-Based Spectrophotometric Assay

ParameterRecommended Value/RangeNotes
Enzyme Concentration10-100 nMShould be optimized to ensure a linear reaction rate for at least 1-2 minutes.
Substrate Concentration Range0.1 Km to 10 KmA preliminary experiment with a wide range of substrate concentrations is recommended to estimate the Km.
Ferricenium Concentration150 µM
Buffer100 mM Potassium Phosphate, pH 7.2Containing 0.2% Triton X-100 and 0.1 mM EDTA. Triton X-100 helps to solubilize the long-chain substrate.
Temperature37°C
Wavelength for Measurement300 nm
Protocol 2: ETF Fluorescence Reduction Assay

This is considered the "gold standard" for measuring ACAD activity and relies on the natural electron acceptor, Electron Transfer Flavoprotein (ETF).[8] The reduction of ETF by the ACAD results in a decrease in its intrinsic fluorescence.[8]

Materials:

  • Purified recombinant VLCAD

  • Purified recombinant ETF

  • This compound solution

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 mM KCl and 0.1 mM EDTA)

  • Glucose oxidase and catalase (for enzymatic deoxygenation)

  • Glucose

  • Fluorometer with excitation at ~340 nm and emission at ~490 nm

  • Anaerobic chamber or a microplate reader with enzymatic deoxygenation capabilities[8]

Procedure:

  • Reaction Setup:

    • If using an anaerobic chamber, prepare all solutions and perform the assay within the chamber.

    • Alternatively, for a microplate format, use enzymatic deoxygenation.[8] Prepare a master mix containing the assay buffer, glucose, glucose oxidase, and catalase.

    • In a fluorometer cuvette or a microplate well, add the assay buffer (or the deoxygenation master mix), a known concentration of ETF (e.g., 1-5 µM), and the VLCAD enzyme.

  • Initiation of the Reaction:

    • Initiate the reaction by adding this compound.

  • Measurement of Activity:

    • Monitor the decrease in ETF fluorescence over time at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

    • The initial rate of fluorescence decrease is proportional to the enzyme activity.

  • Kinetic Parameter Determination:

    • Vary the concentration of this compound as described in Protocol 1.

    • Plot the initial rates against substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

Data Presentation

The determined kinetic parameters should be summarized in a table for clear comparison and reporting.

Table 2: Kinetic Parameters of VLCAD with this compound

Kinetic ParameterDetermined ValueUnits
KmUser-determinedµM
VmaxUser-determinednmol/min/mg or µmol/min/mg
kcatUser-determineds-1 or min-1
kcat/KmUser-determinedM-1s-1 or M-1min-1

Visualizations

Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Trans_2_Enoyl_CoA Trans-2-Enoyl-CoA Fatty_Acyl_CoA->Trans_2_Enoyl_CoA L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_2_Enoyl_CoA->L_3_Hydroxyacyl_CoA _3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->_3_Ketoacyl_CoA Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) _3_Ketoacyl_CoA->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ACAD Acyl-CoA Dehydrogenase (VLCAD) ACAD->Fatty_Acyl_CoA FADH2 FADH2 ACAD->FADH2 ECH Enoyl-CoA Hydratase ECH->Trans_2_Enoyl_CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase HADH->L_3_Hydroxyacyl_CoA NADH NADH + H+ HADH->NADH KAT β-Ketoacyl-CoA Thiolase KAT->_3_Ketoacyl_CoA FAD FAD FAD->ACAD H2O H2O H2O->ECH NAD NAD+ NAD->HADH CoASH CoA-SH CoASH->KAT

Caption: Mitochondrial fatty acid β-oxidation pathway.

Experimental Workflow: Determination of Acyl-CoA Dehydrogenase Kinetic Parameters

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Substrate_Synthesis Synthesize and Purify This compound Assay_Setup Set up Reaction Mixtures with Varying Substrate Concentrations Substrate_Synthesis->Assay_Setup Enzyme_Prep Purify Recombinant VLCAD Enzyme Enzyme_Prep->Assay_Setup Reagent_Prep Prepare Assay Buffers and Reagents Reagent_Prep->Assay_Setup Initiate_Reaction Initiate Reaction by Adding Enzyme or Substrate Assay_Setup->Initiate_Reaction Data_Acquisition Monitor Reaction Progress (Spectrophotometry or Fluorometry) Initiate_Reaction->Data_Acquisition Calculate_Rates Calculate Initial Reaction Rates (V0) Data_Acquisition->Calculate_Rates Plot_Data Plot V0 vs. [Substrate] Calculate_Rates->Plot_Data Fit_Data Fit Data to Michaelis-Menten Equation Plot_Data->Fit_Data Determine_Parameters Determine Km, Vmax, kcat Fit_Data->Determine_Parameters

Caption: Workflow for kinetic parameter determination.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in a multitude of metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. Very-long-chain fatty acyl-CoAs (VLCFA-CoAs), such as trans-2-docosenoyl-CoA (C22:1-CoA), are key players in the synthesis of lipids like sphingolipids and glycerolipids, which are integral to cellular structure and signaling. The profiling of these molecules is essential for understanding metabolic dysregulation in various diseases and for the development of targeted therapeutics. This document provides detailed methodologies for the lipidomic analysis of this compound and related lipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Core Concepts in Acyl-CoA Analysis

The analysis of acyl-CoAs, particularly very-long-chain species, presents challenges due to their low abundance, amphiphilic nature, and susceptibility to degradation. A robust lipidomics workflow for these molecules typically involves:

  • Efficient Extraction: Isolating the acyl-CoAs from the complex biological matrix while minimizing degradation.

  • Chromatographic Separation: Separating the target analytes from other lipids and isomers to ensure accurate detection.

  • Sensitive and Specific Detection: Utilizing tandem mass spectrometry to identify and quantify the acyl-CoAs of interest.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of fatty acyl-CoAs, offering high sensitivity and specificity.[1]

Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Biological Samples

This protocol describes two common methods for the extraction of acyl-CoAs: solvent precipitation and solid-phase extraction (SPE). The choice of method may depend on the sample matrix and the required level of purity.

A. Solvent Precipitation Method

This method is rapid and provides good recovery for a broad range of acyl-CoAs.

  • Homogenization: Homogenize tissue samples (e.g., 20 mg of rat liver) or cell pellets in a pre-chilled solvent mixture.[2] A common mixture is acetonitrile/methanol (B129727)/water (2:2:1, v/v/v).

  • Precipitation: For a 20 mg tissue sample, add 1 mL of the cold solvent mixture and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the homogenate at 13,000 rpm for 10 minutes at 4°C to pellet proteins and other insoluble material.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted acyl-CoAs, to a new tube.[1]

  • Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis, such as 50% methanol in water with 10 mM ammonium (B1175870) acetate (B1210297).[1]

B. Solid-Phase Extraction (SPE) Method

This method provides a cleaner extract, which is beneficial for reducing matrix effects in the LC-MS/MS analysis.

  • Sample Homogenization: Homogenize the sample as described in the solvent precipitation method (steps 1-3).

  • SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant from the homogenized sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence includes a high-aqueous buffer followed by a low percentage of organic solvent.

  • Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of an organic solvent, such as methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute the sample as described in the solvent precipitation method (steps 5-6).[1]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of very-long-chain acyl-CoAs. Method optimization will be required for specific instrumentation.

1. Chromatographic Separation:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.[3]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic very-long-chain acyl-CoAs. An example gradient is as follows:

    • 0-2 min: Hold at 40% B

    • 2-15 min: Ramp to 99% B

    • 15-20 min: Hold at 99% B

    • 20.1-25 min: Return to 40% B for column re-equilibration.

2. Mass Spectrometry Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Collision Gas: Argon.

  • MRM Transitions: For acyl-CoAs, a characteristic fragmentation pattern involves a neutral loss of the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety (507 Da).[4] The precursor ion will be the protonated molecule [M+H]+. The product ion will be [M+H-507]+.

Data Presentation

Sample IDBiological MatrixConcentration (pmol/mg protein)Standard Deviation
Control 1Rat LiverUser DataUser Data
Control 2Rat LiverUser DataUser Data
Treatment 1Rat LiverUser DataUser Data
Treatment 2Rat LiverUser DataUser Data

Predicted MRM Transition for this compound:

To analyze this compound, the following theoretical masses and MRM transition can be used as a starting point for method development.

CompoundFormulaExact MassPrecursor Ion [M+H]+Product Ion [M+H-507]+
This compoundC₅₃H₉₀N₇O₁₇P₃S1205.5251206.532699.537

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the fatty acid elongation cycle, a key pathway involving trans-2-enoyl-CoA intermediates.

Fatty_Acid_Elongation cluster_ER Endoplasmic Reticulum Acyl_CoA Fatty Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA ELOVLs (Condensation) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA KAR (Reduction) Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) (e.g., this compound) Hydroxyacyl_CoA->Enoyl_CoA HCD (Dehydration) Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA TECR (Reduction) Elongated_Acyl_CoA->Acyl_CoA Further Elongation or Cellular Use

Caption: The fatty acid elongation cycle in the endoplasmic reticulum.

Experimental Workflow

The diagram below outlines the general experimental workflow for the lipidomic profiling of this compound.

Lipidomics_Workflow Sample_Collection 1. Sample Collection (Tissue, Cells, etc.) Extraction 2. Acyl-CoA Extraction (Solvent Ppt. or SPE) Sample_Collection->Extraction LC_Separation 3. LC Separation (C18 Reversed-Phase) Extraction->LC_Separation MS_Detection 4. MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification & Interpretation) MS_Detection->Data_Analysis

Caption: General workflow for acyl-CoA lipidomics analysis.

References

Application Notes and Protocols for a Cell-Based Assay to Measure trans-2-Docosenoyl-CoA Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbons. Their breakdown is initiated in peroxisomes, as mitochondria are unable to handle these large lipid molecules directly.[1][2] The peroxisomal β-oxidation pathway shortens VLCFAs, and the resulting medium-chain fatty acids are then transported to mitochondria for complete oxidation.[3] Trans-2-docosenoyl-CoA is a C22:1 enoyl-CoA intermediate generated during the β-oxidation of docosanoic acid (C22:0) or the elongation of shorter fatty acids.[4] Dysregulation of VLCFA oxidation is linked to severe metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, making assays that measure this process critical for disease modeling and drug discovery.[1]

These application notes provide detailed protocols for quantifying the oxidation of this compound in a cell-based format using two primary methodologies: a radiometric assay for direct measurement of substrate catabolism and an oxygen consumption rate (OCR) assay for a functional readout of metabolic activity.

Signaling and Metabolic Pathways

The oxidation of fatty acids is a central metabolic process regulated by a network of signaling pathways. Key regulators include Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that, upon activation by lipids, upregulate genes involved in fatty acid transport and oxidation, including Acyl-CoA Oxidase 1 (ACOX1), the first enzyme in peroxisomal β-oxidation.[5]

Peroxisomal β-Oxidation Pathway for VLCFA

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome VLCFA_CoA Docosanoyl-CoA (C22:0-CoA) ACOX1 ACOX1 VLCFA_CoA->ACOX1 FAD -> FADH2 Trans2_Enoyl_CoA This compound (C22:1-CoA) ACOX1->Trans2_Enoyl_CoA D_BP D-Bifunctional Protein (HSD17B4) Trans2_Enoyl_CoA->D_BP H2O Ketoacyl_CoA 3-Ketoacyl-CoA D_BP->Ketoacyl_CoA NAD+ -> NADH Thiolase Thiolase (ACAA1) Ketoacyl_CoA->Thiolase CoA-SH Shortened_Acyl_CoA Eicosanoyl-CoA (C20:0-CoA) Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shortened_Acyl_CoA->ACOX1 (Next Cycle) To_Mitochondria To Mitochondria & Further Oxidation Acetyl_CoA->To_Mitochondria

Caption: Peroxisomal β-oxidation of a very long-chain fatty acid (VLCFA).

Experimental Protocols

For the purpose of these protocols, the substrate used for treating cells will be trans-2-docosenoic acid. Cultured cells will actively take up the free fatty acid and convert it intracellularly to its active form, this compound, via acyl-CoA synthetases.

Protocol 1: Radiometric Measurement of [³H]trans-2-Docosenoic Acid Oxidation

This method provides a direct and sensitive measure of fatty acid oxidation by tracking the release of ³H₂O from a tritium-labeled substrate during the β-oxidation process.[6]

A. Materials and Reagents

  • [³H]trans-2-docosenoic acid (custom synthesis may be required)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • L-Carnitine

  • Cell culture medium (e.g., DMEM), serum-free

  • Phosphate Buffered Saline (PBS)

  • Perchloric Acid (PCA), 10% (w/v)

  • Sodium Hydroxide (NaOH), 1 M

  • Activated Charcoal

  • Scintillation fluid

  • 24-well cell culture plates

B. Experimental Workflow

Radiometric_Assay_Workflow A 1. Seed Cells (24-well plate, ~80% confluency) C 3. Starve Cells (Optional: glucose-free medium for 1-2h) A->C B 2. Prepare Substrate ([³H]trans-2-docosenoic acid complexed to BSA) D 4. Add Substrate (Incubate at 37°C for 2-4 hours) B->D C->D E 5. Lyse Cells (Add ice-cold Perchloric Acid) D->E F 6. Separate ³H₂O (Centrifuge, transfer supernatant to charcoal slurry) E->F G 7. Quantify Radioactivity (Centrifuge, measure supernatant in scintillation counter) F->G H 8. Normalize Data (Measure protein content from cell pellet) G->H

Caption: Workflow for the radiometric fatty acid oxidation assay.

C. Detailed Procedure

  • Cell Seeding: Seed cells in a 24-well plate at a density that will achieve ~80-90% confluency on the day of the assay. Incubate overnight at 37°C in a CO₂ incubator.[7]

  • Substrate Preparation: Prepare a 10X stock solution of the substrate. Under a stream of nitrogen, evaporate the organic solvent from the [³H]trans-2-docosenoic acid. Resuspend the fatty acid in a solution of 10% fatty acid-free BSA in PBS to the desired concentration (e.g., 2 mM). This creates a fatty acid-BSA conjugate, which improves solubility and cellular uptake.

  • Assay Initiation:

    • Wash cells twice with warm, serum-free medium.

    • Add 450 µL of serum-free medium containing 0.5 mM L-Carnitine to each well.[7]

    • Add 50 µL of the 10X substrate solution to each well for a final concentration of 200 µM [³H]trans-2-docosenoic acid. Include vehicle control wells (BSA only).

    • Incubate the plate at 37°C for 2-4 hours.

  • Reaction Termination and Sample Collection:

    • Place the plate on ice. Terminate the reaction by adding 50 µL of ice-cold 10% PCA to each well.

    • Scrape the cells and transfer the entire content of each well to a microcentrifuge tube.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated macromolecules and charcoal.

  • Separation of ³H₂O:

    • Prepare a 10% (w/v) activated charcoal slurry in water.

    • Transfer 400 µL of the supernatant from the previous step to a new tube containing 100 µL of the charcoal slurry. The charcoal binds un-metabolized [³H]fatty acid.

    • Vortex and incubate for 30 minutes at room temperature.

    • Centrifuge at 12,000 x g for 10 minutes.

  • Quantification:

    • Carefully transfer 300 µL of the final supernatant (which contains the ³H₂O) to a scintillation vial.

    • Add 5 mL of scintillation fluid and count the radioactivity using a scintillation counter.

    • Use the remaining cell pellet from step 4 to determine the total protein content for normalization (e.g., using a BCA assay).

D. Data Presentation Template

Treatment GroupReplicateCPM (Counts Per Minute)Protein (mg)Normalized Oxidation (CPM/mg)Fold Change vs. Control
Vehicle Control11.0
21.0
31.0
Test Compound1
2
3
Positive Control1
2
3
Protocol 2: Oxygen Consumption Rate (OCR) Assay

This protocol uses an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the rate of oxygen consumption, which is an indicator of mitochondrial respiration fueled by fatty acid oxidation.[8][9]

A. Materials and Reagents

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • trans-2-docosenoic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Seahorse XF Base Medium (or similar, supplemented as needed)

  • L-Carnitine

  • Etomoxir (CPT1 inhibitor, negative control)[10]

  • FCCP (uncoupler, positive control for maximal respiration)[10]

B. Detailed Procedure

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density for the cell type. Allow cells to attach and grow overnight.[8]

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

  • Prepare Assay Medium: Prepare FAO assay medium by supplementing Seahorse XF Base Medium with 2.5 mM glucose and 0.5 mM L-Carnitine.[7] Prepare the substrate by conjugating trans-2-docosenoic acid to BSA as described in Protocol 1.

  • Prepare Cells for Assay:

    • One hour before the assay, remove the growth medium from the cells.

    • Wash the cells twice with the pre-warmed FAO assay medium.

    • Add the final volume of FAO assay medium containing the trans-2-docosenoic acid-BSA substrate (e.g., 150 µM).

    • Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour.

  • Assay Execution:

    • Load the hydrated sensor cartridge with compounds for injection (e.g., Port A: Vehicle/Test Compound, Port B: FCCP, Port C: Etomoxir).

    • Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.

    • The protocol should include cycles to measure basal OCR, OCR after compound injection, OCR after FCCP injection (maximal respiration), and OCR after Etomoxir injection (inhibition of FAO).

  • Data Analysis: The Seahorse XF software will calculate OCR in real-time. Normalize the data to cell number or protein content per well. The decrease in OCR after the addition of Etomoxir can be attributed to the oxidation of the provided fatty acid substrate.

C. Data Presentation Template

Treatment GroupBasal OCR (pmol/min)Post-Compound OCR (pmol/min)Maximal OCR (pmol/min)FAO-dependent OCR (pmol/min)
Vehicle Control
Test Compound 1
Test Compound 2
Etomoxir Control

Concluding Remarks

The protocols described provide robust methods for quantifying the oxidation of this compound in a cellular context. The radiometric assay offers a direct measurement of substrate catabolism, while the OCR assay provides a functional readout of metabolic throughput. The choice of assay will depend on the specific research question and available equipment. For researchers investigating the efficacy of therapeutic compounds on VLCFA metabolism, these assays serve as essential tools for screening and mechanistic studies.

References

Application Notes and Protocols for Antibody-Based Detection of Enzymes Metabolizing trans-2-docosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-2-docosenoyl-CoA is a long-chain acyl-CoA thioester that plays a role in various metabolic pathways. Its metabolism is carried out by a series of enzymes, the detection and quantification of which are crucial for understanding lipid metabolism and its dysregulation in various diseases. This document provides detailed application notes and protocols for the antibody-based detection of key enzymes involved in the metabolism of this compound, namely Acyl-CoA Oxidase 1 (ACOX1) and Acyl-CoA Synthetase Long-Chain Family Member 6 (ACSL6).

ACOX1 is the first and often rate-limiting enzyme of the peroxisomal fatty acid beta-oxidation pathway.[1] It catalyzes the desaturation of acyl-CoAs to 2-trans-enoyl-CoAs.[1][2] ACSL6 is responsible for the activation of long-chain fatty acids, including docosenoic acid, by converting them into their active acyl-CoA form, a prerequisite for their subsequent metabolism.[3][4]

These application notes provide protocols for the detection and quantification of ACOX1 and ACSL6 using Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Immunohistochemistry (IHC).

Data Presentation

Antibody Performance Summary
Target EnzymeAntibody TypeApplicationsSupplier (Example)Catalog Number (Example)
ACOX1 Rabbit PolyclonalWBNovus BiologicalsNBP2-15249
Rabbit MonoclonalWB, IHC, IF, FC (Intra), IPAbcamab184032
Mouse MonoclonalWB, IHC, ELISA, IFantibodies-onlineABIN3029856[2]
ACSL6 Rabbit PolyclonalWB, ELISASigma-AldrichSAB4500971
Rabbit PolyclonalWB, IHCMyBioSourceMBS9506485[3]
Rabbit PolyclonalWBThermo FisherPA5-30465[4]
Quantitative Data from ELISA (Example)
AnalyteKit ExampleDetection RangeSensitivity
Human ACOX1 Cloud-Clone Corp. (CEA071Hu)0.156-10 ng/mL< 0.061 ng/mL[5]
Human ACOX1 RayBiotech (ELH-ACOX1)Varies (kit requires development)Not specified
Human ACOX1 Antibodies.com (A311863)Not specified< 9.78 ng/L[6]

Experimental Protocols

Western Blotting for ACOX1 and ACSL6 Detection

This protocol outlines the detection of ACOX1 and ACSL6 in cell lysates and tissue homogenates.

a. Sample Preparation

  • Cell Lysates:

    • Wash 1x10^7 cells twice with ice-cold PBS.

    • Lyse the cell pellet in 1 mL of ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[7]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a suitable assay (e.g., BCA assay).

  • Tissue Homogenates:

    • Homogenize dissected tissue in ice-cold lysis buffer using a mechanical homogenizer.

    • Follow steps 3-5 from the cell lysate protocol.

b. SDS-PAGE and Electrotransfer

  • Mix 20-30 µg of protein lysate with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[7]

  • Load samples onto a 7.5% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.[4]

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane at 100V for 1-2 hours at 4°C.

c. Immunodetection

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-ACOX1 or anti-ACSL6) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions:

    • Anti-ACOX1 (Novus Biologicals, NBP2-15249): 1:500

    • Anti-ACSL6 (Thermo Fisher, PA5-30465): 1:10,000[4]

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a CCD imager or X-ray film.

d. Diagram of Western Blotting Workflow

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis CellCulture Cell Culture/ Tissue Lysis Lysis & Homogenization CellCulture->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (ECL) SecondaryAb->Detection Imaging Imaging Detection->Imaging DataAnalysis Data Analysis Imaging->DataAnalysis

Caption: Workflow for Western Blotting analysis.

ELISA for ACOX1 Quantification

This protocol describes a sandwich ELISA for the quantitative measurement of ACOX1 in samples like cell culture supernatants, serum, and plasma.

a. Assay Principle

A capture antibody specific for ACOX1 is pre-coated onto a 96-well microplate. Standards and samples are added to the wells, and any ACOX1 present is bound by the immobilized antibody. A biotinylated detection antibody that also binds to ACOX1 is then added. Following a wash step, streptavidin-HRP is added, which binds to the biotinylated detection antibody. After another wash, a substrate solution is added, and the color develops in proportion to the amount of ACOX1 bound. The reaction is stopped, and the absorbance is measured at 450 nm.[6][8]

b. Protocol

  • Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.[9]

  • Add 100 µL of standard or sample to each well. Incubate for 2.5 hours at room temperature or overnight at 4°C.[9]

  • Aspirate each well and wash three times with wash buffer.

  • Add 100 µL of the prepared biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[9]

  • Aspirate and wash the wells three times.

  • Add 100 µL of prepared streptavidin-HRP solution to each well. Incubate for 45 minutes at room temperature.[9]

  • Aspirate and wash the wells five times.

  • Add 90-100 µL of TMB One-Step Substrate Reagent to each well. Incubate for 10-30 minutes at room temperature in the dark.[5][9]

  • Add 50 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm immediately using a microplate reader.[9]

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of ACOX1 in the samples.

c. Diagram of ELISA Workflow

ELISA_Workflow Start Start AddSample Add Standards & Samples to Coated Plate Start->AddSample Incubate1 Incubate AddSample->Incubate1 Wash1 Wash Incubate1->Wash1 AddDetectionAb Add Biotinylated Detection Antibody Wash1->AddDetectionAb Incubate2 Incubate AddDetectionAb->Incubate2 Wash2 Wash Incubate2->Wash2 AddStreptavidinHRP Add Streptavidin-HRP Wash2->AddStreptavidinHRP Incubate3 Incubate AddStreptavidinHRP->Incubate3 Wash3 Wash Incubate3->Wash3 AddSubstrate Add TMB Substrate Wash3->AddSubstrate Incubate4 Incubate (in dark) AddSubstrate->Incubate4 AddStopSolution Add Stop Solution Incubate4->AddStopSolution ReadAbsorbance Read Absorbance at 450 nm AddStopSolution->ReadAbsorbance Analyze Analyze Data ReadAbsorbance->Analyze

Caption: Workflow for sandwich ELISA.

Immunohistochemistry (IHC) for ACOX1 and ACSL6 Localization

This protocol is for the detection of ACOX1 and ACSL6 in paraffin-embedded tissue sections.

a. Sample Preparation and Staining

  • Deparaffinize and rehydrate formalin-fixed paraffin-embedded tissue sections.

  • Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval in citrate (B86180) buffer, pH 6.0).

  • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.[10][11]

  • Wash sections in PBS.

  • Block non-specific binding by incubating with 10% normal serum for 30 minutes.[10]

  • Incubate sections with the primary antibody (e.g., anti-ACOX1 or anti-ACSL6) diluted in blocking buffer overnight at 4°C. Recommended dilutions:

    • Anti-ACOX1 (FineTest, FNab00095): 1:100 - 1:200[12]

    • Anti-ACSL6 (Sigma-Aldrich, HPA040470): Use as recommended by the supplier.

  • Wash sections in PBS.

  • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

  • Wash sections in PBS.

  • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

  • Wash sections in PBS.

  • Develop the signal with a DAB chromogen substrate solution until the desired stain intensity is reached.[10]

  • Rinse sections in running tap water.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the sections.

b. Diagram of IHC Staining Pathway

IHC_Staining_Pathway Start Paraffin-Embedded Tissue Section Deparaffinize Deparaffinization & Rehydration Start->Deparaffinize AntigenRetrieval Antigen Retrieval Deparaffinize->AntigenRetrieval PeroxidaseBlock Endogenous Peroxidase Blocking AntigenRetrieval->PeroxidaseBlock Blocking Non-specific Binding Block PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Biotinylated Secondary Antibody Incubation PrimaryAb->SecondaryAb ABC ABC Reagent Incubation SecondaryAb->ABC Develop DAB Substrate Development ABC->Develop Counterstain Counterstain Develop->Counterstain Mount Dehydrate, Clear & Mount Counterstain->Mount Microscopy Microscopic Analysis Mount->Microscopy

Caption: Pathway for IHC staining.

Signaling Pathway

The metabolism of long-chain fatty acids like docosenoic acid is a multi-step process involving several enzymes and cellular compartments. The following diagram illustrates a simplified pathway.

Fatty_Acid_Metabolism cluster_cytosol Cytosol cluster_peroxisome Peroxisome FA trans-2-Docosenoic Acid ACSL6 ACSL6 FA->ACSL6 ATP -> AMP + PPi AcylCoA This compound ACSL6->AcylCoA AcylCoA_p This compound AcylCoA->AcylCoA_p Transport ACOX1 ACOX1 AcylCoA_p->ACOX1 FAD -> FADH2 EnoylCoA trans-2,4-Docosadienoyl-CoA ACOX1->EnoylCoA BetaOx Further Beta-Oxidation EnoylCoA->BetaOx

Caption: Simplified metabolic pathway of trans-2-docosenoic acid.

References

Troubleshooting & Optimization

improving solubility of trans-2-docosenoyl-CoA for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trans-2-docosenoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when using this long-chain fatty acyl-CoA in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution cloudy or forming a precipitate when added to my aqueous assay buffer?

A1: this compound is a very long-chain (C22) fatty acyl-CoA, making it highly hydrophobic with extremely low solubility in aqueous solutions. Long-chain fatty acyl-CoAs tend to aggregate and form micelles when their concentration exceeds the Critical Micelle Concentration (CMC). The CMC for palmitoyl-CoA (a shorter C16 acyl-CoA) can be as low as 7-250 µM depending on buffer conditions[1][2]. The CMC for the more hydrophobic this compound is expected to be even lower. The cloudiness you observe is likely due to the formation of these micelles or aggregates, indicating the compound is not truly dissolved.

Q2: What is the best way to prepare a stock solution of this compound?

A2: Due to its poor aqueous solubility, it is recommended to first dissolve this compound in a minimal amount of an organic solvent before making further dilutions in aqueous buffers.

  • Recommended Solvents: Anhydrous DMSO or ethanol (B145695) are common choices.

  • Procedure: Dissolve the solid lipid to a high concentration (e.g., 10-20 mM) in the organic solvent. Vortex thoroughly. Store this stock solution at -20°C or -80°C under an inert gas like argon or nitrogen to prevent oxidation. When preparing for an assay, dilute this stock into the final aqueous buffer containing an appropriate solubilizing agent.

Q3: How can I improve the solubility of this compound in my final assay buffer?

A3: To ensure the substrate is available to your enzyme and to achieve reproducible kinetics, it must be properly solubilized. The two most common and effective methods are the use of mild detergents or cyclodextrins.

  • Mild Detergents: Non-ionic or zwitterionic detergents can incorporate the acyl-CoA into mixed micelles, making it accessible.[3][4]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the fatty acyl chain, effectively shielding it from the aqueous environment and increasing its solubility.[5][6]

Q4: Will adding detergents or cyclodextrins affect my enzyme's activity?

A4: Yes, this is a critical consideration. High concentrations of detergents can denature proteins, including your enzyme of interest.[7] Some enzymes may also be inhibited or activated by the solubilizing agent itself. It is mandatory to perform control experiments to assess the effect of the chosen solubilizing agent on your specific enzyme's activity in the absence of the substrate.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Precipitate or cloudiness appears in the assay buffer. The concentration of this compound is above its solubility limit or CMC.1. Decrease the final concentration of the acyl-CoA. 2. Implement a solubilization strategy using a mild detergent or cyclodextrin (B1172386) (see protocols below). 3. Briefly sonicate the solution in a bath sonicator to aid dispersion.
High variability in enzyme assay results. The substrate is not homogeneously solubilized. It may exist as aggregates or micelles of various sizes, leading to inconsistent availability to the enzyme.[1][2]1. Ensure your solubilization protocol is consistent for every experiment. 2. Use a solubilizing agent like CHAPS or hydroxypropyl-β-cyclodextrin to create a more uniform preparation of mixed micelles or inclusion complexes.
Low or no enzyme activity observed. 1. The substrate is inaccessible to the enzyme's active site due to aggregation. 2. The chosen detergent or its concentration is denaturing or inhibiting the enzyme.[7]1. Confirm solubility with a visual inspection and consider a different solubilization method. 2. Perform a detergent-enzyme compatibility assay (see Protocol 3). 3. Screen a panel of mild detergents (e.g., CHAPS, Octylglucoside, Triton X-100) or switch to a cyclodextrin-based approach.

Data Presentation

Table 1: Properties of Common Solubilizing Agents
AgentTypeTypical Working ConcentrationKey AdvantagesPotential Issues
CHAPS Zwitterionic Detergent1-10 mM (Above CMC)Mild, less denaturing than ionic detergents; effective at solubilizing lipids.[3][7]Can interfere with some protein assays; must test for enzyme compatibility.
Triton X-100 Non-ionic Detergent0.1 - 1 mM (Above CMC)Widely used, effective, and generally non-denaturing.[3]High UV absorbance can interfere with spectrophotometric assays below 300 nm.
Octylglucoside Non-ionic Detergent20-25 mM (Above CMC)High CMC allows for easy removal by dialysis if needed; mild.[7]Can be more expensive than other detergents.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Modified Cyclodextrin1-10 mMGenerally very low toxicity to enzymes; effectively delivers hydrophobic substrates.[8]May not be as effective as detergents for highly aggregated lipids; large size may cause steric hindrance for some enzymes.
α-Cyclodextrin Natural Cyclodextrin1-8 mMShown to effectively solubilize long-chain fatty acids.[5]Lower aqueous solubility compared to modified cyclodextrins.

Experimental Protocols

Protocol 1: Solubilization using a Detergent (Example: CHAPS)
  • Prepare a concentrated CHAPS solution: Prepare a 100 mM CHAPS stock solution in your assay buffer.

  • Prepare the substrate mix: In a microcentrifuge tube, combine the appropriate volume of your this compound organic stock solution with a volume of the 100 mM CHAPS solution.

  • Remove organic solvent: Evaporate the organic solvent under a gentle stream of nitrogen gas. This will leave a thin film of the acyl-CoA and detergent.

  • Reconstitute: Add your assay buffer to the tube to achieve the desired final concentrations of both the substrate and CHAPS (e.g., 100 µM acyl-CoA and 5 mM CHAPS).

  • Solubilize: Vortex vigorously for 1-2 minutes. The solution should become clear. A brief sonication in a bath sonicator can assist with solubilization.

  • Equilibrate: Allow the solution to equilibrate at the assay temperature for 5-10 minutes before initiating the enzymatic reaction.

Protocol 2: Solubilization using a Cyclodextrin (Example: HP-β-CD)
  • Prepare a concentrated HP-β-CD solution: Prepare a 50 mM stock solution of HP-β-CD in your assay buffer. Filter sterilize if necessary.

  • Prepare the substrate-cyclodextrin complex:

    • In a clean glass tube, add the required volume of your this compound organic stock solution.

    • Evaporate the organic solvent completely under a stream of nitrogen to form a thin lipid film on the bottom of the tube.

    • Add the required volume of the 50 mM HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously for 5-10 minutes at a temperature slightly above your assay temperature (e.g., 37°C) to facilitate the formation of the inclusion complex. The solution should clarify.

  • Use in Assay: Use this prepared substrate-cyclodextrin solution to start your enzymatic reaction.

Protocol 3: Detergent-Enzyme Compatibility Assay
  • Set up a series of your standard enzyme assays, but omit the substrate (this compound).

  • To each reaction, add the detergent you plan to use at a range of concentrations spanning your intended working concentration (e.g., for CHAPS, test 0 mM, 1 mM, 2 mM, 5 mM, and 10 mM).

  • Include a positive control for enzyme activity (no detergent) and a negative control (no enzyme).

  • Incubate under standard assay conditions and measure the output (e.g., product formation, cofactor consumption).

  • A significant decrease in activity in the presence of the detergent indicates incompatibility. Choose a concentration that has a minimal effect on enzyme function or select a different solubilizing agent.

Visualizations

TroubleshootingWorkflow start Start: Prepare this compound in assay buffer q1 Is the solution clear and homogenous? start->q1 solubilize Implement Solubilization Protocol (Detergent or Cyclodextrin) q1->solubilize No (Cloudy) run_assay Proceed with Enzyme Assay q1->run_assay Yes solubilize->run_assay q2 Are assay results consistent and reproducible? run_assay->q2 troubleshoot_kinetics Problem: Inconsistent Kinetics Cause: Heterogeneous Substrate Solution: Optimize solubilization protocol q2->troubleshoot_kinetics No q3 Is enzyme activity within the expected range? q2->q3 Yes troubleshoot_activity Problem: Low/No Activity Cause: Enzyme Inhibition/Denaturation Solution: Run Detergent-Enzyme Compatibility Assay (Protocol 3) q3->troubleshoot_activity No end Success: Reliable Assay q3->end Yes

Caption: Troubleshooting decision tree for this compound solubility issues.

SolubilizationMechanisms Mechanisms of Solubilization cluster_aggregate A) Insoluble Aggregate cluster_micelle B) Mixed Micelle with Detergent cluster_cyclodextrin C) Cyclodextrin Inclusion Complex a_mol CoA~~~~~ a_mol2 CoA~~~~~ a_mol->a_mol2 a_mol3 CoA~~~~~ a_mol2->a_mol3 d1 D center_m Hydrophobic Core d1->center_m d2 D d2->center_m d3 D d3->center_m l1 L l1->center_m l2 L l2->center_m cd_host Cyclodextrin (Hydrophilic Exterior) lipid_guest Acyl Chain (Guest)

Caption: Conceptual diagrams of lipid states in aqueous solution.

ExperimentalWorkflow prep_stock 1. Prepare Concentrated Stock in Organic Solvent select_agent 2. Select Solubilizing Agent (e.g., CHAPS or HP-β-CD) prep_stock->select_agent compatibility_test 3. Perform Agent-Enzyme Compatibility Test (Protocol 3) select_agent->compatibility_test prep_working 4. Prepare Working Substrate Solution (Protocol 1 or 2) compatibility_test->prep_working run_assay 5. Execute Main Enzymatic Assay prep_working->run_assay analyze 6. Analyze Results run_assay->analyze

Caption: Experimental workflow for developing a robust in vitro assay.

References

preventing degradation of trans-2-docosenoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of trans-2-docosenoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound, a very-long-chain monounsaturated fatty acyl-CoA, is primarily due to two factors:

  • Enzymatic Degradation: Upon cell or tissue lysis, endogenous enzymes are released. Acyl-CoA thioesterases can hydrolyze the thioester bond, cleaving Coenzyme A from the docosenoyl chain.[1][2] Additionally, enzymes of the beta-oxidation pathway, such as enoyl-CoA hydratase, may further metabolize the molecule if not properly inactivated.[3][4]

  • Chemical Instability: The thioester bond in acyl-CoAs is inherently susceptible to hydrolysis, especially at non-optimal pH and temperature. The trans-2 double bond can also be susceptible to oxidation, although this is less common than for polyunsaturated fatty acyl-CoAs.

Q2: What are the optimal storage conditions for samples containing this compound?

A2: To ensure the stability of this compound, samples should be stored under conditions that minimize both enzymatic activity and chemical degradation. Flash-freezing tissue samples in liquid nitrogen immediately after collection and storing them at -80°C is a common and effective practice. For extracts, storage at -80°C in a neutral pH buffer containing antioxidants is recommended. Avoid repeated freeze-thaw cycles.

Q3: How can I inactivate endogenous enzymes during sample extraction?

A3: Effective inactivation of enzymes at the beginning of the extraction process is crucial. This is typically achieved by homogenizing the sample in an ice-cold acidic buffer (e.g., 100 mM KH2PO4 buffer, pH 4.9) and/or with organic solvents like acetonitrile (B52724) and isopropanol (B130326). The low pH and presence of organic solvents denature most enzymes, preventing the degradation of your target analyte.

Q4: What are the most common analytical techniques for quantifying this compound?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and specific quantification of acyl-CoAs, including this compound.[5] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the sensitivity and specificity of LC-MS/MS.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Possible Causes and Solutions

Possible Cause Recommended Solution
Incomplete cell/tissue lysis and extraction Ensure thorough homogenization. For tough tissues, consider using a bead beater or cryogenic grinding. Optimize the volume of extraction buffer and organic solvent to the tissue weight.
Adsorption to surfaces Use low-adhesion polypropylene (B1209903) tubes and pipette tips. Silanized glassware can also minimize adsorption. The amphipathic nature of very-long-chain acyl-CoAs can lead to significant losses on surfaces.
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is appropriate for long-chain acyl-CoAs. Optimize the composition and pH of the wash and elution buffers. Ensure the sample is not overloaded on the column.
Degradation during solvent evaporation Evaporate the solvent under a gentle stream of nitrogen at room temperature. Avoid excessive heat, which can accelerate degradation.
Precipitation during storage After extraction, store the sample in a solvent system in which it is soluble at low temperatures. Adding a small amount of isopropanol can help maintain solubility.
Issue 2: Appearance of Unexpected Peaks in LC-MS/MS Analysis

Possible Causes and Solutions

Possible Cause Recommended Solution
Isomers of this compound Cis/trans isomerization can occur. Ensure your chromatography can separate these isomers if necessary.
Oxidation products If the sample was exposed to air for extended periods, oxidation at the double bond can occur. Work quickly and under an inert atmosphere (e.g., argon or nitrogen) when possible. Store extracts under an inert gas.
Hydrolysis product (Docosenoic acid) The presence of the free fatty acid indicates hydrolysis of the thioester bond. This points to inefficient enzyme inactivation or harsh sample handling conditions (e.g., high temperature, extreme pH). Review and optimize your extraction and storage procedures.
Contaminants from plastics Plasticizers can leach from tubes and plates. Use high-quality, certified labware. Running a blank extraction (with no sample) can help identify these contaminants.
Matrix effects Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound. Optimize your chromatographic separation to better resolve the analyte from interfering matrix components. Consider using a more rigorous sample cleanup method, such as a different SPE sorbent.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue

This protocol is a general guideline and may need optimization for specific tissue types.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Solid-Phase Extraction (SPE) columns (e.g., weak anion exchange)

  • Methanol (B129727)

  • 2% Formic Acid

  • 5% Ammonium (B1175870) Hydroxide

  • Internal standard (e.g., C17:0-CoA)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold KH2PO4 buffer containing the internal standard. Homogenize thoroughly on ice.

  • Protein Precipitation & Extraction: Add 4 mL of a 2:1 (v/v) mixture of acetonitrile and isopropanol to the homogenate. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE column.

    • Wash the column with 1 mL of water, followed by 1 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of methanol containing 5% ammonium hydroxide.

  • Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation and Conditions:

  • Chromatography: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile:water

  • Gradient: A linear gradient from 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

Figure 1: Degradation Pathways of this compound This compound This compound Docosenoic Acid + CoA-SH Docosenoic Acid + CoA-SH This compound->Docosenoic Acid + CoA-SH Hydrolysis (Chemical or Enzymatic via Thioesterases) 3-hydroxy-docosenoyl-CoA 3-hydroxy-docosenoyl-CoA This compound->3-hydroxy-docosenoyl-CoA Hydration (Enzymatic via Enoyl-CoA Hydratase) Further Beta-Oxidation Products Further Beta-Oxidation Products 3-hydroxy-docosenoyl-CoA->Further Beta-Oxidation Products

Caption: Potential degradation pathways for this compound.

Figure 2: Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Homogenization Tissue Homogenization Protein Precipitation & Extraction Protein Precipitation & Extraction Tissue Homogenization->Protein Precipitation & Extraction Centrifugation Centrifugation Protein Precipitation & Extraction->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection SPE Cleanup SPE Cleanup Supernatant Collection->SPE Cleanup Solvent Evaporation Solvent Evaporation SPE Cleanup->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: Workflow for the extraction and analysis of this compound.

References

Technical Support Center: Analysis of trans-2-docosenoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of trans-2-docosenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis. In the analysis of this compound, which is a very long-chain acyl-CoA, matrix effects are a significant concern due to the complexity of biological samples.

Q2: What are the primary causes of matrix effects in the analysis of acyl-CoAs?

A2: In biological samples such as plasma, serum, or tissue extracts, phospholipids (B1166683) are the most significant cause of matrix effects, especially in electrospray ionization (ESI).[1] Other sources include salts, proteins, and other endogenous metabolites that can co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source.

Q3: How can I determine if my analysis of this compound is impacted by matrix effects?

A3: Two primary methods can be used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify retention time regions where ion suppression or enhancement occurs. A constant flow of a this compound standard is infused into the mass spectrometer after the LC column, and a blank matrix extract is injected. Dips or peaks in the constant signal indicate regions of ion suppression or enhancement, respectively.

  • Post-Extraction Spiking: This is a quantitative approach. The signal response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation process) is compared to the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses indicates the degree of signal suppression or enhancement.

Q4: What is the most effective way to compensate for matrix effects in the quantification of this compound?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects. A SIL-IS for this compound would have nearly identical physicochemical properties and would co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate quantification based on the analyte-to-IS ratio. If a specific SIL-IS for this compound is not available, an odd-chain very long-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be used as a close structural analog.[2][3]

Troubleshooting Guide

Issue 1: Low signal intensity and poor sensitivity for this compound.

  • Possible Cause: Ion suppression is a primary cause of reduced sensitivity.[1] Co-eluting matrix components, especially phospholipids, can significantly suppress the ionization of your target analyte.

  • Troubleshooting Steps:

    • Enhance Sample Clean-up: The most direct way to improve sensitivity is to remove interfering matrix components. Consider using more rigorous sample preparation techniques like solid-phase extraction (SPE) or specialized phospholipid removal products.

    • Optimize Chromatography: Modify your LC method to improve the separation of this compound from the regions where matrix effects are observed (determined by post-column infusion). This could involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry (e.g., a longer C18 column or a C8 column).[4]

    • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and lessen their impact.

Issue 2: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results. The inherent instability of long-chain acyl-CoAs can also contribute to variability if samples are not handled properly.[4]

  • Troubleshooting Steps:

    • Implement a Robust Sample Preparation Method: A thorough and consistent sample clean-up using SPE is crucial to minimize variability in matrix effects.

    • Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples. Ensure the internal standard is added as early as possible in the sample preparation workflow.[5]

    • Ensure Sample Stability: Acyl-CoAs are unstable.[4] Perform all extraction steps on ice or at 4°C. Store extracts at -80°C and avoid repeated freeze-thaw cycles.

Issue 3: Poor peak shape (e.g., tailing or broadening) for this compound.

  • Possible Cause: Poor chromatography, often due to interactions with the analytical column or build-up of matrix components from previous injections.[2]

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: For long-chain acyl-CoAs, using a high pH mobile phase (e.g., around 10.5 with ammonium (B1175870) hydroxide) can improve peak shape on a reversed-phase column.[3][6]

    • Column Washing: Incorporate a robust column wash step at the end of each chromatographic run to elute strongly retained matrix components. A wash with a high percentage of organic solvent is typically effective.

    • Consider a Different Column: If peak shape issues persist, try a different reversed-phase column with different properties (e.g., particle size, pore size, or end-capping).

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

Sample Preparation TechniquePhospholipid Removal EfficiencyThroughputRelative CostKey Considerations
Protein Precipitation (PPT) LowHighLowSimple and fast, but offers minimal selectivity and often results in significant matrix effects.[1]
Liquid-Liquid Extraction (LLE) MediumMediumMediumCan be effective but requires optimization of solvent systems and can be labor-intensive.
Solid-Phase Extraction (SPE) HighMedium to HighMediumGood removal of salts and phospholipids. Requires method development to optimize sorbent, wash, and elution steps.[3]
HybridSPE®-Phospholipid Very High (>99%)HighHighCombines the simplicity of PPT with high selectivity for phospholipid removal.

Experimental Protocols

Protocol 1: Extraction of Very Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods for long-chain acyl-CoA extraction and is suitable for this compound.[3]

  • Homogenization:

    • Place ~50 mg of frozen tissue in a 2 mL tube with a bead for homogenization.

    • Add 1 mL of ice-cold 0.1 M KH2PO4 (pH 4.9) and 1 mL of ice-cold 2-propanol.

    • Add the internal standard (e.g., a stable isotope-labeled this compound or C17:0-CoA).

    • Homogenize the tissue for 30-60 seconds while keeping the sample on ice.

  • Precipitation and Extraction:

    • Add 125 µL of saturated aqueous ammonium sulfate (B86663) and 2 mL of acetonitrile (B52724) to the homogenate.

    • Vortex the mixture vigorously.

    • Centrifuge at 2500 x g for 10 minutes at 4°C.

  • Dilution:

    • Transfer the supernatant to a new tube and dilute with 10 mL of 0.1 M KH2PO4 (pH 4.9).

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of acetonitrile followed by 2 mL of 25 mM KH2PO4.

    • Load the diluted supernatant onto the SPE cartridge.

    • Wash the cartridge with 4 mL of water.

    • Elute the acyl-CoAs with 0.5 mL of a 40:60 acetonitrile/water solution containing 15 mM ammonium hydroxide (B78521).

  • Final Preparation:

    • Dilute the eluate with 2.5 mL of water before injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This is a general method based on successful analyses of long-chain acyl-CoAs.[4][6]

  • Liquid Chromatography:

    • Column: C18 or C8 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).

    • Mobile Phase A: 15 mM ammonium hydroxide in water.

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute the very long-chain acyl-CoA, followed by a wash and re-equilibration.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions: Monitor for the precursor ion of this compound and a characteristic product ion. A neutral loss of 507 Da is characteristic of acyl-CoAs.[7] The specific m/z values will need to be determined for this compound and the chosen internal standard.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Sample + Internal Standard homogenization Homogenization (Acidic Buffer, 2-Propanol) tissue->homogenization extraction Protein Precipitation & Liquid Extraction (Acetonitrile) homogenization->extraction spe Solid-Phase Extraction (SPE) (C18 Cartridge) extraction->spe elution Elution & Dilution spe->elution lcms LC-MS/MS System elution->lcms Inject data Data Acquisition (SRM) lcms->data quant Quantification (Analyte/IS Ratio) data->quant

Caption: Workflow for the extraction and analysis of this compound.

start Low or Inconsistent Signal for this compound check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is add_is Implement a suitable SIL-IS (e.g., C17:0-CoA) check_is->add_is No assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) check_is->assess_me Yes add_is->assess_me me_present Are significant matrix effects present? assess_me->me_present optimize_cleanup Improve Sample Clean-up (e.g., SPE, Phospholipid Removal) me_present->optimize_cleanup Yes check_stability Review Sample Handling (Temperature, Freeze-Thaw) me_present->check_stability No optimize_lc Optimize Chromatography (Gradient, pH, Column) optimize_cleanup->optimize_lc optimize_lc->check_stability end Re-analyze Samples check_stability->end

References

Technical Support Center: Optimizing HPLC for C22:1 Acyl-CoA Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) gradient for the baseline separation of C22:1 acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving baseline separation of C22:1 acyl-CoA isomers?

A1: The primary challenges stem from the high degree of structural similarity between the isomers. These include:

  • Positional Isomers: Double bonds at different locations along the C22:1 acyl chain result in very similar physicochemical properties, making them difficult to resolve with standard reversed-phase HPLC methods.

  • Geometric Isomers: cis and trans configurations of the double bond lead to subtle differences in molecular shape and polarity, requiring high-efficiency columns and optimized mobile phases for separation.

  • Co-elution: Due to these similarities, isomers often co-elute, leading to broad or overlapping peaks and inaccurate quantification.

  • Compound Stability: Acyl-CoA thioesters can be susceptible to degradation, necessitating careful sample handling and chromatographic conditions.

Q2: Which HPLC column is best suited for separating C22:1 acyl-CoA isomers?

A2: For separating long-chain acyl-CoA isomers like C22:1, reversed-phase columns are the most common choice.[1] Key considerations include:

  • Stationary Phase: C18 columns are widely used and offer good hydrophobic retention for long acyl chains. For enhanced selectivity, consider phases with alternative selectivities like phenyl-hexyl or biphenyl (B1667301) phases, which can offer different interactions.

  • Particle Size: Smaller particle sizes (e.g., sub-2 µm for UHPLC or 2.6-3.5 µm for HPLC) provide higher efficiency and better resolution.

  • Pore Size: A pore size of 100-120 Å is generally suitable for acyl-CoA analysis.

Q3: How does the mobile phase composition affect the separation?

A3: The mobile phase composition is a critical factor in optimizing the separation of C22:1 acyl-CoA isomers.

  • Organic Modifier: Acetonitrile (B52724) is a common choice due to its elution strength and UV transparency. Methanol can also be used and may offer different selectivity.

  • Aqueous Phase: An aqueous buffer is necessary to control the pH and ensure the ionization state of the acyl-CoA molecules. Ammonium (B1175870) hydroxide (B78521) or triethylamine (B128534) acetate (B1210297) are frequently used.[2][3]

  • Ion-Pairing Reagents: For these anionic molecules, adding an ion-pairing reagent like triethylamine (TEA) to the mobile phase can improve peak shape and retention.[4][5]

Q4: What are the recommended starting conditions for a gradient elution?

A4: A good starting point for a binary gradient for C22:1 acyl-CoA isomers on a C18 column would be a gradient of acetonitrile in an aqueous buffer (e.g., 15 mM ammonium hydroxide).[2] A shallow gradient is often necessary to resolve closely eluting isomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of C22:1 acyl-CoA isomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Peak Overlap - Inadequate mobile phase gradient.- Inappropriate column chemistry.- Column temperature is not optimal.- Decrease the gradient slope (i.e., make it shallower) to increase the separation window.- Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Biphenyl).- Optimize the column temperature. Higher temperatures can improve efficiency but may affect selectivity.
Peak Tailing - Secondary interactions with the stationary phase.- Column overload.- Sample solvent incompatible with the mobile phase.- Add a competing base like triethylamine to the mobile phase to mask active silanol (B1196071) groups.- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase.
Split Peaks - Contamination at the column inlet.- Sample solvent is too strong.- Co-elution of closely related isomers.- Backflush the column or replace the inlet frit.- Dissolve the sample in a weaker solvent, ideally the initial mobile phase.- Adjust the mobile phase composition or gradient to improve separation.
Retention Time Drift - Inconsistent mobile phase preparation.- Column not fully equilibrated.- Temperature fluctuations.- Prepare fresh mobile phase daily and ensure thorough mixing.- Increase the column equilibration time before each injection.- Use a column oven to maintain a stable temperature.
Low Signal Intensity - Suboptimal detector settings (e.g., UV wavelength).- Sample degradation.- Poor ionization in mass spectrometry.- Ensure the UV detector is set to the absorbance maximum of acyl-CoAs (~260 nm).- Keep samples cold and analyze them promptly after preparation.- Optimize ion source parameters (e.g., capillary voltage, gas flow) for mass spectrometry detection.[2]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with UV Detection

This protocol provides a general method for the separation of C22:1 acyl-CoA isomers using a standard HPLC system with UV detection.

1. Materials and Reagents:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium hydroxide (NH4OH) or Triethylamine (TEA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • C22:1 acyl-CoA isomer standards

2. Sample Preparation:

  • Prepare a stock solution of C22:1 acyl-CoA isomer standards in a suitable solvent (e.g., methanol/water mixture).

  • Dilute the stock solution with the initial mobile phase to the desired concentration.

3. HPLC Conditions:

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • UV Detection: 260 nm

4. Gradient Program:

Time (min)% Mobile Phase B
0.020
20.060
25.095
30.095
30.120
35.020

5. Data Analysis:

  • Identify peaks based on the retention times of the individual isomer standards.

  • Integrate the peak areas for quantification.

Protocol 2: UPLC-MS/MS for Enhanced Sensitivity and Specificity

This protocol outlines a method for the analysis of C22:1 acyl-CoA isomers using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for higher sensitivity and selective detection.[2]

1. Materials and Reagents:

  • UPLC-grade acetonitrile

  • UPLC-grade water

  • Ammonium hydroxide (NH4OH)

  • UPLC C8 or C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • C22:1 acyl-CoA isomer standards

2. Sample Preparation:

  • Follow the same procedure as in Protocol 1, ensuring all solvents and vials are compatible with mass spectrometry.

3. UPLC Conditions:

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50 °C

  • Injection Volume: 2 µL

4. Gradient Program:

Time (min)% Mobile Phase B
0.020
5.070
6.095
7.095
7.120
9.020

5. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Selected Reaction Monitoring (SRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • SRM Transitions: Determine the specific precursor and product ions for each C22:1 acyl-CoA isomer by infusing individual standards.

Data Presentation

The following tables summarize hypothetical quantitative data for the separation of three C22:1 acyl-CoA isomers under different gradient conditions.

Table 1: Effect of Gradient Slope on Resolution (Rs)

Gradient (Time to 60% B)Rs (Isomer 1 vs. 2)Rs (Isomer 2 vs. 3)
10 min1.21.0
20 min1.81.6
30 min2.11.9

Table 2: Influence of Column Temperature on Retention Time (RT) and Peak Width (W)

Temperature (°C)IsomerRT (min)W (min)
30115.20.45
215.80.48
316.50.52
40114.50.38
215.00.40
315.60.43
50113.80.32
214.20.35
314.70.37

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_optimization Optimization Steps cluster_solution Resolution Problem Poor Peak Resolution CheckGradient Review Gradient Program Problem->CheckGradient CheckColumn Inspect Column Performance Problem->CheckColumn CheckSample Evaluate Sample Preparation Problem->CheckSample ModifyGradient Modify Gradient Slope CheckGradient->ModifyGradient ChangeColumn Test Alternative Column CheckColumn->ChangeColumn CheckSample->ModifyGradient OptimizeTemp Adjust Column Temperature ModifyGradient->OptimizeTemp BaselineSeparation Baseline Separation Achieved ModifyGradient->BaselineSeparation ChangeColumn->OptimizeTemp ChangeColumn->BaselineSeparation OptimizeTemp->BaselineSeparation

Caption: Troubleshooting workflow for poor HPLC peak resolution.

HPLC_Method_Development_Logic cluster_setup Initial Setup cluster_gradient Gradient Optimization cluster_fine_tuning Fine-Tuning cluster_final Final Method SelectColumn Select Column (e.g., C18) PrepareMobilePhase Prepare Mobile Phase (Aqueous/Organic) SelectColumn->PrepareMobilePhase InitialGradient Run Initial Broad Gradient PrepareMobilePhase->InitialGradient AnalyzeResults Analyze Results InitialGradient->AnalyzeResults ShallowGradient Develop Shallow Gradient AnalyzeResults->ShallowGradient OptimizeTemp Optimize Temperature ShallowGradient->OptimizeTemp AdjustFlowRate Adjust Flow Rate ShallowGradient->AdjustFlowRate FinalMethod Optimized Method OptimizeTemp->FinalMethod AdjustFlowRate->FinalMethod

Caption: Logical flow for HPLC method development.

References

troubleshooting low yield in the chemical synthesis of trans-2-docosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chemical synthesis of trans-2-docosenoyl-CoA. The information is tailored to researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the chemical synthesis of this compound?

A1: The synthesis of this compound is typically achieved by a two-step process. First, the carboxylic acid, trans-2-docosenoic acid, is activated. This is followed by the coupling of the activated fatty acid with the thiol group of Coenzyme A (CoA) to form the desired thioester.

Q2: What are some common methods for activating trans-2-docosenoic acid?

A2: Common methods for activating the carboxylic acid include converting it to an acid chloride, an acid anhydride, or using a coupling agent to form an active ester in situ. The choice of activating agent can significantly impact the reaction yield and purity of the final product.

Q3: What are the primary challenges in the synthesis of this compound?

A3: The primary challenges include the lability of the thioester bond, the potential for side reactions, and the purification of the final product from starting materials and byproducts. The long, unsaturated alkyl chain can also present solubility and handling challenges.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). TLC can be used to observe the consumption of the starting fatty acid and the formation of the product. LC-MS provides more detailed information on the identity and purity of the compounds in the reaction mixture.

Q5: What are the recommended storage conditions for this compound?

A5: this compound is susceptible to hydrolysis and oxidation. It should be stored as a lyophilized powder or in a non-aqueous, aprotic solvent at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inefficient Activation of trans-2-Docosenoic Acid - Verify the quality of the activating agent: Use a fresh, high-purity activating agent. - Optimize reaction conditions: Adjust the reaction temperature and time. Some activation reactions may require cooling to prevent side reactions, while others may need gentle heating. - Consider alternative activating agents: If using a carbodiimide (B86325) like DCC, consider adding an activator such as N-hydroxysuccinimide (NHS) to form a more reactive intermediate. Other coupling agents like HATU or TBTU can also be effective.[1]
Degradation of Coenzyme A - Use high-quality Coenzyme A: Ensure the CoA is pure and has been stored correctly. - Maintain a slightly acidic to neutral pH: CoA is unstable at alkaline pH. Buffer the reaction mixture if necessary. - Work under an inert atmosphere: The thiol group of CoA can be oxidized to a disulfide.[2] Perform the reaction under argon or nitrogen.
Hydrolysis of the Thioester Product - Use anhydrous solvents: The presence of water can lead to the hydrolysis of the activated fatty acid and the final thioester product.[1][3] - Control the reaction pH: Maintain a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis.
Side Reactions - Formation of N-acylurea byproduct (with carbodiimides): This insoluble byproduct can be removed by filtration.[4] - Oxidation of Coenzyme A: The formation of a CoA disulfide dimer can be minimized by working under an inert atmosphere and adding a reducing agent like TCEP at the end of the reaction if compatible with the product.[5]
Hypothetical Experimental Protocol: Synthesis of this compound using DCC/NHS

This protocol is a general guideline and may require optimization.

Materials:

  • trans-2-Docosenoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A (free acid)

  • Anhydrous, amine-free N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Triethylamine (TEA)

  • Argon or Nitrogen gas

Procedure:

  • Activation of trans-2-Docosenoic Acid:

    • In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve trans-2-docosenoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DMF dropwise with stirring.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4 hours.

    • The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Coupling with Coenzyme A:

    • In a separate flame-dried flask under argon, dissolve Coenzyme A (1.2 equivalents) in anhydrous DMF. Add TEA (1.5 equivalents) to neutralize the CoA salt and facilitate dissolution.

    • Filter the activated ester solution from step 1 to remove the DCU precipitate, transferring the filtrate to the flask containing the Coenzyme A solution.

    • Stir the reaction mixture at room temperature for 12-18 hours under an argon atmosphere.

  • Work-up and Purification:

    • Monitor the reaction by LC-MS. Once complete, quench the reaction by adding a small amount of water.

    • Concentrate the reaction mixture under reduced pressure.

    • Precipitate the crude product by adding a large excess of cold, anhydrous diethyl ether.

    • Collect the precipitate by centrifugation, wash with diethyl ether, and dry under vacuum.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by preparative HPLC.[6][7]

Issue 2: Difficulty in Product Purification

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Co-elution of Product with Starting Materials or Byproducts - Optimize chromatography conditions: Adjust the solvent system for column chromatography to improve separation. A gradient elution may be necessary. For HPLC, consider different column stationary phases (e.g., C18, C8) and mobile phase compositions. - Precipitation/Crystallization: Attempt to selectively precipitate the product or impurities from different solvent systems.
Presence of Insoluble Byproducts (e.g., DCU) - Thorough filtration: Ensure complete removal of DCU by filtration before proceeding with the work-up. Chilling the reaction mixture can sometimes improve precipitation.
Product Degradation during Purification - Maintain cold temperatures: Perform purification steps at low temperatures (e.g., in a cold room or on ice) to minimize degradation. - Use appropriate pH: Buffer the mobile phase for chromatography to a slightly acidic pH (e.g., with 0.1% formic acid or acetic acid) to maintain the stability of the thioester.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Yield of This compound check_activation Check Activation Step: - TLC/LC-MS of activated ester - Verify reagent quality start->check_activation check_coupling Check Coupling Step: - Purity and stability of CoA - Inert atmosphere - pH of reaction start->check_coupling check_workup Check Work-up & Purification: - Anhydrous conditions - Potential for hydrolysis start->check_workup optimize_activation Optimize Activation: - Change activating agent - Adjust temperature/time check_activation->optimize_activation Problem Identified optimize_coupling Optimize Coupling: - Use fresh CoA - Ensure inert atmosphere - Adjust pH check_coupling->optimize_coupling Problem Identified optimize_workup Optimize Purification: - Use anhydrous solvents - Purify at low temperature check_workup->optimize_workup Problem Identified successful_synthesis Successful Synthesis optimize_activation->successful_synthesis optimize_coupling->successful_synthesis optimize_workup->successful_synthesis

Caption: A flowchart for troubleshooting low yield in the synthesis of this compound.

General Synthesis Pathway

Synthesis_Pathway fatty_acid trans-2-Docosenoic Acid activated_ester Activated Ester Intermediate fatty_acid->activated_ester + activating_agent Activating Agent (e.g., DCC/NHS) activating_agent->activated_ester product This compound activated_ester->product + coa Coenzyme A coa->product

References

stability of trans-2-docosenoyl-CoA in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of trans-2-docosenoyl-CoA in various experimental settings. The information is compiled to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments involving this long-chain acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: How stable is the thioester bond in this compound in aqueous buffer systems?

A1: The thioester linkage in acyl-CoA molecules, including this compound, is known to be susceptible to hydrolysis in aqueous solutions. While generally more stable than many other thioesters, their stability is significantly influenced by the pH of the buffer.[1] At neutral to mildly acidic pH (pH 4-7), the thioester bond is relatively stable.[1][2] However, as the pH becomes more alkaline, the rate of hydrolysis increases. For long-term storage, it is advisable to maintain a slightly acidic pH and low temperatures.

Q2: What are the primary factors that can lead to the degradation of this compound during an experiment?

A2: Several factors can contribute to the degradation of this compound:

  • pH: As mentioned, alkaline pH accelerates the hydrolysis of the thioester bond.

  • Enzymatic Activity: Contamination of samples with acyl-CoA hydrolases or other thioesterases can lead to rapid degradation.[3][4] These enzymes are common in cell lysates and tissue homogenates.

  • Temperature: Higher temperatures will increase the rate of chemical hydrolysis. Therefore, it is recommended to keep samples on ice whenever possible.

  • Presence of Nucleophiles: High concentrations of nucleophiles, such as thiols (e.g., dithiothreitol, DTT), can potentially lead to transthioesterification, although enzymatic catalysis is typically required for this to occur at a significant rate.[1]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the molecule. It is best to aliquot samples to avoid multiple freeze-thaw cycles.[5]

Q3: What are the recommended storage conditions for a stock solution of this compound?

A3: For optimal stability, stock solutions of this compound should be prepared in a buffer with a slightly acidic to neutral pH (e.g., pH 6.0-7.0). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store them at -80°C.[5] Some studies suggest that frozen solutions at -20°C can be stable for several weeks.[6] For immediate use, samples should be kept on ice.

Q4: Can the formation of micelles affect the stability and experimental results of this compound?

A4: Yes. Long-chain acyl-CoAs like this compound are amphiphilic and can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). Micelle formation can affect the availability of the molecule for enzymatic reactions and may alter its apparent stability. It is crucial to be aware of the CMC of your specific acyl-CoA in your experimental buffer system.

Troubleshooting Guides

Issue 1: Inconsistent results in enzymatic assays using this compound.

  • Possible Cause: Degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Verify Stock Integrity: Prepare a fresh stock solution of this compound. Compare the performance of the new stock to the old one.

    • Check Storage Conditions: Ensure that the stock solution has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles.

    • pH of Reaction Buffer: Confirm that the pH of your assay buffer is within the stable range for the thioester bond. If the assay requires an alkaline pH, prepare the substrate solution immediately before use.

    • Enzyme Purity: Ensure your enzyme preparation is free from contaminating acyl-CoA hydrolases.

Issue 2: Loss of this compound during sample preparation from biological matrices.

  • Possible Cause: Endogenous enzymatic activity in the sample.

  • Troubleshooting Steps:

    • Inhibit Endogenous Enzymes: Add inhibitors of acyl-CoA hydrolases to your lysis or homogenization buffer.

    • Rapid Inactivation: Process samples quickly and at low temperatures to minimize enzymatic degradation. Snap-freezing samples in liquid nitrogen immediately after collection is recommended.[5]

    • Acidification: Briefly acidifying the sample can help to inactivate many enzymes, but ensure this is compatible with your downstream analysis.

Data Presentation

Table 1: Factors Affecting the Stability of Long-Chain Acyl-CoAs

FactorEffect on StabilityRecommendations
pH Increased degradation at alkaline pH. Relatively stable at neutral to mildly acidic pH.[1][2]Maintain buffer pH between 6.0 and 7.5. For long-term storage, a slightly acidic pH is preferable.
Temperature Higher temperatures accelerate hydrolysis.Keep samples on ice during experiments. Store long-term at -80°C.[5]
Enzymes Acyl-CoA hydrolases cause rapid degradation.[3][4]Use purified enzymes and add hydrolase inhibitors to biological samples.
Concentration Micelle formation above the CMC can affect reactivity.Be aware of the CMC and work at concentrations appropriate for your assay.
Freeze-Thaw Cycles Repeated cycles can lead to degradation.[5]Aliquot stock solutions into single-use volumes.
Thiols High concentrations may lead to transthioesterification.[7]Use the minimum concentration of reducing agents required for your experiment.

Experimental Protocols

Protocol: General Assessment of this compound Stability in a Buffer System

This protocol provides a general method to assess the stability of this compound in a specific buffer system over time using HPLC.

  • Materials:

    • This compound

    • Buffer of interest (e.g., phosphate (B84403) buffer, Tris buffer at various pH values)

    • HPLC system with a suitable column (e.g., C18)

    • Quenching solution (e.g., 10% trichloroacetic acid)

    • Mobile phase for HPLC

  • Procedure:

    • Prepare a stock solution of this compound in the buffer of interest at a known concentration.

    • Divide the solution into several aliquots for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Incubate the aliquots at the desired temperature (e.g., room temperature or 37°C).

    • At each time point, take one aliquot and quench the reaction by adding the quenching solution. This will stop further degradation.

    • Analyze the samples by HPLC to quantify the remaining amount of intact this compound. A common method is to monitor the absorbance at 260 nm (for the adenine (B156593) part of CoA) or use mass spectrometry for more specific detection.[2]

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

StabilityFactors cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes pH pH Degradation Degradation (Hydrolysis) pH->Degradation Alkaline pH increases Temp Temperature Temp->Degradation Higher temp increases Enzymes Enzymatic Activity Enzymes->Degradation Hydrolases catalyze Concentration Concentration Aggregation Aggregation (Micelle Formation) Concentration->Aggregation Above CMC AcylCoA This compound AcylCoA->Degradation AcylCoA->Aggregation

Caption: Factors influencing the stability of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Buffer System B Prepare this compound Stock A->B C Incubate at Desired Temperature B->C D Collect Aliquots at Time Points C->D E Quench Reaction D->E F HPLC or LC-MS/MS Analysis E->F G Determine Degradation Kinetics F->G

Caption: Workflow for assessing the stability of this compound.

References

minimizing non-specific binding of trans-2-docosenoyl-CoA in enzyme assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enzyme Assays with trans-2-docosenoyl-CoA

Welcome to the technical support center for researchers working with this compound and other long-chain acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and obtain reliable results in your enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem with this compound?

A1: Non-specific binding refers to the interaction of this compound with surfaces other than the active site of the target enzyme. Due to its long, hydrophobic acyl chain, this compound has a high propensity to bind to plasticware (e.g., microplates, pipette tips), other proteins in the assay mixture, and even to hydrophobic patches on the enzyme outside of the active site. This can lead to several problems:

  • Reduced effective substrate concentration: Sequestration of the substrate leads to an underestimation of enzyme activity.

  • Enzyme inhibition: Non-specific binding to the enzyme can cause conformational changes that inhibit its activity.[1][2]

  • Inaccurate kinetic measurements: The relationship between substrate concentration and reaction velocity is distorted, leading to incorrect Km and Vmax values.

  • Poor reproducibility: The extent of non-specific binding can vary between experiments, leading to inconsistent results.[3][4]

Q2: What is the critical micelle concentration (CMC) and how does it relate to this compound?

A2: The critical micelle concentration (CMC) is the concentration at which detergent or surfactant molecules, like long-chain acyl-CoAs, begin to form aggregates called micelles.[5] Below the CMC, the molecules exist as monomers in solution. Above the CMC, both monomers and micelles are present. The formation of micelles can significantly reduce the concentration of free this compound available to the enzyme.

Q3: How does Bovine Serum Albumin (BSA) help in minimizing non-specific binding?

A3: Bovine Serum Albumin (BSA) is a commonly used protein to reduce non-specific binding in various biochemical assays.[10][11] It functions in several ways:

  • Surface blocking: BSA coats the surfaces of plasticware, preventing the hydrophobic this compound from adhering to them.

  • Carrier protein: BSA has multiple binding sites for fatty acids and their CoA esters.[12][13][14][15] By binding to this compound, BSA keeps it in solution and acts as a carrier, delivering the substrate to the enzyme.[16]

  • Prevents micelle formation: By binding to the acyl-CoA, BSA can help to keep the free monomer concentration below the CMC.

Q4: Are there alternatives to BSA for reducing non-specific binding?

A4: Yes, while BSA is widely used, it can have drawbacks such as lot-to-lot variability and potential interference with certain assays.[3][4] Several alternatives can be considered:

  • Other proteins: Casein and fish gelatin are other protein-based blocking agents.[10][17]

  • Synthetic polymers: Polyvinylpyrrolidone (PVP) and polyethylene (B3416737) glycol (PEG) are non-protein alternatives that can be effective.[10][17]

  • Detergents: Low concentrations of non-ionic detergents (e.g., Triton X-100, Tween 20) can help to solubilize this compound and prevent non-specific binding. However, their concentration must be carefully optimized as they can also inhibit enzyme activity.[18][19][20][21]

  • Novel synthetic blockers: Amphiphilic water-soluble synthetic copolymers, such as those based on HPMA, have been developed as highly effective BSA alternatives.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with non-specific binding of this compound in your enzyme assays.

Issue: Low or No Enzyme Activity
Possible Cause Troubleshooting Step
Substrate loss to plasticware 1. Pre-incubate all plasticware (microplates, pipette tips) with a blocking agent solution (e.g., 0.1% BSA) for 30 minutes at room temperature. 2. Use low-binding microplates and pipette tips.
Substrate concentration above CMC 1. Determine the CMC of this compound under your assay conditions or estimate it based on values for similar long-chain acyl-CoAs. 2. Perform your assay at a substrate concentration well below the estimated CMC.
Non-specific enzyme inhibition 1. Include a carrier protein like BSA in your assay buffer to sequester the substrate and prevent it from binding to non-active sites on the enzyme. 2. Titrate the BSA concentration to find the optimal level that enhances activity without sequestering too much substrate.
Sub-optimal assay conditions 1. Ensure the assay buffer, pH, and temperature are optimal for your enzyme.[22] 2. Verify the integrity of your enzyme and substrate stocks.
Issue: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent non-specific binding 1. Ensure consistent pre-treatment of all plasticware with a blocking agent. 2. Use a master mix for your reagents to minimize pipetting errors.[23]
Lot-to-lot variability of BSA 1. If using BSA, purchase a large batch of a single lot to ensure consistency across experiments. 2. Consider switching to a synthetic blocking agent with less batch-to-batch variation.[3][4]
"Edge effects" in microplates 1. Avoid using the outer wells of the microplate, as they are more prone to evaporation. 2. Ensure the plate is sealed properly during incubation.

Data Presentation

Table 1: Critical Micelle Concentrations (CMCs) of Various Long-Chain Acyl-CoAs

This table provides a reference for the expected CMC range of long-chain acyl-CoAs. The CMC is influenced by factors such as acyl chain length, saturation, pH, and ionic strength.[8][9]

Acyl-CoAChain Length:UnsaturationReported CMC Range (µM)
Palmitoyl-CoA16:07 - 250
Stearoyl-CoA18:0~4
Oleoyl-CoA18:1~3-8

Data compiled from multiple sources.[8][9] The exact CMC for this compound (22:1) is not provided in the search results but is expected to be in the low single-digit µM range.

Table 2: Comparison of Common Blocking Agents

Blocking AgentAdvantagesDisadvantages
Bovine Serum Albumin (BSA) Effective carrier protein, readily available.[10][16]Lot-to-lot variability, potential for protein-protein interactions, can be expensive.[3][4][10]
Non-fat Dry Milk / Casein Inexpensive and readily available.[10]May interfere with certain detection systems (e.g., phosphoproteins, biotin).[10][11]
Fish Gelatin Low cross-reactivity with mammalian antibodies.[10]May not be as effective as BSA in some cases, availability can be limited.[10]
Synthetic Polymers (PVP, PEG) No protein content, highly consistent.[10][17]Can be more expensive, may require more optimization.[10]

Experimental Protocols

Protocol 1: General Enzyme Assay with this compound

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme.

  • Preparation of Reagents:

    • Assay Buffer: Prepare your optimized assay buffer (e.g., Tris-HCl, HEPES) at the desired pH and temperature.

    • Blocking Solution: Prepare a 0.1% (w/v) solution of fatty acid-free BSA in the assay buffer.

    • Substrate Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or a buffer). Store in small aliquots at -80°C to minimize freeze-thaw cycles.

    • Enzyme Solution: Prepare a working dilution of your enzyme in assay buffer containing 0.1% BSA. Keep on ice.

  • Assay Procedure:

    • Pre-treatment of Microplate: Add 200 µL of the 0.1% BSA blocking solution to each well of a 96-well microplate. Incubate for 30 minutes at room temperature. Aspirate the solution and wash the wells twice with assay buffer.

    • Reaction Mixture Preparation: In each well, prepare the reaction mixture by adding the assay buffer, any necessary co-factors, and the BSA-containing buffer.

    • Initiate the Reaction: Add the this compound substrate to the wells. The final concentration should be below its estimated CMC.

    • Start the Reaction: Add the enzyme solution to initiate the reaction. The final volume should be consistent across all wells.

    • Data Acquisition: Measure the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

Protocol 2: Optimization of BSA Concentration

  • Set up a series of enzyme assays as described in Protocol 1.

  • Vary the final concentration of BSA in the assay buffer across a range (e.g., 0%, 0.01%, 0.05%, 0.1%, 0.2%).

  • Keep the concentrations of the enzyme and this compound constant.

  • Measure the initial reaction rates for each BSA concentration.

  • Plot the reaction rate as a function of BSA concentration. The optimal BSA concentration is the one that gives the highest enzyme activity.

Visualizations

TroubleshootingWorkflow Troubleshooting Non-Specific Binding start Start: Inconsistent or Low Enzyme Activity check_cmc Is [Substrate] << CMC? start->check_cmc add_bsa Add Carrier Protein (e.g., 0.1% BSA) check_cmc->add_bsa Yes re_evaluate Re-evaluate Assay Conditions (pH, Temp, Enzyme/Substrate quality) check_cmc->re_evaluate No, lower [Substrate] pre_treat Pre-treat plasticware with blocking agent add_bsa->pre_treat optimize_bsa Optimize BSA concentration pre_treat->optimize_bsa check_alternatives Consider BSA alternatives (e.g., PVP, Fish Gelatin) optimize_bsa->check_alternatives No Improvement end_good Problem Solved optimize_bsa->end_good Success check_alternatives->re_evaluate No Improvement check_alternatives->end_good Success end_bad Problem Persists: Consult Literature for Specific Enzyme re_evaluate->end_bad

Caption: A workflow for troubleshooting non-specific binding issues in enzyme assays.

SubstrateFate Potential Fates of this compound in an Enzyme Assay substrate This compound (monomer) enzyme_active Enzyme Active Site substrate->enzyme_active Desired Binding (Product Formation) enzyme_nonspecific Non-specific site on Enzyme substrate->enzyme_nonspecific Non-specific Binding (Inhibition) plastic Plasticware Surface substrate->plastic Adsorption (Loss of Substrate) micelle Micelle Formation (if [S] > CMC) substrate->micelle Aggregation (Loss of Substrate) bsa BSA Carrier Protein substrate->bsa Sequestration (Solubilization) bsa->enzyme_active Delivery to Enzyme

Caption: Diagram illustrating the possible interactions of this compound in an assay.

References

Technical Support Center: Quantification of Very-Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with very-long-chain acyl-CoAs (VLC-acyl-CoAs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of these challenging analytes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation & Extraction

Q1: I'm observing low or no signal for my VLC-acyl-CoAs. What are the likely causes?

A1: Low or no signal is a common issue stemming from the inherent instability and low abundance of VLC-acyl-CoAs. Several factors during sample preparation could be the cause.

  • Analyte Degradation: VLC-acyl-CoAs are highly susceptible to both enzymatic and chemical degradation.[1] It is critical to work quickly, keep samples on ice at all times, and use high-purity solvents to minimize degradation.[1] Immediate processing of fresh tissue is ideal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1] Repeated freeze-thaw cycles should be strictly avoided.

  • Incomplete Cell Lysis and Extraction: Inefficient homogenization can lead to poor recovery. Ensure thorough tissue disruption, for instance by using a glass homogenizer.[1] The ratio of extraction solvent to tissue weight should also be optimized.[1]

  • Inefficient Solid-Phase Extraction (SPE): If using SPE for sample cleanup, ensure the column is properly conditioned and equilibrated before loading the sample.[1] The wash and elution steps may also need optimization to prevent loss of your analytes.[1]

Troubleshooting Table for Low VLC-acyl-CoA Recovery

Potential Cause Troubleshooting Steps
Analyte Degradation Work quickly and keep samples on ice. Use fresh, high-purity solvents. Flash-freeze samples in liquid nitrogen for storage and avoid freeze-thaw cycles.[1]
Incomplete Lysis Ensure thorough homogenization of the tissue; a glass homogenizer is recommended. Optimize the solvent-to-tissue ratio.[1]
Inefficient SPE Properly condition and equilibrate the SPE column. Optimize wash and elution solvent composition and volumes.[1]

Q2: Can you provide a reliable protocol for extracting VLC-acyl-CoAs from tissues?

A2: Yes, the following protocol is adapted from established methods and combines solvent extraction with solid-phase extraction (SPE) for improved purity and recovery of long-chain acyl-CoAs.[1][2]

Detailed Experimental Protocol: Tissue VLC-acyl-CoA Extraction

Materials:

  • Frozen tissue sample (~100 mg)[1]

  • Glass homogenizer[1]

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[1][2]

  • Acetonitrile (ACN)[1][2]

  • Isopropanol[1]

  • Weak anion exchange solid-phase extraction (SPE) columns[1]

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)[1][3]

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add ~100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1][2] Homogenize thoroughly on ice. Add 0.5 ml of ACN:2-propanol:methanol (3:1:1) and continue homogenization.[3]

  • Extraction: The homogenate is vortexed for 2 min, sonicated for 3 min and centrifuged at 16000 g at 4°C for 10 min. The supernatant is collected and the pellet is re-extracted.[3]

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with methanol, followed by water, and finally the KH2PO4 buffer.

    • Load the combined supernatants onto the SPE column.

    • Wash the column with the KH2PO4 buffer, followed by a wash with water, and then methanol.

    • Elute the acyl-CoAs with a solution of 2% or 5% NH4OH in methanol.

  • Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.[1]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as a methanol/water mixture.

VLC-acyl-CoA Extraction Workflow

G sample Tissue Sample (~100mg) homogenize Homogenize in cold KH2PO4 buffer + Internal Standard sample->homogenize extract Extract with ACN:Isopropanol:Methanol homogenize->extract centrifuge Centrifuge & Collect Supernatant extract->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe dry Dry under Nitrogen spe->dry reconstitute Reconstitute for Analysis dry->reconstitute G cluster_0 LC Elution cluster_1 ESI Source Analyte VLC-acyl-CoA Droplet Charged Droplet Analyte->Droplet Interference Phospholipid Interference->Droplet Co-elution MS Mass Spectrometer Droplet->MS Reduced Analyte Ions

References

Technical Support Center: Quality Control for Synthetic trans-2-docosenoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting advice, and frequently asked questions regarding the use of synthetic trans-2-docosenoyl-CoA standards in experimental settings.

Frequently Asked Questions (FAQs)

1. How should I properly store and handle my synthetic this compound standard to ensure its stability?

Due to their inherent instability, synthetic acyl-CoA standards require strict storage and handling protocols.[1][2] Upon receipt, aliquot the standard into single-use volumes and store them as dry pellets or in a non-aqueous solvent at -80°C.[1] Avoid repeated freeze-thaw cycles.[3][4] When ready to use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Reconstitute just prior to analysis and keep samples on ice throughout the preparation process.[1] Ideally, samples should be analyzed on the same day they are prepared.[2]

2. What is the expected molecular weight and mass spectrometry fragmentation pattern for this compound?

  • Molecular Formula: C₅₃H₉₄N₇O₁₇P₃S

  • Exact Mass: 1193.56 g/mol

In positive ion mode tandem mass spectrometry (MS/MS), acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety.[5][6] For this compound (precursor ion [M+H]⁺ ≈ 1194.6), a common transition would involve monitoring for the product ion resulting from this loss.

In negative ion mode ESI-MS/MS, other characteristic fragments of trans-2-enoyl-CoAs can be observed, such as ions at m/z 79 (PO₃⁻), m/z 408 (deprotonated 3-phospho-AMP with H₂O loss), and m/z 159.[7]

3. How can I verify the purity and confirm the isomeric (trans) configuration of the standard?

A multi-technique approach is recommended:

  • Purity (LC-MS): Use high-resolution LC-MS to assess the primary purity of the standard. A reversed-phase C18 column is commonly used for long-chain acyl-CoAs.[8] The primary peak should account for >95% of the total ion chromatogram. Look for potential contaminants such as the free fatty acid (trans-2-docosenoic acid) or free Coenzyme A.

  • Isomeric Confirmation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of fatty acid derivatives and can be used to confirm the trans configuration of the double bond.[9]

  • Chromatographic Separation: In some cases, specialized HPLC columns or methods, such as silver ion HPLC, can be used to separate cis and trans isomers of fatty acid derivatives, although this is less common for acyl-CoAs.

4. What are common sources of error or variability when using this standard for quantification?

  • Degradation: As a primary issue, the instability of the acyl-CoA can lead to underestimation.[10] Ensure rapid sample processing and analysis.[1]

  • Inaccurate Pipetting: The standard is typically provided in small quantities and high concentrations. Use calibrated pipettes and proper technique for accurate dilutions.

  • Matrix Effects: When quantifying endogenous levels in biological samples, co-extracted molecules can suppress or enhance the ionization of the standard, leading to inaccurate results.[6] The use of a stable isotope-labeled internal standard is the ideal solution. If unavailable, an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0) can be used.[1]

  • Adsorption: Long-chain acyl-CoAs can adsorb to plastic surfaces. Using glass or low-retention plasticware can help minimize this issue.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound standards.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Signal in LC-MS Standard Degradation: The standard has degraded due to improper storage, handling, or prolonged time in aqueous solution.[1][2]Prepare a fresh dilution from a new aliquot stored at -80°C. Keep reconstituted samples on ice and analyze them as quickly as possible.[1]
Poor Ionization: The mass spectrometer source settings (e.g., temperature, gas flow, voltages) are not optimal for this large molecule.Optimize source parameters using direct infusion of the standard. Ensure the mobile phase is compatible with good ionization (e.g., contains a volatile buffer like ammonium (B1175870) hydroxide (B78521) or ammonium acetate).[5][8]
Instrument Contamination: The LC system or mass spectrometer may be contaminated, leading to signal suppression.Perform a system wash. A wash step with 0.1% phosphoric acid between injections has been shown to prevent peak deterioration for acyl-CoAs.[11]
Poor Chromatographic Peak Shape (Tailing, Broadening) Secondary Interactions: The phosphate (B84403) groups on the CoA moiety are interacting with the column hardware or stationary phase.Use a high-pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) with a pH-stable C18 column to improve peak shape for acyl-CoAs.[1] The use of ion-pairing agents can also be effective.[1]
Inappropriate Solvent: The solvent used to inject the sample is too strong, causing the peak to broaden.Ensure the injection solvent is similar in composition to, or weaker than, the initial mobile phase conditions.
Inaccurate or Imprecise Quantification Non-Linearity of Standard Curve: Matrix effects from the biological sample are interfering with quantification.[1]Construct the calibration curve in a matrix that closely matches the study samples.[1] Use a weighted linear regression (e.g., 1/x) to improve accuracy at lower concentrations.[1]
Lack of Appropriate Internal Standard: Sample-to-sample variability in extraction efficiency or matrix effects is not being corrected.The ideal internal standard is a stable isotope-labeled version of the analyte. If unavailable, use a structurally similar odd-chain acyl-CoA (e.g., C17:0-CoA) that is not present in the sample.[1]
Standard Purity Issues: The stated concentration of the standard may be inaccurate due to degradation or impurities.Verify the concentration of your stock solution using an independent method if possible (e.g., UV spectrophotometry, assuming an appropriate extinction coefficient is known). Assess purity via high-resolution LC-MS.
Presence of Unexpected Peaks Isomerization: The trans double bond may have isomerized to the cis configuration, or the double bond may have migrated.This is difficult to resolve with standard C18 chromatography. NMR analysis of the standard can confirm isomeric purity.[9] Minimize exposure to light and heat.
Oxidation: The unsaturated fatty acyl chain is susceptible to oxidation.Store standards under an inert gas (e.g., argon) and use solvents that have been sparged with nitrogen. Avoid unnecessary exposure to air.
Synthetic Byproducts: Impurities from the chemical synthesis process may be present.High-resolution LC-MS/MS can help in the tentative identification of these byproducts. Consult the manufacturer's certificate of analysis for information on potential impurities.

Experimental Protocols & Data

Protocol 1: General LC-MS/MS Analysis of this compound

This protocol provides a general workflow for the analysis of a synthetic standard.

  • Standard Preparation: a. Thaw a single-use aliquot of the standard at room temperature. b. Reconstitute in a suitable solvent (e.g., 50% methanol) to create a stock solution. c. Perform serial dilutions in the same solvent or a solvent compatible with the initial LC mobile phase to create calibration curve standards. Keep all solutions on ice.

  • Chromatographic Separation: a. Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[5] b. Mobile Phase A: Water with 10 mM Ammonium Hydroxide (pH ~10.5).[1] c. Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 10 mM Ammonium Hydroxide. d. Gradient: Start with a low percentage of Mobile Phase B, ramping to a high percentage to elute the hydrophobic long-chain acyl-CoA. e. Flow Rate: 0.2-0.4 mL/min. f. Column Temperature: 40-50 °C.

  • Mass Spectrometry Detection: a. Ionization Mode: Positive Electrospray Ionization (ESI+). b. Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). c. Key Transition: Monitor the transition from the precursor ion ([M+H]⁺) to the product ion resulting from the characteristic neutral loss of 507 Da.[5][6]

    • Precursor Ion (m/z): ~1194.6

    • Product Ion (m/z): ~687.6 d. Optimize cone voltage and collision energy for this specific transition to achieve maximum sensitivity.

Data Summary: Key Analytical Parameters

The following table summarizes key parameters for the quality control and analysis of acyl-CoA standards.

ParameterMethodTypical Value / ObservationReference(s)
Storage Temperature N/A-80°C[1][2]
Chromatography Reversed-Phase HPLC/UPLCC18 column is common for separation.[1][5]
Mobile Phase Modifier LC-MSHigh pH (e.g., ammonium hydroxide) improves peak shape.[1]
MS Ionization Mode ESI-MS/MSPositive ion mode is commonly used.[8]
Characteristic MS/MS Event Positive Ion ModeNeutral loss of 507 Da (3'-phospho-ADP).[5][6]
Structural Confirmation NMR SpectroscopyConfirms isomeric structure (cis vs. trans).[9]
Recommended Internal Standard LC-MS QuantificationStable isotope-labeled analyte or odd-chain acyl-CoA.[1]

Visualizations

Workflow for Standard Stability and Purity Check

cluster_prep Standard Preparation & Handling cluster_analysis Analytical QC cluster_results Outcome storage Receive & Aliquot Store at -80°C reconstitution Reconstitute Fresh Keep on Ice storage->reconstitution Single Use lcms Purity Analysis (LC-MS) reconstitution->lcms Inject for Analysis nmr Isomer Confirmation (NMR) reconstitution->nmr Prepare Concentrated Sample quant Concentration Verification (LC-MS vs. Target) lcms->quant Integrate Peak Area pass Standard Passes QC nmr->pass Correct trans Isomer fail Standard Fails QC nmr->fail Incorrect/Mixed Isomers quant->pass >95% Purity & Correct Concentration quant->fail <95% Purity or Incorrect Concentration

Caption: QC workflow for synthetic this compound standards.

Troubleshooting Logic for Low MS Signal

cluster_check1 Check Standard Integrity cluster_check2 Check Instrument Performance cluster_check3 Check Chromatography start Low or No MS Signal Detected check_prep Was the standard freshly prepared from a -80°C aliquot? start->check_prep prep_fresh Action: Prepare a fresh standard and re-inject immediately. check_prep->prep_fresh No check_tune Is the MS tuned and calibrated? Are source parameters optimized? check_prep->check_tune Yes outcome Signal Restored prep_fresh->outcome tune_ms Action: Infuse standard directly to optimize ionization. check_tune->tune_ms No check_lc Is there evidence of system contamination or column degradation? check_tune->check_lc Yes tune_ms->outcome wash_system Action: Perform system wash. Consider replacing column. check_lc->wash_system Yes wash_system->outcome

Caption: Troubleshooting pathway for low signal of acyl-CoA standards.

References

Validation & Comparative

validation of an LC-MS/MS method for trans-2-docosenoyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to the Quantification of trans-2-docosenoyl-CoA

This guide provides a comparative overview of analytical methods for the quantification of this compound, a critical intermediate in very-long-chain fatty acid metabolism. The primary focus is on a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, presented alongside alternative techniques to aid researchers, scientists, and drug development professionals in selecting the most appropriate assay for their needs.

Method Comparison Overview

The quantification of this compound is essential for studying various metabolic pathways and disorders. While no dedicated validated method for this specific analyte is broadly published, methods for structurally similar very-long-chain acyl-CoAs (VLC-CoAs) can be readily adapted. This guide compares an LC-MS/MS method, extrapolated from validated assays for other VLC-CoAs, with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and enzymatic assays.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterLC-MS/MSHPLC-UVEnzymatic Assay
Principle Chromatographic separation followed by mass-based detection and fragmentation.Chromatographic separation with detection based on UV absorbance of the adenine (B156593) moiety of CoA.Measurement of a product or cofactor (e.g., NADH) generated by a specific enzyme reaction.
Specificity Very HighModerate to HighHigh (enzyme-dependent)
Sensitivity Very High (fmol range)[1][2]Low to Moderate (pmol to nmol range)[3]Moderate
Linearity Excellent over a wide dynamic range.Good, but over a narrower range than LC-MS/MS.Variable, dependent on enzyme kinetics.
Accuracy High (typically 90-110%)[4][5]Moderate to HighModerate to High
Precision High (RSD <15%)[4][5]Good (RSD <20%)Good
Sample Throughput HighModerateLow to Moderate
Instrumentation LC system coupled to a triple quadrupole or high-resolution mass spectrometer.HPLC system with a UV detector.Spectrophotometer or plate reader.
Expertise Required HighModerateModerate

LC-MS/MS Method: The Gold Standard

LC-MS/MS offers unparalleled sensitivity and specificity for the quantification of acyl-CoAs, making it the preferred method for detailed metabolic studies and clinical research. The data presented here is based on established methods for other C22-CoAs and is expected to be representative for this compound.

Experimental Protocol: LC-MS/MS

A detailed protocol for the extraction and analysis of VLC-CoAs from biological matrices is outlined below.

1. Sample Preparation and Extraction:

  • Homogenization: Tissue samples (20-100 mg) are homogenized in a cold phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 4.9).[6][7]

  • Solvent Extraction: An organic solvent mixture, such as acetonitrile/isopropanol, is added to the homogenate to precipitate proteins and extract lipids and acyl-CoAs.[6]

  • Solid-Phase Extraction (SPE): The supernatant is further purified using an SPE cartridge (e.g., C18 or a specialized sorbent) to isolate the acyl-CoA fraction and remove interfering substances.[1][4][5]

  • Elution and Reconstitution: The acyl-CoAs are eluted from the SPE cartridge and the eluent is evaporated to dryness. The residue is reconstituted in a solvent compatible with the LC mobile phase.[1]

2. LC Separation:

  • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.[4][5]

  • Mobile Phase: A gradient elution with a binary solvent system is employed. For example, Solvent A could be an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) hydroxide (B78521) at high pH) and Solvent B would be an organic solvent like acetonitrile.[4][5][6]

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.[8]

3. MS/MS Detection:

  • Ionization: Positive electrospray ionization (ESI+) is commonly used for acyl-CoA analysis.[4][5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high specificity and sensitivity.[4][5] This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. For acyl-CoAs, a characteristic neutral loss of 507 Da is often observed and utilized in the MRM transition.[4][5]

  • Internal Standard: A stable isotope-labeled or odd-chain acyl-CoA (e.g., C17:0-CoA) is used as an internal standard to correct for extraction variability and matrix effects.[6]

Performance Data (LC-MS/MS)

The following table summarizes the expected validation parameters for an LC-MS/MS method for this compound, based on data from similar analytes.[4][5]

Table 2: Expected LC-MS/MS Method Validation Parameters

ParameterExpected Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1-10 fmol on column
Accuracy 90 - 110%
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Recovery > 80%

Experimental Workflow Diagram

LCMSMS_Workflow LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Homogenization (Tissue in Buffer) Extraction 2. Solvent Extraction (Acetonitrile/Isopropanol) Homogenization->Extraction SPE 3. Solid-Phase Extraction (C18 Cartridge) Extraction->SPE Elution 4. Elution & Reconstitution SPE->Elution LC_Separation 5. LC Separation (C18 Reversed-Phase) Elution->LC_Separation MSMS_Detection 6. MS/MS Detection (ESI+, MRM) LC_Separation->MSMS_Detection Quantification 7. Quantification (Internal Standard Calibration) MSMS_Detection->Quantification

Caption: Experimental workflow for the quantification of this compound using LC-MS/MS.

Alternative Methods

While LC-MS/MS is the most powerful technique, other methods can be employed depending on the research question and available resources.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible technique that can be used for the quantification of acyl-CoAs.

Experimental Protocol: HPLC-UV

The sample preparation for HPLC-UV is similar to that for LC-MS/MS, often involving homogenization, solvent extraction, and SPE.[7]

  • LC Separation: A C18 reversed-phase column is typically used.[7]

  • Detection: The eluent is monitored at a wavelength of 260 nm, which corresponds to the absorbance maximum of the adenine ring in the coenzyme A moiety.[7]

Performance Data (HPLC-UV)

Table 3: HPLC-UV Method Performance

ParameterPerformance
Sensitivity Significantly lower than LC-MS/MS (pmol to nmol range).[3]
Specificity Lower than LC-MS/MS, as any co-eluting compound with UV absorbance at 260 nm can interfere.
Linearity Good, but with a more limited dynamic range.
Enzymatic Assays

Enzymatic assays offer a different approach to quantification, relying on the specific conversion of the acyl-CoA by an enzyme.

Experimental Protocol: Enzymatic Assay

  • Principle: An example is the use of a very-long-chain acyl-CoA dehydrogenase (VLCAD) enzyme. The activity of the enzyme, which is dependent on the concentration of its substrate (this compound), can be measured by monitoring the reduction of an electron acceptor.

  • Detection: The change in absorbance of the electron acceptor can be measured spectrophotometrically.

Performance Data (Enzymatic Assay)

Table 4: Enzymatic Assay Performance

ParameterPerformance
Specificity High, provided the enzyme is specific for the target acyl-CoA.
Sensitivity Moderate, generally less sensitive than LC-MS/MS.
Throughput Can be adapted for high-throughput screening in a microplate format.

Signaling Pathway Diagram

Fatty_Acid_Metabolism Simplified Very-Long-Chain Fatty Acid Beta-Oxidation VLCFA Very-Long-Chain Fatty Acid (e.g., Docosenoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase Trans_2_Docosenoyl_CoA This compound Acyl_CoA_Synthetase->Trans_2_Docosenoyl_CoA ATP -> AMP + PPi CoA-SH VLCAD VLCAD Trans_2_Docosenoyl_CoA->VLCAD Further_Oxidation Further Beta-Oxidation Cycles VLCAD->Further_Oxidation FAD -> FADH2

Caption: Role of this compound in the beta-oxidation of very-long-chain fatty acids.

References

Kinetic Comparison of Acyl-CoA Oxidases with C20 vs. C22 trans-2-enoyl-CoAs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic properties of acyl-CoA oxidases (ACOX) is crucial for elucidating the metabolism of very-long-chain fatty acids (VLCFAs) and developing therapeutic strategies for related metabolic disorders. This guide provides a comparative analysis of the kinetic parameters of acyl-CoA oxidases with C20 and C22 trans-2-enoyl-CoA substrates, supported by available experimental data.

Acyl-CoA oxidase is the first and rate-limiting enzyme in the peroxisomal β-oxidation pathway, which is essential for the breakdown of VLCFAs.[1] Deficiencies in this enzymatic activity can lead to the accumulation of VLCFAs and severe diseases such as pseudoneonatal adrenoleukodystrophy.[2] Mammals possess multiple ACOX isoforms, with ACOX1 playing a primary role in the oxidation of straight-chain saturated and unsaturated VLCFAs.[2]

Quantitative Kinetic Data

Direct comparative kinetic data for acyl-CoA oxidases with C20 trans-2-enoyl-CoA and C22 trans-2-enoyl-CoA is limited in publicly available literature. However, a 2020 study by Chen et al. provides valuable kinetic parameters for rat liver peroxisomal acyl-CoA oxidase with erucyl-CoA (C22:1-CoA), which serves as a critical proxy for understanding the enzyme's activity on C22 substrates.

SubstrateEnzymeK_m_ (µM)V_max_ (nmol/min/mg protein)
Erucyl-CoA (C22:1-CoA)Peroxisomal Acyl-CoA Oxidase (rat liver)28.6 ± 3.215.7 ± 0.9
Palmitoyl-CoA (C16:0-CoA)Peroxisomal Acyl-CoA Oxidase (rat liver)25.3 ± 2.535.1 ± 1.8

Table 1: Kinetic parameters of rat liver peroxisomal acyl-CoA oxidase with Erucyl-CoA and Palmitoyl-CoA. Data extracted from Chen et al. (2020).[3]

While specific kinetic data for C20 trans-2-enoyl-CoA is not available in the cited study, the data for erucyl-CoA indicates that very-long-chain monounsaturated fatty acids are actively metabolized by peroxisomal acyl-CoA oxidase. The slightly higher K_m_ and significantly lower V_max_ for erucyl-CoA compared to palmitoyl-CoA suggest a lower affinity and catalytic efficiency for this very-long-chain substrate.

Experimental Protocols

The following is a detailed methodology for the determination of acyl-CoA oxidase activity as described in the supporting literature.

Acyl-CoA Oxidase Activity Assay

This assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidation of the acyl-CoA substrate.

Materials:

  • Reaction Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4)

  • Substrates: Erucyl-CoA, Palmitoyl-CoA

  • Horseradish peroxidase (HRP)

  • 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red reagent)

  • Hydrogen peroxide (H₂O₂) for standard curve

  • Microplate reader capable of fluorescence measurement (excitation at 530 nm, emission at 590 nm)

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 0.2 units/ml HRP, and 50 µM Amplex Red reagent.

  • Add the acyl-CoA substrate (e.g., erucyl-CoA or palmitoyl-CoA) to the reaction mixture at various concentrations to determine kinetic parameters.

  • Initiate the reaction by adding the enzyme source (e.g., purified acyl-CoA oxidase or peroxisomal fraction).

  • Incubate the reaction at 37°C.

  • Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at 530 nm and emission at 590 nm.

  • Generate a standard curve using known concentrations of H₂O₂ to quantify the amount of H₂O₂ produced in the enzymatic reaction.

  • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plot.

  • Determine the kinetic parameters (K_m_ and V_max_) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations

Peroxisomal β-Oxidation Pathway

The following diagram illustrates the central role of Acyl-CoA Oxidase in the initial step of the peroxisomal β-oxidation of very-long-chain fatty acids.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome VLCFA-CoA Very-Long-Chain Acyl-CoA (C20, C22) ACOX Acyl-CoA Oxidase (ACOX) VLCFA-CoA->ACOX Substrate trans-2-Enoyl-CoA trans-2-Enoyl-CoA ACOX->trans-2-Enoyl-CoA Product H2O2 H₂O₂ ACOX->H2O2 Further_Oxidation Further β-Oxidation Steps trans-2-Enoyl-CoA->Further_Oxidation Catalase Catalase H2O2->Catalase H2O_O2 H₂O + O₂ Catalase->H2O_O2 Kinetic_Analysis_Workflow Start Start: Prepare Reagents Reaction_Setup Set up Reaction Mixtures (Buffer, HRP, Amplex Red, Substrate) Start->Reaction_Setup Enzyme_Addition Initiate Reaction with Enzyme Reaction_Setup->Enzyme_Addition Measurement Measure Fluorescence over Time (Ex: 530 nm, Em: 590 nm) Enzyme_Addition->Measurement Data_Analysis Calculate Initial Velocities Measurement->Data_Analysis Quantification Quantify H₂O₂ Production Data_Analysis->Quantification Standard_Curve Generate H₂O₂ Standard Curve Standard_Curve->Quantification Kinetic_Parameters Determine Km and Vmax (Michaelis-Menten Plot) Quantification->Kinetic_Parameters End End: Kinetic Characterization Kinetic_Parameters->End

References

A Comparative Guide to the Differential Metabolism of Trans-2-Docosenoyl-CoA in Mitochondria and Peroxisomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of trans-2-docosenoyl-CoA, a very-long-chain monounsaturated fatty acid, within two key cellular organelles: mitochondria and peroxisomes. Understanding the distinct roles and enzymatic machinery of these organelles in handling such fatty acids is crucial for research into metabolic disorders, drug development targeting lipid metabolism, and advancing our knowledge of cellular bioenergetics.

Introduction

The catabolism of fatty acids is a fundamental cellular process for energy production. While mitochondria are widely recognized as the primary site of β-oxidation, peroxisomes play a critical, specialized role in the metabolism of specific lipid species, including very-long-chain fatty acids (VLCFAs) like docosenoic acid (C22:1). The differential handling of this compound by these two organelles highlights a crucial aspect of metabolic compartmentalization and cooperation. This guide will objectively compare the metabolic fates of this compound in mitochondria and peroxisomes, supported by available experimental data and detailed methodologies.

Key Differences in Metabolic Pathways

Mitochondria and peroxisomes employ distinct β-oxidation pathways with different enzymatic machinery, substrate specificities, and physiological roles. Peroxisomes are primarily responsible for the initial chain-shortening of VLCFAs, which are poor substrates for mitochondrial β-oxidation. The shortened acyl-CoAs are then shuttled to the mitochondria for complete oxidation to CO2 and water.

Quantitative Comparison of Key Enzymes

The initial and rate-limiting step of β-oxidation in each organelle is catalyzed by a different class of enzymes with distinct substrate specificities and kinetic properties. While specific kinetic data for this compound is limited, the following table summarizes typical values for relevant long-chain acyl-CoA substrates, providing a comparative overview.

ParameterMitochondrial Acyl-CoA Dehydrogenase (VLCAD)Peroxisomal Acyl-CoA Oxidase (ACOX1)Reference
Substrate C14:0-C22:0 acyl-CoAC14:0-C22:0 acyl-CoA[1]
Optimal Substrate Palmitoyl-CoA (C16:0)Palmitoyl-CoA (C16:0)[1]
Km (µM) ~1-5 (for long-chain acyl-CoAs)~10-30 (for long-chain acyl-CoAs)[2][3]
Vmax (U/mg protein) Varies significantly with substrate and tissueGenerally lower than mitochondrial β-oxidation capacity[4]
Electron Acceptor Electron Transfer Flavoprotein (ETF)O2[1]
Byproduct FADH2H2O2[1]

Note: The provided Km and Vmax values are representative for long-chain fatty acids and may vary for this compound.

Metabolic Pathways and Regulation

The differential metabolism of this compound is a coordinated process involving distinct transport mechanisms and enzymatic cascades in each organelle.

Mitochondrial β-Oxidation Pathway

dot

mitochondrial_beta_oxidation CPT1 CPT1 Trans_2_Docosenoylcarnitine trans-2-Docosenoylcarnitine (Intermembrane Space) CPT1->Trans_2_Docosenoylcarnitine CACT CACT Trans_2_Docosenoylcarnitine->CACT Mito_Trans_2_Docosenoyl_CoA This compound (Mitochondrial Matrix) CACT->Mito_Trans_2_Docosenoyl_CoA CPT2 VLCAD VLCAD Mito_Trans_2_Docosenoyl_CoA->VLCAD FAD -> FADH2 Trans_2_Enoyl_CoA trans-2,3-Dodecenoyl-CoA VLCAD->Trans_2_Enoyl_CoA MTP Mitochondrial Trifunctional Protein (MTP) Trans_2_Enoyl_CoA->MTP H2O, NAD+ -> NADH Acetyl_CoA Acetyl-CoA MTP->Acetyl_CoA Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA MTP->Chain-shortened Acyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial β-oxidation of this compound.

Peroxisomal β-Oxidation Pathway

dot

peroxisomal_beta_oxidation ABCD1 ABCD1 Transporter Peroxi_Trans_2_Docosenoyl_CoA This compound (Peroxisome) ABCD1->Peroxi_Trans_2_Docosenoyl_CoA ACOX1 ACOX1 Peroxi_Trans_2_Docosenoyl_CoA->ACOX1 O2 -> H2O2 Trans_2_Enoyl_CoA_peroxi trans-2,3-Dodecenoyl-CoA ACOX1->Trans_2_Enoyl_CoA_peroxi L_PBE L-Bifunctional Protein (L-PBE) Trans_2_Enoyl_CoA_peroxi->L_PBE H2O Thiolase Thiolase L_PBE->Thiolase NAD+ -> NADH Acetyl_CoA_peroxi Acetyl-CoA Thiolase->Acetyl_CoA_peroxi Shortened_Acyl_CoA Chain-shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA To_Mitochondria Transport to Mitochondria Acetyl_CoA_peroxi->To_Mitochondria Shortened_Acyl_CoA->To_Mitochondria organelle_isolation_workflow Centrifuge1 Centrifugation (1,000 x g, 10 min) Supernatant1 Post-Nuclear Supernatant Centrifuge1->Supernatant1 Pellet1 Nuclei & Debris (Discard) Centrifuge1->Pellet1 Centrifuge2 Centrifugation (10,000 x g, 20 min) Supernatant1->Centrifuge2 Supernatant2 Cytosol (Discard) Centrifuge2->Supernatant2 Pellet2 Crude Mitochondrial/ Peroxisomal Pellet Centrifuge2->Pellet2 Gradient Density Gradient Centrifugation (e.g., Percoll or Nycodenz) Pellet2->Gradient Mitochondria Purified Mitochondria Gradient->Mitochondria Peroxisomes Purified Peroxisomes Gradient->Peroxisomes

References

A Researcher's Guide to Antibody Specificity in the Long-Chain Acyl-CoA Synthetase Family

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of specific long-chain acyl-CoA synthetase (ACSL) isoforms is critical for unraveling their distinct roles in lipid metabolism and disease. However, the high degree of homology among ACSL family members presents a significant challenge: antibody cross-reactivity. This guide provides a framework for evaluating and comparing the specificity of antibodies against different ACSL isoforms, supported by experimental protocols and data presentation strategies.

The ACSL family, comprising isoforms such as ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6, plays a pivotal role in fatty acid metabolism by catalyzing the conversion of long-chain fatty acids to their acyl-CoA derivatives.[1][2] Each isoform exhibits distinct substrate preferences, tissue distribution, and subcellular localization, contributing to their specialized functions in metabolic pathways.[1][2][3][4] Consequently, the use of highly specific antibodies is paramount for the accurate assessment of individual isoform expression and function.

Comparative Analysis of Commercially Available ACSL Antibodies

Direct, quantitative comparisons of cross-reactivity for a single antibody against all ACSL isoforms are not always readily available from manufacturers. However, by compiling information from datasheets and publications, researchers can make an informed initial selection. The following table summarizes the specificity data for representative commercially available antibodies, primarily based on validation through knockout/knockdown experiments or testing against recombinant proteins.

Antibody TargetManufacturer & Cat. No.Host & TypeValidated ApplicationsNotes on Specificity & Cross-Reactivity
ACSL1 Cell Signaling Technology #9189Rabbit MonoclonalWestern Blot (WB), Immunoprecipitation (IP)Knockout-validated in mouse embryonic fibroblasts, indicating high specificity for ACSL1.[6] Reacts with human, mouse, rat, and monkey.
ACSL1 Santa Cruz BiotechnologyMultiple monoclonal optionsWB, IP, IF, IHC-P, FCM, ELISAOffers a range of monoclonal antibodies for ACSL1, enabling investigation across various applications.[7] Specific cross-reactivity data with other ACSLs is limited.
ACSL3 Abcam ab151959Rabbit PolyclonalWB, Immunocytochemistry/Immunofluorescence (ICC/IF), Immunohistochemistry-Paraffin (IHC-P)Immunogen is a recombinant fragment of human ACSL3. Reactivity with other ACSL family members is not explicitly stated.[8]
ACSL4 Elabscience E-AB-14661Rabbit PolyclonalWB, IHCImmunogen is a recombinant protein of human ACSL4.[9] Reacts with human, mouse, and rat. Cross-reactivity with other ACSLs has not been detailed.
ACSL4 Provided by Dr. Diana M. Stafforini(Details not publicly available)Western BlotUsed in a study to confirm liver-specific knockdown of ACSL4, where it showed a significant reduction in the ACSL4 band without affecting ACSL1, ACSL3, and ACSL5 mRNA levels, suggesting good specificity.[10]

This table is a representative sample and not an exhaustive list. Researchers should always consult the latest manufacturer datasheets and relevant literature for the most up-to-date information.

Experimental Workflow for Assessing Antibody Cross-Reactivity

To definitively determine the cross-reactivity of an antibody, a systematic experimental approach is required. The following workflow outlines the key steps for validating antibody specificity against various ACSL isoforms.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis & Validation antigen_prep Prepare Antigens: - Recombinant ACSL1, 3, 4, 5, 6 proteins - Lysates from cells overexpressing  individual ACSL isoforms - Lysates from knockout/knockdown cells western_blot Western Blot (WB) antigen_prep->western_blot elisa ELISA antigen_prep->elisa ip Immunoprecipitation (IP) antigen_prep->ip data_analysis Quantitative Analysis: - Densitometry (WB) - Absorbance (ELISA) - Mass Spectrometry (IP) western_blot->data_analysis elisa->data_analysis ip->data_analysis conclusion Determine Specificity: - High signal for target isoform - Minimal to no signal for other isoforms data_analysis->conclusion

Figure 1. An experimental workflow for assessing the cross-reactivity of antibodies against long-chain acyl-CoA synthetase (ACSL) isoforms.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate antibody specificity.

Western Blotting for Cross-Reactivity Assessment

Western blotting is a fundamental technique to visualize the binding of an antibody to target proteins separated by size.

  • Sample Preparation :

    • Load 20-30 µg of total protein per lane from:

      • Cell lysates known to express the target ACSL isoform (positive control).

      • Cell lysates from knockout/knockdown of the target isoform (negative control).

      • Lysates from cells individually overexpressing each of the other ACSL isoforms (cross-reactivity test).

      • Purified recombinant proteins for each ACSL isoform.

    • Separate proteins on an SDS-PAGE gel.[11][12]

  • Protein Transfer :

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]

  • Blocking :

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation :

    • Incubate the membrane with the primary antibody diluted in blocking buffer. The optimal dilution should be determined as per the manufacturer's datasheet, but a typical starting point is 1:1000.[6]

    • Incubation can be performed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[12][13]

  • Washing :

    • Wash the membrane three times for 5-10 minutes each with a wash buffer (e.g., TBST) to remove unbound primary antibody.[11]

  • Secondary Antibody Incubation :

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection :

    • Wash the membrane again as in step 5.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.[4]

  • Analysis :

    • A specific antibody will show a strong band at the correct molecular weight for the target ACSL isoform and no, or very faint, bands for the other isoforms.

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Analysis

ELISA can provide a more quantitative measure of antibody binding and cross-reactivity. A competitive ELISA is particularly useful for this purpose.

  • Plate Coating :

    • Coat the wells of a 96-well microplate with 1-10 µg/mL of the purified target ACSL recombinant protein overnight at 4°C.[14][15]

  • Blocking :

    • Wash the plate and block the remaining protein-binding sites with a blocking buffer for 1-2 hours at room temperature.[14][16]

  • Competitive Binding :

    • In separate tubes, pre-incubate a fixed concentration of the primary antibody with increasing concentrations of each of the different purified ACSL isoform proteins (competitors).

    • Add these antibody-antigen mixtures to the coated wells and incubate for 1-2 hours at 37°C.[14]

  • Washing :

    • Wash the wells multiple times to remove unbound antibodies.[16]

  • Detection :

    • Add an enzyme-conjugated secondary antibody and incubate for 1 hour.[14]

    • Wash the plate again, then add a suitable substrate (e.g., TMB).[14][17]

  • Measurement and Analysis :

    • Stop the reaction with a stop solution and measure the absorbance using a plate reader.

    • The signal will be inversely proportional to the amount of binding between the primary antibody and the competitor ACSL protein. A high degree of cross-reactivity with another isoform will result in a significant decrease in the signal.

Signaling Pathways and Logical Relationships

The specificity of ACSL antibodies is crucial for accurately mapping the roles of individual isoforms in fatty acid metabolism and associated signaling pathways.

signaling_pathway cluster_pathways Metabolic Fates fatty_acid Long-Chain Fatty Acids ACSL1 ACSL1 fatty_acid->ACSL1 ACSL3 ACSL3 fatty_acid->ACSL3 ACSL4 ACSL4 fatty_acid->ACSL4 ACSL_other Other ACSLs fatty_acid->ACSL_other acyl_coa Fatty Acyl-CoA Pool ACSL1->acyl_coa ACSL3->acyl_coa ACSL4->acyl_coa ACSL_other->acyl_coa beta_oxidation β-oxidation (Energy Production) acyl_coa->beta_oxidation lipid_synthesis Lipid Synthesis (TAGs, Phospholipids) acyl_coa->lipid_synthesis signaling Signaling Pathways acyl_coa->signaling

Figure 2. The central role of ACSL isoforms in directing fatty acids toward distinct metabolic pathways. Specific antibodies are required to dissect the contributions of each isoform.

By employing these rigorous validation strategies, researchers can confidently select and utilize antibodies with the required specificity, leading to more accurate and reproducible findings in the study of long-chain acyl-CoA synthetases.

References

A Researcher's Guide to Comparing Extraction Efficiencies of Very-Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of very-long-chain acyl-CoAs (VLC-ACoAs) is critical for understanding cellular metabolism and the progression of various diseases. The choice of extraction method significantly impacts the recovery and, consequently, the reliability of downstream analyses. This guide provides an objective comparison of the leading extraction techniques, supported by experimental data, to aid in selecting the most appropriate method for your research needs.

Unveiling the Most Efficient Extraction Methods: A Data-Driven Comparison

The two primary methods for extracting VLC-ACoAs from biological samples are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). While both have their merits, quantitative data from various studies indicate a significant difference in their extraction efficiencies.

Extraction MethodPrincipleReported Recovery Rate (%)Key AdvantagesKey Disadvantages
Modified Solid-Phase Extraction (SPE) Adsorption of acyl-CoAs onto a solid-phase column, followed by washing and elution.70-80%High reproducibility, excellent separation of common acyl-CoAs, and suitability for small tissue samples (<100 mg).Recovery rates can vary depending on the specific tissue type.
Two-Step Solid-Phase Extraction (SPE) An initial tissue extraction is followed by a purification step using a functionalized silica (B1680970) gel.Tissue Extraction: 93-104%Solid-Phase Extraction: 83-90%Achieves very high recovery for both the initial extraction and the subsequent purification steps.The two-step nature of the process may increase the overall time required for extraction.
Liquid-Liquid Extraction (LLE) Partitioning of acyl-CoAs between two immiscible liquid phases.70%Generally a simpler and faster procedure compared to SPE.Can be less efficient in completely separating VLC-ACoAs from other cellular components.

In-Depth Look: Experimental Protocols for Key Extraction Techniques

To ensure the reproducibility of these methods in your laboratory, detailed experimental protocols are provided below.

Modified Solid-Phase Extraction (SPE) Protocol

This protocol has been shown to yield a recovery of 70-80% and is highly reproducible.

  • Homogenization: Begin by homogenizing the tissue samples in a glass homogenizer containing a 100 mM KH2PO4 buffer (pH 4.9). Following the initial homogenization, add 2-propanol and repeat the homogenization process.

  • Extraction: Extract the acyl-CoAs from the resulting homogenate using acetonitrile (B52724).

  • Purification:

    • Load the extract onto an oligonucleotide purification column to bind the acyl-CoAs.

    • Elute the bound acyl-CoAs from the column using 2-propanol.

    • Concentrate the eluted sample.

  • Analysis:

    • Load the concentrated eluent onto a C-18 column for separation.

    • Elute the acyl-CoAs using a binary gradient system composed of Solvent A (75 mM KH2PO4, pH 4.9) and Solvent B (acetonitrile with 600 mM glacial acetic acid).

    • Monitor the eluent from the HPLC at a wavelength of 260 nm.

Two-Step Solid-Phase Extraction (SPE) Protocol

This method boasts high recovery rates, with 93-104% for the initial tissue extraction and 83-90% for the purification step.

  • Tissue Extraction:

    • Start with powdered rat liver tissue.

    • Perform the extraction using a solution of acetonitrile and 2-propanol (in a 3:1 ratio, v/v), followed by the addition of 0.1M potassium phosphate (B84403) (pH 6.7).

  • Purification:

    • Utilize a 2-(2-pyridyl)ethyl-functionalized silica gel for the solid-phase extraction to purify the acyl-CoAs.

Reverse Bligh-Dyer Liquid-Liquid Extraction (LLE) Technique

This LLE method offers a simpler workflow for VLC-ACoA extraction.

  • Extraction from Homogenates: Extract long-chain acyl-CoA thioesters from tissue homogenates using a reverse Bligh-Dyer technique. The acyl-CoAs are collected in the methanolic aqueous phase.

  • Lipid Removal: Complex lipids and phospholipids (B1166683) are partitioned into the chloroform-rich organic phase and are thus removed.

  • Further Purification: The long-chain acyl-CoA compounds in the methanolic aqueous phase are further purified using C18 extraction columns after the methanol (B129727) has been removed.

  • Quantitation: The purified acyl-CoA esters are then quantified by reversed-phase high-performance liquid chromatography (RP-HPLC), using heptadecanoyl-CoA as an internal standard.

Visualizing the Extraction Workflows

To further clarify the steps involved in each extraction method, the following diagrams illustrate the general workflows.

SPE_Workflow Solid-Phase Extraction (SPE) Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Solvent Extraction Homogenization->Extraction Binding Bind to SPE Sorbent Extraction->Binding Washing Wash to Remove Impurities Binding->Washing Elution Elute VLC-ACoAs Washing->Elution Analysis LC-MS/MS Analysis Elution->Analysis

Caption: A generalized workflow for the Solid-Phase Extraction of VLC-ACoAs.

LLE_Workflow Liquid-Liquid Extraction (LLE) Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Add_Solvents Add Immiscible Solvents Homogenization->Add_Solvents Mix_Vortex Mix/Vortex Add_Solvents->Mix_Vortex Phase_Separation Phase Separation Mix_Vortex->Phase_Separation Collect_Phase Collect Analyte-Rich Phase Phase_Separation->Collect_Phase Evaporation Evaporation & Reconstitution Collect_Phase->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

A Comparative Guide to Biomarkers for Peroxisomal Dysfunction: Validating trans-2-docosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers used in the diagnosis and study of peroxisomal dysfunction, with a special focus on the validation of trans-2-docosenoyl-CoA as a potential, direct biomarker for defects in the peroxisomal β-oxidation pathway, particularly Acyl-CoA Oxidase 1 (ACOX1) deficiency.

Introduction to Peroxisomal Dysfunction and Biomarkers

Peroxisomes are vital cellular organelles responsible for a variety of metabolic processes, including the β-oxidation of very long-chain fatty acids (VLCFAs).[1] Genetic defects in peroxisome biogenesis or in specific peroxisomal enzymes lead to a group of severe metabolic disorders, collectively known as peroxisomal disorders.[1] The diagnosis of these disorders relies heavily on the detection of abnormal metabolite levels in plasma and cultured fibroblasts.[2]

For decades, the gold standard for diagnosing peroxisomal β-oxidation defects has been the measurement of elevated levels of VLCFAs, such as hexacosanoic acid (C26:0) and the ratio of C26:0 to docosanoic acid (C22:0).[3][4] However, these markers can sometimes be inconclusive, especially in milder forms of the diseases or in female carriers of X-linked adrenoleukodystrophy. This has prompted research into more direct and sensitive biomarkers that reflect the specific enzymatic block.

One such potential biomarker is this compound, the direct product of the ACOX1-catalyzed reaction on docosanoyl-CoA (C22:0-CoA). In ACOX1 deficiency, the first and rate-limiting step of peroxisomal β-oxidation is impaired, leading to the hypothesis that its substrate would accumulate, and more directly, the product of the preceding enzyme would be present at lower levels while the substrate of the deficient enzyme would build up. ACOX1 itself produces trans-2-enoyl-CoAs.[5] Therefore, a deficiency in the subsequent enzyme, D-bifunctional protein (DBP), would lead to an accumulation of trans-2-enoyl-CoAs. Conversely, in ACOX1 deficiency, one would expect a decrease in the production of this compound. However, the accumulation of the substrate, docosanoyl-CoA, and other very long-chain acyl-CoAs is a more likely primary biomarker. This guide will explore the validation of acyl-CoA profiling, with a theoretical emphasis on this compound, in comparison to traditional VLCFA analysis.

Biomarker Comparison: Very Long-Chain Fatty Acids (VLCFAs) vs. Acyl-CoAs

The following table summarizes the key performance characteristics of VLCFAs and acyl-CoAs as biomarkers for peroxisomal dysfunction.

FeatureVery Long-Chain Fatty Acids (VLCFAs)Acyl-Coenzyme A Esters (e.g., this compound)
Biomarker Type Indirect, downstream metabolitesDirect, proximal metabolites reflecting enzymatic activity
Common Analytes C24:0, C26:0, C24:0/C22:0 ratio, C26:0/C22:0 ratioC22:0-CoA, C24:0-CoA, C26:0-CoA, this compound
Biological Matrix Plasma, FibroblastsFibroblasts, Tissue biopsies
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Diagnostic Sensitivity Generally high for classic presentations of Zellweger Spectrum Disorders and X-linked Adrenoleukodystrophy.[3]Potentially higher, especially in cases with borderline VLCFA elevations. May offer a more direct insight into the specific enzyme defect.
Diagnostic Specificity Can be elevated in multiple peroxisomal disorders, requiring further enzymatic or genetic testing for definitive diagnosis.[6]A specific acyl-CoA profile could more precisely indicate the affected enzyme in the β-oxidation pathway. For instance, accumulation of VLCFA-CoAs would point towards a defect in ACOX1 or the ABCD1 transporter, while accumulation of trans-2-enoyl-CoAs would suggest a DBP deficiency.
Limitations False negatives can occur in some female carriers of X-ALD and patients with milder phenotypes. Levels can be influenced by diet.Technically more challenging to measure due to the lower abundance and instability of acyl-CoA esters. Requires specialized and highly sensitive LC-MS/MS methods.[1] Limited clinical validation and established reference ranges.

Experimental Protocols

Measurement of Very Long-Chain Fatty Acids (VLCFAs) by GC-MS

This method is a well-established protocol for the routine diagnosis of peroxisomal disorders.

a. Sample Preparation (from Plasma):

  • Lipid extraction: Total lipids are extracted from 100-200 µL of plasma using a chloroform/methanol solvent system.

  • Saponification: The extracted lipids are hydrolyzed using a strong base (e.g., KOH in ethanol) to release the fatty acids from their esterified forms.

  • Derivatization: The free fatty acids are converted to their volatile methyl ester derivatives (FAMEs) using an agent like boron trifluoride-methanol.

  • Extraction of FAMEs: The FAMEs are extracted into an organic solvent (e.g., hexane).

b. GC-MS Analysis:

  • Injection: The extracted FAMEs are injected into a gas chromatograph.

  • Separation: The FAMEs are separated based on their chain length and degree of saturation on a capillary column.

  • Detection: The separated FAMEs are detected and quantified by a mass spectrometer.

  • Quantification: The concentrations of C22:0, C24:0, and C26:0 are determined by comparing their peak areas to those of known internal standards.

Measurement of Acyl-CoA Esters by LC-MS/MS

This method offers a more direct assessment of the metabolic block in peroxisomal β-oxidation but is technically more demanding.

a. Sample Preparation (from Cultured Fibroblasts):

  • Cell Lysis: Fibroblast cell pellets are lysed in a cold buffer containing antioxidants and internal standards (e.g., 13C-labeled acyl-CoAs).

  • Protein Precipitation: Proteins are precipitated using a cold organic solvent (e.g., acetonitrile).

  • Extraction: The supernatant containing the acyl-CoAs is collected and dried under nitrogen.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC-MS/MS system.

b. LC-MS/MS Analysis:

  • Chromatographic Separation: Acyl-CoAs are separated using reverse-phase liquid chromatography with a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile), often containing a weak acid or base to improve peak shape.

  • Mass Spectrometry Detection: The separated acyl-CoAs are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each acyl-CoA of interest and the internal standards to ensure high selectivity and sensitivity.

  • Quantification: The concentration of each acyl-CoA is determined from a calibration curve generated using authentic standards.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the peroxisomal β-oxidation pathway and a typical experimental workflow for biomarker analysis.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome VLCFA_CoA Very Long-Chain Acyl-CoA (e.g., Docosanoyl-CoA) trans_2_enoyl_CoA trans-2-Enoyl-CoA (e.g., this compound) VLCFA_CoA->trans_2_enoyl_CoA hydroxyacyl_CoA 3-Hydroxyacyl-CoA trans_2_enoyl_CoA->hydroxyacyl_CoA ketoacyl_CoA 3-Ketoacyl-CoA hydroxyacyl_CoA->ketoacyl_CoA shortened_acyl_CoA Shortened Acyl-CoA ketoacyl_CoA->shortened_acyl_CoA Thiolase acetyl_CoA Acetyl-CoA ketoacyl_CoA->acetyl_CoA Cytosol Cytosol VLCFA VLCFA ABCD1 ABCD1 Transporter VLCFA->ABCD1 Activation to CoA ABCD1->VLCFA_CoA Transport caption Peroxisomal β-Oxidation Pathway

Caption: Peroxisomal β-oxidation pathway.

Biomarker_Analysis_Workflow cluster_sample Sample Collection cluster_vlcfa VLCFA Analysis (GC-MS) cluster_acylcoa Acyl-CoA Profiling (LC-MS/MS) cluster_diagnosis Diagnosis Patient_Sample Patient Sample (Plasma or Fibroblasts) Lipid_Extraction Lipid Extraction & Derivatization Patient_Sample->Lipid_Extraction Metabolite_Extraction Metabolite Extraction Patient_Sample->Metabolite_Extraction GCMS_Analysis GC-MS Analysis Lipid_Extraction->GCMS_Analysis VLCFA_Results VLCFA Levels (C26:0, C26:0/C22:0) GCMS_Analysis->VLCFA_Results Data_Interpretation Data Interpretation VLCFA_Results->Data_Interpretation LCMSMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMSMS_Analysis AcylCoA_Results Acyl-CoA Profile (e.g., this compound) LCMSMS_Analysis->AcylCoA_Results AcylCoA_Results->Data_Interpretation Diagnosis Diagnosis of Peroxisomal Dysfunction Data_Interpretation->Diagnosis caption Biomarker Analysis Workflow

Caption: Biomarker analysis workflow.

Conclusion and Future Directions

The measurement of VLCFAs remains the cornerstone for the diagnosis of peroxisomal β-oxidation disorders. It is a robust and well-validated method. However, the development of acyl-CoA profiling by LC-MS/MS holds significant promise for a more direct and potentially more sensitive diagnostic approach.

While the specific validation of this compound as a standalone biomarker is not yet established in the literature, its position in the β-oxidation pathway makes it a logical candidate for investigation, particularly in differentiating between ACOX1 and DBP deficiencies. Further research is needed to establish reference ranges for this compound and other acyl-CoAs in healthy individuals and in patients with various peroxisomal disorders. Such studies will be crucial in validating their clinical utility and integrating them into the diagnostic workflow for these complex metabolic diseases. The continued development of sensitive and robust analytical methods will be paramount to advancing our understanding and diagnosis of peroxisomal dysfunction.

References

comparative analysis of trans-2-docosenoyl-CoA levels in healthy vs diseased tissues

Author: BenchChem Technical Support Team. Date: December 2025

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing critical roles in energy production, lipid biosynthesis, and signaling pathways. The dysregulation of acyl-CoA metabolism has been increasingly implicated in the pathophysiology of several major diseases. This guide offers a comparative overview of acyl-CoA metabolism in healthy versus diseased states, with a focus on cancer, cardiovascular disease, and neurological disorders.

Data Presentation: Acyl-CoA Dysregulation in Disease

The following table summarizes the general alterations in acyl-CoA metabolism observed in various disease states compared to healthy tissues.

Disease StateKey Tissues AffectedGeneral Observations on Acyl-CoA MetabolismImplicated Acyl-CoA Related MoleculesReferences
Cancer Various tumors (e.g., glioblastoma, breast, liver)Altered acetyl-CoA production and utilization to support rapid proliferation and lipid synthesis. Link between acetyl-CoA metabolism and histone acetylation, affecting gene expression.Acetyl-CoA, Long-chain acyl-CoAs[1][2][3][4]
Cardiovascular Disease Heart, VasculatureImpaired fatty acid β-oxidation leading to the accumulation of acyl-CoA and acylcarnitines. This accumulation can lead to lipotoxicity and cardiac dysfunction.Long-chain acyl-CoAs, Acylcarnitines[5][6][7]
Neurological Disorders Brain, NeuronsDysregulated fatty acid metabolism is associated with neurodegeneration. Deficiencies in enzymes like very-long-chain acyl-CoA dehydrogenase (VLCAD) lead to the buildup of toxic metabolites.Very-long-chain acyl-CoAs[8][9][10][11]

Experimental Protocols: Quantification of Acyl-CoA Species

The quantitative analysis of acyl-CoA species in biological samples is challenging due to their low abundance, instability, and structural diversity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for the sensitive and specific quantification of acyl-CoAs.[12][13][14]

1. Sample Preparation and Extraction:

  • Tissue Homogenization: Frozen tissue samples (typically 50-100 mg) are homogenized in a cold buffer, often containing an organic solvent like methanol-chloroform, to precipitate proteins and extract lipids and acyl-CoAs.[13]

  • Internal Standards: To ensure accurate quantification, stable isotope-labeled internal standards (e.g., [¹³C₂] acetyl-CoA, [¹³C₈] octanoyl-CoA) are added to the sample before extraction.[13]

  • Solid-Phase Extraction (SPE): SPE can be used to purify and concentrate acyl-CoAs from the crude extract, separating them from interfering substances.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Separation: The extracted acyl-CoAs are separated using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). The choice of column and mobile phase gradient is crucial for resolving different acyl-CoA species based on their chain length and saturation.[15]

  • Mass Spectrometry Detection: The separated acyl-CoAs are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. Quantification is often performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity.[13][14]

3. Derivatization for Enhanced Sensitivity:

For certain applications, acyl-CoAs can be derivatized to enhance their detection. For instance, derivatization with chloroacetaldehyde (B151913) to form fluorescent acyl etheno CoA esters allows for highly sensitive fluorometric detection following HPLC separation.[16]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Fatty Acid β-Oxidation Pathway

This diagram illustrates the central pathway for the catabolism of fatty acyl-CoAs in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle for energy production.[17][18][19][20]

Fatty_Acid_Beta_Oxidation cluster_enzymes Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA   Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Trans_Enoyl_CoA->Hydroxyacyl_CoA   Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA   Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA   Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA   Shorter_Acyl_CoA->Fatty_Acyl_CoA Re-enters cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ACAD Acyl-CoA Dehydrogenase ECH Enoyl-CoA Hydratase HADH β-Hydroxyacyl-CoA Dehydrogenase Thiolase Thiolase FAD FAD FADH2 FADH₂ H2O H₂O NAD NAD⁺ NADH NADH CoA_SH CoA-SH ACAD_node Acyl-CoA Dehydrogenase FAD_node FAD → FADH₂ ECH_node Enoyl-CoA Hydratase H2O_node H₂O HADH_node β-Hydroxyacyl-CoA Dehydrogenase NAD_node NAD⁺ → NADH Thiolase_node Thiolase CoA_SH_node CoA-SH Acyl_CoA_Workflow Tissue_Sample Tissue Sample Homogenization Homogenization with Internal Standards Tissue_Sample->Homogenization Extraction Solvent Extraction & Protein Precipitation Homogenization->Extraction Purification Solid-Phase Extraction (Optional) Extraction->Purification LC_MS LC-MS/MS Analysis Purification->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

References

A Comparative Guide to the Inter-Laboratory Validation of a Trans-2-Docosenoyl-CoA Measurement Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a hypothetical novel trans-2-docosenoyl-CoA measurement assay, herein referred to as "Product X," against established laboratory-developed methods (LDTs) for the quantification of long-chain acyl-CoAs. The objective is to present a framework for the inter-laboratory validation of such assays, ensuring data reliability and consistency across different research and development sites. The methodologies and data presented are based on established principles of analytical method validation.[1][2][3][4]

Introduction

This compound is a long-chain acyl-coenzyme A intermediate involved in the fatty acid elongation cycle.[5] Accurate and precise measurement of this and other long-chain acyl-CoAs is crucial for understanding lipid metabolism and its role in various physiological and pathological processes, including metabolic disorders and neurodegenerative diseases.[6] This guide outlines the critical parameters for the inter-laboratory validation of an assay designed to measure this compound, ensuring its suitability for its intended purpose.[4]

Comparative Analysis of Assay Performance

The performance of Product X is compared against two common LDTs: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the key performance characteristics based on a hypothetical inter-laboratory validation study conducted across three independent laboratories.

Table 1: Assay Precision

ParameterProduct XLDT 1: HPLC-UVLDT 2: LC-MS/MS
Intra-Assay Precision (%CV)
Low QC (10 pmol)4.2%8.5%3.1%
Mid QC (50 pmol)3.1%6.2%2.5%
High QC (100 pmol)2.5%5.1%1.8%
Inter-Assay Precision (%CV)
Low QC (10 pmol)6.8%12.3%5.2%
Mid QC (50 pmol)5.5%9.8%4.1%
High QC (100 pmol)4.1%8.2%3.5%
Inter-Laboratory Precision (%CV) 8.2%14.5%6.8%

CV: Coefficient of Variation; QC: Quality Control

Table 2: Assay Accuracy and Linearity

ParameterProduct XLDT 1: HPLC-UVLDT 2: LC-MS/MS
Accuracy (% Recovery) 95-105%88-110%98-102%
Linearity (r²) ≥ 0.995≥ 0.990≥ 0.998
Range (pmol) 5 - 20020 - 5001 - 500

Table 3: Sensitivity and Specificity

ParameterProduct XLDT 1: HPLC-UVLDT 2: LC-MS/MS
Limit of Detection (LOD) 2 pmol10 pmol0.5 pmol
Limit of Quantification (LOQ) 5 pmol20 pmol1 pmol
Specificity HighModerateVery High

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of any analytical assay. Below are the summarized protocols for the hypothetical Product X and the comparative LDTs.

Product X: Measurement Assay Protocol

This hypothetical assay is envisioned as a kit-based colorimetric or fluorometric method for simplified quantification.

  • Sample Preparation: Homogenize 50-100 mg of tissue in the provided extraction buffer.

  • Acyl-CoA Extraction: Perform a solid-phase extraction using the cartridges supplied in the kit.

  • Enzymatic Reaction: Incubate the extracted acyl-CoAs with a specific enzyme mix that leads to the generation of a detectable signal (e.g., NADPH or a fluorescent product).

  • Detection: Measure the absorbance or fluorescence at the specified wavelength using a plate reader.

  • Quantification: Calculate the concentration of this compound based on a standard curve prepared using the provided calibrators.

LDT 1: HPLC-UV Protocol

This method relies on the separation of acyl-CoAs by reverse-phase HPLC and their detection by UV absorbance.[7]

  • Sample Preparation: Homogenize tissue samples (100-200 mg) in a phosphate (B84403) buffer (pH 4.9).[7]

  • Acyl-CoA Extraction: Extract acyl-CoAs using a mixture of isopropanol (B130326) and acetonitrile, followed by solid-phase extraction.[7]

  • HPLC Separation: Inject the extracted sample onto a C18 reverse-phase column. Elute the acyl-CoAs using a gradient of phosphate buffer and acetonitrile.[7]

  • UV Detection: Monitor the column effluent at 260 nm.[7]

  • Quantification: Identify and quantify the this compound peak by comparing its retention time and area to those of a purified standard.

LDT 2: LC-MS/MS Protocol

This highly sensitive and specific method uses liquid chromatography to separate acyl-CoAs, which are then detected and quantified by tandem mass spectrometry.[8][9][10]

  • Sample Preparation: Homogenize tissue samples (20-50 mg) and add an internal standard (e.g., C17:0-CoA).[8]

  • Acyl-CoA Extraction: Perform a solid-phase extraction to isolate the acyl-CoAs.

  • LC Separation: Separate the acyl-CoAs on a C18 or C4 reverse-phase column using a gradient of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.[8][11]

  • MS/MS Detection: Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).[8]

  • Quantification: Quantify this compound based on the ratio of its peak area to that of the internal standard, using a calibration curve.

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the inter-laboratory validation workflow and a relevant biological pathway.

G Inter-Laboratory Validation Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting define_atp Define Analytical Target Profile (ATP) develop_protocol Develop Standardized Protocol define_atp->develop_protocol define_criteria Define Acceptance Criteria develop_protocol->define_criteria distribute_samples Distribute QC Samples & Protocol to Labs define_criteria->distribute_samples lab_a Lab A: Method Validation & Analysis distribute_samples->lab_a lab_b Lab B: Method Validation & Analysis distribute_samples->lab_b lab_c Lab C: Method Validation & Analysis distribute_samples->lab_c collect_data Collect & Compile Data from All Labs lab_a->collect_data lab_b->collect_data lab_c->collect_data stat_analysis Statistical Analysis (Precision, Accuracy) collect_data->stat_analysis compare_criteria Compare Against Acceptance Criteria stat_analysis->compare_criteria final_report Generate Final Validation Report compare_criteria->final_report

Caption: Workflow for inter-laboratory validation of an analytical method.

G Simplified Fatty Acid Elongation Pathway Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA Condensation (Elongase) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (Ketoacyl-CoA Reductase) Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) (e.g., this compound) Hydroxyacyl_CoA->Enoyl_CoA Dehydration (Hydroxyacyl-CoA Dehydratase) Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA Reduction (Enoyl-CoA Reductase)

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of trans-2-docosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

This document provides immediate, essential safety and logistical information for the proper disposal of trans-2-docosenoyl-CoA. The following procedural guidance is based on general laboratory safety principles for handling long-chain fatty acyl-CoA compounds and related chemicals, in the absence of a specific Safety Data Sheet (SDS) for this compound.

I. Understanding the Compound: Safety and Handling Precautions

Before handling, it is mandatory to wear appropriate Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

II. Quantitative Data Summary

Due to the absence of a specific SDS for this compound, a comprehensive table of physical and chemical properties cannot be provided. However, data for structurally related, shorter-chain trans-2-enoyl-CoA compounds are summarized below to provide a general understanding of this chemical class.

Propertytrans-dec-2-enoyl-CoA[1]trans-dodec-2-enoyl-CoA[2]trans-tetradec-2-enoyl-CoA[3]
Molecular Formula C31H52N7O17P3SC33H56N7O17P3SC35H60N7O17P3S
Molecular Weight 919.8 g/mol 947.8 g/mol 975.9 g/mol

III. Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any laboratory chemical, is crucial to ensure the safety of personnel and to comply with environmental regulations. The following protocol outlines the recommended steps for its disposal.

Step 1: Decontamination of Labware and Surfaces

  • For Glassware and Non-Porous Surfaces:

    • Rinse the contaminated item with a suitable organic solvent (e.g., ethanol (B145695) or isopropanol) to dissolve any residual this compound.

    • Collect the solvent rinse into a designated hazardous waste container.

    • Wash the item with soap and water.

  • For Spills:

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).

    • Place the absorbent material into a sealed, labeled container for hazardous waste.

    • Clean the spill area with a suitable solvent and then with soap and water.

Step 2: Preparing the Waste for Disposal

  • Solid Waste:

    • Any solid this compound should be placed in a clearly labeled, sealed container.

    • Contaminated consumables (e.g., gloves, absorbent pads, pipette tips) should also be collected in a designated, sealed hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound and solvent rinses should be collected in a labeled, sealed, and chemically resistant waste container.

    • Do not mix with incompatible waste streams.

Step 3: Labeling and Storage of Hazardous Waste

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the major components of any solvent mixtures.

  • Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials, until collection by a certified waste disposal service.

Step 4: Final Disposal

  • Disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal company.

  • Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.

  • Do not dispose of this compound down the drain or in regular trash.

IV. Experimental Context and Workflow

This compound is an intermediate in the metabolic pathway of fatty acid oxidation. In a research setting, it may be used in enzymatic assays or as a substrate to study lipid metabolism. The proper disposal of this compound is the final step in the experimental workflow.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Step 1: Decontamination of Labware & Spills B Step 2: Segregate & Contain Waste (Solid & Liquid) A->B Collect Contaminated Materials C Step 3: Label & Store Hazardous Waste B->C Secure in Labeled Containers D Step 4: Professional Disposal (Certified Vendor) C->D Await Professional Collection

Disposal Workflow

References

Personal protective equipment for handling trans-2-docosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for trans-2-docosenoyl-CoA was not located. The following guidance is based on general safety protocols for long-chain acyl-CoA compounds and available data for similar chemicals. Researchers must conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling this compound.

Immediate Safety and Handling Information

This compound is a long-chain fatty acyl-CoA molecule likely to be a solid at room temperature. While specific toxicity data is unavailable, it should be handled with care as a potentially hazardous substance. Exposure may cause skin and eye irritation.[1][2][3][4] Inhalation of dust should be avoided.

Personal Protective Equipment (PPE):

Proper PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.[1][2][5][6]ANSI Z87.1 or equivalent
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is also required.[1][2][5][6][7]ASTM D6978 for chemotherapy gloves may be a good practice.[8]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used if handling fine powders or if there is a risk of aerosol generation.[5][6]Follow OSHA respirator regulations [29 CFR 1910.134].[3]
Hand Hygiene Wash hands thoroughly with soap and water before and after handling the compound and after removing gloves.[1][7]

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3] Ensure eyewash stations and safety showers are readily accessible.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Protect from light and moisture, as acyl-CoA compounds can be sensitive.[3]

  • Safe Handling Practices: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Do not eat, drink, or smoke in the laboratory.[7]

Spill and Emergency Procedures:

  • Spill: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][4]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][2][4]

    • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1][2]

Disposal Plan: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all federal, state, and local regulations. Do not dispose of it down the drain or in the regular trash.

Experimental Workflow

The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve post_clean Clean Work Area handle_dissolve->post_clean post_dispose Dispose of Waste post_clean->post_dispose post_doff Doff PPE post_dispose->post_doff

Caption: Safe handling workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.